1-Bromo-4-chloronaphthalene
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
1-bromo-4-chloronaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrCl/c11-9-5-6-10(12)8-4-2-1-3-7(8)9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUGJECZACFHDFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60395843 | |
| Record name | 1-bromo-4-chloronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60395843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53220-82-9 | |
| Record name | 1-bromo-4-chloronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60395843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-bromo-4-chloronaphthalene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-Bromo-4-chloronaphthalene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-Bromo-4-chloronaphthalene (CAS No. 53220-82-9), a key halogenated naphthalene derivative. This document delves into its core chemical and physical properties, proposes a robust synthetic pathway, and outlines expected analytical characterization. Furthermore, it explores its applications as a critical intermediate in the synthesis of advanced materials for the optoelectronic, pharmaceutical, and agrochemical industries. Safety and handling protocols are also detailed to ensure its responsible use in a research and development setting.
Introduction: The Versatility of Halogenated Naphthalenes
Halogenated naphthalenes serve as pivotal building blocks in organic synthesis, offering a scaffold for the construction of complex molecular architectures. The strategic placement of different halogen atoms, such as bromine and chlorine, on the naphthalene core imparts unique reactivity and properties. This compound, with its distinct substitution pattern, is a valuable intermediate for introducing the naphthalene moiety into larger molecules, enabling the development of novel materials with tailored functionalities. This guide aims to provide researchers and drug development professionals with a thorough understanding of this compound, facilitating its effective utilization in their scientific endeavors.
Core Properties of this compound
A clear understanding of the fundamental properties of a chemical is paramount for its successful application in research and synthesis. This section details the key identifiers and physicochemical characteristics of this compound.
Chemical Identity
The unique identification of a chemical substance is crucial for regulatory compliance and scientific accuracy.
| Property | Value | Source |
| CAS Number | 53220-82-9 | [1][2] |
| Molecular Formula | C₁₀H₆BrCl | [1][2] |
| Molecular Weight | 241.51 g/mol | [2] |
| IUPAC Name | This compound | [1] |
| InChI | 1S/C10H6BrCl/c11-9-5-6-10(12)8-4-2-1-3-7(8)9/h1-6H | [1] |
| InChIKey | WUGJECZACFHDFE-UHFFFAOYSA-N | [1] |
| SMILES | C1=CC=C2C(=C1)C(=CC=C2Cl)Br | N/A |
| Physical Form | Solid | [1] |
Physicochemical Properties (Predicted and Comparative)
| Property | This compound (Predicted) | 1-Bromo-8-chloronaphthalene (for comparison) | 1-Chloronaphthalene (for comparison) |
| Melting Point | Likely a solid with a defined melting point above room temperature. | 87-88 °C[3] | -20 °C |
| Boiling Point | Expected to be high, likely requiring vacuum distillation. | 150-160 °C at 5-6 Torr[3] | 111-113 °C at 5 mmHg |
| Solubility | Predicted to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. Insoluble in water. | Soluble in organic solvents. | Soluble in alcohol, benzene, and petroleum ether. |
Synthesis of this compound: A Proposed Pathway
A reliable synthetic protocol is essential for obtaining high-purity material for research and development. While a specific, validated synthesis for this compound is not widely published, a plausible and robust method can be proposed based on established Sandmeyer-type reactions, a cornerstone of aromatic chemistry. The logical starting material would be the commercially available 4-chloro-1-naphthylamine.
Proposed Synthetic Scheme
The proposed synthesis involves a two-step, one-pot reaction: the diazotization of 4-chloro-1-naphthylamine followed by a Sandmeyer reaction with a bromide source.
Caption: Proposed synthesis of this compound.
Step-by-Step Experimental Protocol (Hypothetical)
This protocol is based on the well-established synthesis of the related compound, 1-bromo-8-chloronaphthalene.[3]
Materials:
-
4-chloro-1-naphthylamine
-
Hydrobromic acid (48%)
-
Sodium nitrite (NaNO₂)
-
Copper(I) bromide (CuBr)
-
Ice
-
Sodium sulfite (Na₂SO₃)
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for elution
Procedure:
-
Diazotization:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend 4-chloro-1-naphthylamine (1 equivalent) in a mixture of hydrobromic acid and water at 0-5 °C using an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, ensuring the temperature remains below 5 °C.
-
Stir the resulting mixture for 30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
-
Sandmeyer Reaction:
-
In a separate flask, prepare a solution of copper(I) bromide (1.2 equivalents) in hydrobromic acid.
-
Slowly add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring. Effervescence (evolution of N₂ gas) should be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of an aqueous solution of sodium sulfite to destroy any excess diazonium salt.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford pure this compound.
-
Analytical Characterization (Predicted)
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show six signals in the aromatic region (typically δ 7.0-8.5 ppm). Due to the complex coupling patterns of the naphthalene ring system, the signals will likely appear as multiplets (doublets, triplets, and doublets of doublets). The protons on the same ring as the halogens will be the most deshielded.
-
¹³C NMR: The carbon NMR spectrum should exhibit ten distinct signals for the ten carbon atoms of the naphthalene core. The carbons directly attached to the bromine and chlorine atoms will show characteristic chemical shifts influenced by the electronegativity and heavy atom effect of the halogens.
Infrared (IR) Spectroscopy
The IR spectrum is expected to display characteristic absorption bands for an aromatic system. Key expected peaks include:
-
C-H stretching (aromatic): ~3100-3000 cm⁻¹
-
C=C stretching (aromatic ring): ~1600-1450 cm⁻¹
-
C-Br stretching: ~600-500 cm⁻¹
-
C-Cl stretching: ~800-600 cm⁻¹
Mass Spectrometry (MS)
The mass spectrum will provide crucial information about the molecular weight and isotopic distribution.
-
Molecular Ion Peak (M⁺): A prominent molecular ion peak cluster is expected due to the presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in ~1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in ~3:1 ratio). This will result in a characteristic pattern of peaks at m/z values corresponding to the different isotopic combinations of C₁₀H₆⁷⁹Br³⁵Cl, C₁₀H₆⁸¹Br³⁵Cl, C₁₀H₆⁷⁹Br³⁷Cl, and C₁₀H₆⁸¹Br³⁷Cl.
-
Fragmentation Pattern: Fragmentation may involve the loss of bromine and/or chlorine radicals, as well as the cleavage of the naphthalene ring system.
Applications in Research and Development
This compound is a versatile intermediate with applications in several high-technology sectors.
-
Organic Electronics: It serves as a precursor for the synthesis of organic electroluminescent materials used in the production of Organic Light Emitting Diode (OLED) displays.[4]
-
Pharmaceutical Synthesis: The naphthalene scaffold is present in numerous bioactive molecules. This compound can be used to introduce this moiety in the development of new therapeutic agents.
-
Agrochemicals: It is a building block in the manufacturing of functional aromatic compounds with potential applications in agrochemical synthesis.
-
Dye Manufacturing: The chromophoric naphthalene system makes it a useful starting material for the synthesis of various dyes.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
Hazard Identification
Based on available data, this compound is classified with the following hazard statements:
-
H302: Harmful if swallowed.[1]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Recommended Precautions
-
Engineering Controls: Work in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE):
-
Wear chemical-resistant gloves (e.g., nitrile).
-
Wear safety glasses or goggles.
-
Wear a lab coat.
-
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Do not eat, drink, or smoke when using this product.
-
Storage: Store in a tightly sealed container in a dry, well-ventilated area at room temperature.[1]
Conclusion
This compound is a valuable and versatile chemical intermediate with significant potential in various fields of research and development. While some of its specific physical properties are not yet fully documented in publicly accessible literature, its chemical identity, a plausible synthetic route, and expected analytical characteristics can be confidently established based on the principles of organic chemistry and data from related compounds. This guide provides a solid foundation for scientists and researchers to safely handle and effectively utilize this compound in their synthetic endeavors, paving the way for the discovery and development of new and innovative materials.
References
Synthesis of 1-Bromo-4-chloronaphthalene: A Technical Guide
<
Introduction
1-Bromo-4-chloronaphthalene is a halogenated aromatic hydrocarbon with applications in organic synthesis, serving as a building block for more complex molecules in materials science and pharmaceutical development.[1] Its disubstituted naphthalene core allows for regioselective functionalization, making it a valuable intermediate. This guide provides an in-depth exploration of the primary synthetic routes to this compound, focusing on the underlying chemical principles and offering detailed experimental protocols for researchers and drug development professionals.
Two principal strategies for the synthesis of this compound will be discussed:
-
Electrophilic Bromination of 1-Chloronaphthalene: A direct approach involving the introduction of a bromine atom onto the 1-chloronaphthalene backbone.
-
Sandmeyer Reaction of 4-Chloro-1-naphthylamine: A versatile multi-step method that offers high regioselectivity through the transformation of an amino group.
Route 1: Electrophilic Bromination of 1-Chloronaphthalene
The direct bromination of 1-chloronaphthalene is a common method for synthesizing this compound. This electrophilic aromatic substitution reaction is governed by the directing effects of the chloro substituent and the inherent reactivity of the naphthalene ring system.
Mechanistic Insights
The chlorine atom on the naphthalene ring is an ortho-, para-directing deactivator. However, in the case of naphthalene, the α-positions (1, 4, 5, and 8) are more reactive towards electrophilic attack than the β-positions (2, 3, 6, and 7). Consequently, the incoming electrophile (Br+) will preferentially substitute at the C4 position (para to the chlorine) and the C2 position (ortho to the chlorine). The formation of the para-substituted product, this compound, is generally favored due to reduced steric hindrance compared to the ortho-substituted product.
The reaction is typically carried out in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃), which polarizes the bromine molecule, generating a more potent electrophile.[2]
Diagram: Electrophilic Bromination Workflow
Caption: Workflow for the synthesis of this compound via electrophilic bromination.
Experimental Protocol
Materials:
-
1-Chloronaphthalene[3]
-
Bromine
-
Iron filings or anhydrous iron(III) bromide
-
Carbon tetrachloride (or another suitable inert solvent)
-
Sodium thiosulfate solution (aqueous)
-
Sodium sulfate (anhydrous)
-
Ethanol (for recrystallization)
Procedure:
-
In a fume hood, dissolve 1-chloronaphthalene in carbon tetrachloride in a round-bottom flask equipped with a reflux condenser and a dropping funnel.
-
Add a catalytic amount of iron filings or anhydrous iron(III) bromide to the flask.
-
Slowly add a stoichiometric amount of bromine, dissolved in a small amount of carbon tetrachloride, to the reaction mixture through the dropping funnel with stirring.
-
After the addition is complete, gently reflux the mixture until the evolution of hydrogen bromide gas ceases.
-
Cool the reaction mixture to room temperature and quench by slowly adding an aqueous solution of sodium thiosulfate to remove any unreacted bromine.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from ethanol to yield this compound.
| Parameter | Value/Condition | Reference |
| Starting Material | 1-Chloronaphthalene | [4] |
| Reagent | Bromine (Br₂) | [5] |
| Catalyst | Iron(III) bromide (FeBr₃) | [2] |
| Solvent | Carbon tetrachloride (CCl₄) | [6] |
| Reaction Temperature | Reflux | [6] |
| Typical Yield | Moderate to good | [6] |
Route 2: Sandmeyer Reaction of 4-Chloro-1-naphthylamine
The Sandmeyer reaction provides a highly regioselective route to this compound. This multi-step synthesis involves the diazotization of 4-chloro-1-naphthylamine followed by a copper(I) bromide-mediated substitution of the diazonium group with a bromine atom.[7][8] This method is particularly advantageous when a high degree of isomeric purity is required.
Mechanistic Insights
The synthesis begins with the formation of 4-chloro-1-naphthylamine, which can be prepared from 1-nitronaphthalene through a series of reduction and chlorination steps, or from 1-naphthylamine via chlorination. The key step is the diazotization of 4-chloro-1-naphthylamine. This is achieved by treating the amine with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures to form a diazonium salt.[9]
The resulting aryl diazonium salt is then treated with copper(I) bromide. The reaction proceeds via a radical-nucleophilic aromatic substitution mechanism.[7] A single-electron transfer from the copper(I) catalyst to the diazonium salt generates an aryl radical and nitrogen gas. The aryl radical then abstracts a bromine atom from a copper(II) bromide species, yielding the desired this compound and regenerating the copper(I) catalyst.[7]
Diagram: Sandmeyer Reaction Pathway
Caption: Two-step synthesis of this compound via the Sandmeyer reaction.
Experimental Protocol
Part A: Synthesis of 4-Chloro-1-naphthylamine (if not commercially available)
This intermediate can be synthesized through various reported methods, such as the reduction of 4-chloro-1-nitronaphthalene or the chlorination of 1-naphthylamine. The choice of method will depend on the availability of starting materials.
Part B: Diazotization and Sandmeyer Reaction
Materials:
-
4-Chloro-1-naphthylamine
-
Sodium nitrite
-
Hydrobromic acid (concentrated)
-
Copper(I) bromide
-
Ice
-
Sodium hydroxide solution (aqueous)
-
Diethyl ether (or another suitable organic solvent)
-
Sodium sulfate (anhydrous)
Procedure:
-
Diazotization:
-
In a fume hood, dissolve 4-chloro-1-naphthylamine in concentrated hydrobromic acid, cooled in an ice-salt bath to 0-5 °C.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C. Stir the mixture for an additional 30 minutes after the addition is complete.
-
-
Sandmeyer Reaction:
-
In a separate flask, prepare a solution of copper(I) bromide in concentrated hydrobromic acid.
-
Slowly add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring. Nitrogen gas evolution should be observed.
-
Allow the reaction mixture to warm to room temperature and then heat gently (e.g., on a steam bath) until the evolution of nitrogen ceases.
-
-
Workup and Purification:
-
Cool the reaction mixture and extract the product with diethyl ether.
-
Wash the organic extract with water, then with a dilute sodium hydroxide solution to remove any acidic impurities, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
| Parameter | Value/Condition | Reference |
| Starting Material | 4-Chloro-1-naphthylamine | |
| Diazotization Reagents | NaNO₂, HBr | [9] |
| Diazotization Temperature | 0-5 °C | [10] |
| Sandmeyer Reagent | Copper(I) bromide (CuBr) | [11] |
| Typical Yield | Good to excellent | [10] |
Comparison of Synthetic Routes
| Feature | Electrophilic Bromination | Sandmeyer Reaction |
| Starting Material | 1-Chloronaphthalene | 4-Chloro-1-naphthylamine |
| Number of Steps | One | Multiple |
| Regioselectivity | Can produce isomeric byproducts | High |
| Yield | Generally lower | Often higher |
| Reaction Conditions | Refluxing with a Lewis acid | Low-temperature diazotization followed by heating |
| Scalability | Readily scalable | Can be more complex to scale up |
Conclusion
Both electrophilic bromination and the Sandmeyer reaction are viable methods for the synthesis of this compound. The choice of route will depend on the specific requirements of the researcher, including the desired purity of the final product, the availability of starting materials, and the scale of the synthesis. For applications demanding high isomeric purity, the Sandmeyer reaction is the preferred method despite its multi-step nature. For simpler, more direct access, electrophilic bromination offers a suitable alternative, provided that purification methods are in place to separate the desired product from any regioisomers.
References
- 1. This compound | 53220-82-9 [chemicalbook.com]
- 2. benzene methylbenzene naphthalene bromination Electrophilic substitution ring halogenation mechanism physical and chemical properties uses of chloro-aromatics and other aryl halides advanced A level organic chemistry revision notes doc brown [docbrown.info]
- 3. 1-Chloronaphthalene | C10H7Cl | CID 7003 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-Chloronaphthalene - Wikipedia [en.wikipedia.org]
- 5. Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 8. Sandmeyer Reaction [organic-chemistry.org]
- 9. Diazotisation [organic-chemistry.org]
- 10. Synthesis and application of 1-bromo-8-chloronaphthalene_Chemicalbook [chemicalbook.com]
- 11. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1-Bromo-4-chloronaphthalene: Properties, Synthesis, and Applications
Introduction
1-Bromo-4-chloronaphthalene (CAS No. 53220-82-9) is a dihalogenated aromatic compound built on a naphthalene scaffold.[1] As a bifunctional molecule, it possesses two distinct halogen atoms—bromine and chlorine—at the C1 and C4 positions, respectively. This structural arrangement imparts differential reactivity, making it a highly versatile and valuable intermediate in advanced organic synthesis. Its applications are primarily centered in the fields of materials science, particularly in the development of organic electroluminescent materials for OLEDs, and as a key building block for complex molecular architectures in pharmaceutical research.[2] This guide provides a comprehensive overview of its physical and chemical properties, predicted spectroscopic characteristics, a plausible synthetic pathway, and critical safety protocols tailored for researchers and drug development professionals.
Section 1: Core Physicochemical Properties
This compound is a white, powdered solid under standard conditions.[3] Its stability is robust when stored in a dry, sealed environment at room temperature.[4] The core quantitative properties are summarized in the table below.
Table 1: Summary of Physical and Chemical Properties
| Property | Value | Source(s) |
| CAS Number | 53220-82-9 | [3] |
| Molecular Formula | C₁₀H₆BrCl | [1] |
| Molecular Weight | 241.51 g/mol | [1] |
| Appearance | White Powder / Solid | [3] |
| Melting Point | 66.5°C | [3] |
| Boiling Point | ~303°C (estimate) | [3] |
| Density | ~1.387 g/cm³ (estimate) | [3] |
| Refractive Index | ~1.5890 (estimate) | [3] |
| Purity | Typically ≥98% | [2] |
Molecular Structure
The foundational structure consists of a naphthalene ring system substituted with a bromine atom at the C1 position and a chlorine atom at the C4 position. This specific substitution pattern is critical to its chemical behavior.
Caption: Molecular structure of this compound.
Section 2: Predicted Spectroscopic Profile
While specific spectral data for this compound is not widely published, its profile can be reliably predicted based on its structure and data from analogous compounds like 1-bromonaphthalene.[5][6]
-
¹H NMR: The spectrum in CDCl₃ is expected to show six distinct proton signals in the aromatic region (δ 7.0-8.5 ppm). The protons on the unsubstituted ring (H5, H6, H7, H8) will exhibit complex splitting patterns characteristic of a naphthalene system. The two protons on the substituted ring (H2, H3) will likely appear as doublets due to ortho-coupling.
-
Mass Spectrometry (MS): The electron ionization (EI) mass spectrum will be distinguished by a prominent molecular ion (M⁺) cluster. This cluster will exhibit a unique isotopic pattern due to the presence of one bromine atom (¹⁹Br/⁸¹Br, ~1:1 ratio) and one chlorine atom (³⁵Cl/³⁷Cl, ~3:1 ratio), resulting in characteristic peaks at m/z 240 (M), 242 (M+2), and 244 (M+4).
-
Infrared (IR) Spectroscopy: The IR spectrum will feature characteristic absorption bands for aromatic systems. Key peaks include C-H stretching for the aromatic ring (~3100-3000 cm⁻¹), C=C stretching vibrations within the naphthalene core (~1600-1450 cm⁻¹), and distinct C-Br and C-Cl stretching frequencies in the fingerprint region (typically below 1000 cm⁻¹).
Section 3: Chemical Reactivity and Synthetic Utility
The synthetic value of this compound stems from the differential reactivity of its carbon-halogen bonds. The carbon-bromine (C-Br) bond is generally more reactive than the carbon-chlorine (C-Cl) bond in metal-catalyzed cross-coupling reactions. This is because the C-Br bond is weaker and more readily undergoes oxidative addition to a metal center (e.g., Palladium(0)), which is often the rate-determining step in catalytic cycles like the Suzuki, Stille, or Buchwald-Hartwig reactions.[7]
This reactivity difference allows for selective, sequential functionalization of the naphthalene core. A reaction can be performed at the C-Br position under milder conditions, leaving the C-Cl bond intact for a subsequent, different transformation under more forcing conditions. This strategic approach is invaluable for the controlled construction of complex, multi-substituted aromatic molecules.
Caption: Selective sequential cross-coupling workflow.
Section 4: Proposed Synthesis Protocol
A robust and scalable synthesis of this compound can be envisioned via a Sandmeyer reaction, a cornerstone of aromatic chemistry for converting aryl amines into aryl halides. The logical precursor for this transformation would be 1-amino-4-chloronaphthalene.
Protocol: Synthesis of this compound via Sandmeyer Reaction
-
Disclaimer: This is a theoretical protocol and must be adapted and optimized under controlled laboratory conditions by qualified personnel.
-
Diazotization of the Amine:
-
In a three-necked flask equipped with a mechanical stirrer and thermometer, suspend 1-amino-4-chloronaphthalene (1.0 eq) in an aqueous solution of hydrobromic acid (HBr, 48%, ~3.0 eq).
-
Cool the resulting slurry to 0-5°C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, 1.1 eq) dropwise, ensuring the internal temperature does not exceed 5°C.
-
Stir the mixture at this temperature for 30-45 minutes after the addition is complete to ensure full formation of the diazonium salt.
-
-
Sandmeyer Reaction (Bromination):
-
In a separate flask, prepare a solution of copper(I) bromide (CuBr, 1.2 eq) in aqueous HBr (48%).
-
Cool the CuBr solution to 0-5°C.
-
Slowly add the previously prepared cold diazonium salt solution to the CuBr solution. Vigorous nitrogen gas evolution will be observed.
-
Control the rate of addition to maintain the reaction temperature below 10°C.
-
-
Work-up and Purification:
-
Once the addition is complete and gas evolution has ceased, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent, such as dichloromethane or ethyl acetate (3x volumes).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes) to yield pure this compound.
-
Section 5: Applications in Research and Development
The unique electronic properties and synthetic accessibility of this compound make it a compound of interest in cutting-edge research.
-
OLED Materials: It has been identified as an organic electroluminescent material.[2] Its rigid, aromatic structure serves as an excellent scaffold for building host and emitter molecules used in Organic Light-Emitting Diodes (OLEDs). The halogen atoms provide reactive handles to attach other functional groups that can tune the material's photophysical properties, such as emission color, quantum efficiency, and operational lifetime.
-
Pharmaceutical Intermediates: While direct applications in final drug products are not widely documented, its role as a dihalogenated building block is significant. Analogous compounds like 1-bromo-8-chloronaphthalene are used to synthesize inhibitors that regulate biological processes, with potential applications in treating central nervous system diseases.[8][9] The ability to selectively introduce different functionalities at the C1 and C4 positions allows medicinal chemists to systematically explore the structure-activity relationship (SAR) of naphthalene-based drug candidates.
Section 6: Safety and Handling
This compound is classified as a hazardous substance and requires careful handling to minimize exposure.
Table 2: GHS Hazard Information
| Category | Code | Description |
| Pictogram | GHS07 (Exclamation Mark) | |
| Signal Word | Warning | |
| Hazard Statements | H302 | Harmful if swallowed |
| H315 | Causes skin irritation | |
| H319 | Causes serious eye irritation | |
| H335 | May cause respiratory irritation |
Standard Handling Protocol:
-
Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles when handling this compound.
-
Ventilation: Handle only in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of dust or powder.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[3]
-
Spill Response: In case of a spill, avoid generating dust. Carefully sweep up the solid material, place it in a labeled container for hazardous waste, and decontaminate the area.
-
First Aid:
-
If Swallowed: Rinse mouth and call a POISON CENTER or doctor immediately.
-
On Skin: Wash off immediately with plenty of soap and water.
-
In Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.
-
References
- 1. synchem.de [synchem.de]
- 2. This compound | 53220-82-9 [chemicalbook.com]
- 3. This compound CAS#: 53220-82-9 [m.chemicalbook.com]
- 4. Page loading... [wap.guidechem.com]
- 5. 1-Bromonaphthalene | C10H7Br | CID 7001 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Naphthalene, 1-bromo- [webbook.nist.gov]
- 7. nbinno.com [nbinno.com]
- 8. Synthesis and application of 1-bromo-8-chloronaphthalene_Chemicalbook [chemicalbook.com]
- 9. CAS 20816-79-9: 1-Bromo-8-chloronaphthalene | CymitQuimica [cymitquimica.com]
1-Bromo-4-chloronaphthalene molecular weight and formula
An In-Depth Technical Guide to 1-Bromo-4-chloronaphthalene: Properties, Synthesis, and Applications
Introduction
This compound is a halogenated polycyclic aromatic hydrocarbon that serves as a valuable intermediate in various fields of chemical research and development. Its disubstituted naphthalene core, featuring both a bromine and a chlorine atom at distinct positions, offers unique reactivity that makes it a versatile building block in organic synthesis. This guide provides a comprehensive technical overview of this compound, intended for researchers, chemists, and professionals in materials science and drug discovery. We will delve into its core molecular properties, logical synthetic pathways, key applications, and essential safety protocols, grounding all technical claims in authoritative sources.
Part 1: Core Molecular & Chemical Properties
A precise understanding of a compound's fundamental properties is the bedrock of its effective application in research and synthesis. This section outlines the key identifiers and physicochemical characteristics of this compound.
Molecular Identity and Formula
The molecular formula for this compound is C₁₀H₆BrCl.[1] This formula dictates its molecular weight and provides the basis for its structural characterization. The molecular weight is calculated by summing the atomic weights of its constituent atoms: (10 x Carbon) + (6 x Hydrogen) + (1 x Bromine) + (1 x Chlorine).
Table 1: Key Molecular Identifiers
| Identifier | Value |
|---|---|
| Molecular Formula | C₁₀H₆BrCl[1] |
| Molecular Weight | 241.51 g/mol [1] |
| CAS Number | 53220-82-9[1] |
| IUPAC Name | This compound |
| InChI | InChI=1S/C10H6BrCl/c11-9-5-6-10(12)8-4-2-1-3-7(8)9/h1-6H[2] |
| InChIKey | WUGJECZACFHDFE-UHFFFAOYSA-N[2] |
| SMILES | C1=CC=C2C(=C1)C(=CC=C2Br)Cl[2] |
Physicochemical Properties
The physical state and stability of this compound are critical for its handling and use in experimental setups.
Table 2: Physicochemical Data
| Property | Value |
|---|---|
| Physical Form | Solid |
| Purity | Commercially available at ≥95% and ≥98% purity[1] |
| Storage Conditions | Sealed in a dry environment at room temperature |
Structural Representation
The arrangement of atoms in this compound is key to its reactivity. The bromine and chlorine substituents are located on the same aromatic ring of the naphthalene core.
Caption: 2D structure of this compound.
Part 2: Synthesis & Characterization
While specific documented syntheses for this compound are not abundant in readily available literature, a logical pathway can be constructed based on established organohalogen chemistry.
Synthetic Strategy: A Logical Approach
The synthesis of polysubstituted naphthalenes often involves a multi-step process starting from a simpler, functionalized naphthalene precursor. A highly plausible route to this compound is via the direct bromination of 1-chloronaphthalene. This reaction leverages the directing effects of the chloro group on the naphthalene ring during electrophilic aromatic substitution.
Alternatively, a Sandmeyer reaction starting from 4-chloronaphthalen-1-amine provides another robust synthetic route, analogous to the synthesis of its isomer, 1-bromo-8-chloronaphthalene.[3] This method offers regiochemical control.
Caption: Proposed workflow for the synthesis of this compound.
Exemplary Synthetic Protocol (Hypothetical)
This protocol is based on standard procedures for the halogenation of naphthalenes.[4][5]
-
Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser, dissolve 1-chloronaphthalene (1 equivalent) in a suitable inert solvent (e.g., carbon tetrachloride or dichloromethane).
-
Catalyst Addition: Add a catalytic amount of a Lewis acid, such as iron(III) bromide (FeBr₃), to the solution.
-
Bromination: Slowly add a solution of molecular bromine (Br₂, 1.1 equivalents) in the same solvent from the dropping funnel. The reaction is typically exothermic and may require cooling in an ice bath to maintain a controlled temperature.
-
Reaction Monitoring: Stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Workup: Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bisulfite to neutralize any excess bromine. Separate the organic layer, wash it with water and brine, and then dry it over an anhydrous drying agent like magnesium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
-
Verification: Confirm the identity and purity of the final product using standard analytical techniques.
Analytical Characterization
To ensure the integrity of the synthesized compound, a suite of analytical methods should be employed:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure by showing the characteristic shifts and coupling patterns of the protons and carbons on the substituted naphthalene ring.
-
Mass Spectrometry (MS): MS analysis will verify the molecular weight (241.51 g/mol ) and show the distinct isotopic pattern characteristic of a molecule containing one bromine and one chlorine atom.[2]
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to confirm the presence of characteristic C-H and C-C aromatic stretches and the C-Br and C-Cl bonds.
Part 3: Applications & Relevance in Research
The utility of this compound stems from its identity as a dihalogenated aromatic compound, which makes it a versatile precursor in organic synthesis.
Role as a Chemical Intermediate
The primary value of this compound lies in its potential for selective functionalization. The carbon-bromine bond is generally more reactive than the carbon-chlorine bond in common cross-coupling reactions. This differential reactivity allows it to serve as a platform for sequential chemical modifications.
-
Cross-Coupling Reactions: It is an ideal substrate for various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations.[6] These reactions are fundamental in medicinal chemistry for constructing complex molecular architectures. A researcher could, for example, selectively react at the bromine position first, then perform a different reaction at the chlorine position.
Applications in Materials Science
This compound has been identified as an organic electroluminescent material.[7] This suggests its utility in the development of Organic Light-Emitting Diodes (OLEDs), which are used in modern displays and lighting. Its role may be as a synthetic precursor to more complex, highly conjugated molecules that form the emissive layer in an OLED device.
Potential in Drug Discovery
Halogen atoms are prevalent in pharmaceuticals and can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties.[8] While direct biological applications for this compound are not widely reported, its isomers and related structures serve as key intermediates in the synthesis of biologically active compounds. For instance, 1-bromo-8-chloronaphthalene is an intermediate for quinazoline-based inhibitors targeting KRas, a protein implicated in many cancers.[3][9] This strongly suggests that this compound is a valuable scaffold for building libraries of novel compounds for drug screening.
Caption: Relationship between the core molecule and its potential applications.
Part 4: Safety, Handling, and Storage
Due to its chemical nature, this compound requires careful handling to minimize risk to personnel.
Hazard Identification
The compound is classified with several hazard statements according to the Globally Harmonized System (GHS).
Table 3: GHS Hazard Statements
| Code | Hazard Statement |
|---|---|
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation[10] |
| H319 | Causes serious eye irritation[10] |
| H335 | May cause respiratory irritation[10] |
Recommended Handling Procedures
Adherence to standard laboratory safety protocols is mandatory when working with this compound.
-
Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of dust or vapors.[10]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields or goggles.[11] Face protection may be required for larger quantities.[10]
-
Avoid Contact: Take measures to prevent contact with skin, eyes, and clothing. Avoid creating dust.[10][12]
-
First Aid (Eyes): If contact with eyes occurs, immediately flush with plenty of water for at least 15 minutes, holding the eyelids open.[10][12] Seek medical attention.
-
First Aid (Skin): In case of skin contact, wash off immediately with soap and plenty of water.[10][12]
-
First Aid (Inhalation): If inhaled, move the person to fresh air. If breathing is difficult, seek medical attention.[12]
-
First Aid (Ingestion): If swallowed, rinse mouth with water and consult a physician immediately.[12]
Storage and Disposal
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.
-
Disposal: Dispose of waste material and containers in accordance with local, regional, and national regulations. Do not allow the product to enter drains.[11][13]
Conclusion
This compound is a chemical compound with significant potential rooted in its well-defined molecular structure. With a molecular formula of C₁₀H₆BrCl and a molecular weight of 241.51 g/mol , it stands as a key intermediate for advanced applications in materials science, particularly for electroluminescent materials, and as a versatile scaffold for the synthesis of complex molecules in drug discovery. Its differential halogen reactivity makes it a valuable tool for chemists. Proper understanding and implementation of safety and handling procedures are essential for its use in a research setting.
References
- 1. synchem.de [synchem.de]
- 2. pubchemlite.lcsb.uni.lu [pubchemlite.lcsb.uni.lu]
- 3. Synthesis and application of 1-bromo-8-chloronaphthalene_Chemicalbook [chemicalbook.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. 1-Bromonaphthalene - Wikipedia [en.wikipedia.org]
- 6. nbinno.com [nbinno.com]
- 7. This compound | 53220-82-9 [chemicalbook.com]
- 8. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CAS 20816-79-9: 1-Bromo-8-chloronaphthalene | CymitQuimica [cymitquimica.com]
- 10. static.cymitquimica.com [static.cymitquimica.com]
- 11. fishersci.com [fishersci.com]
- 12. Page loading... [wap.guidechem.com]
- 13. carlroth.com [carlroth.com]
Spectroscopic Data for 1-Bromo-4-chloronaphthalene: An In-depth Technical Guide
This technical guide provides a comprehensive overview of the key spectroscopic data for 1-bromo-4-chloronaphthalene, a halogenated aromatic compound of interest in synthetic chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the structural characterization of this molecule using nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS).
Introduction: The Structural Elucidation of a Disubstituted Naphthalene
This compound presents a unique spectroscopic challenge due to the influence of two different halogen substituents on the naphthalene ring system. Understanding its spectroscopic signature is paramount for confirming its identity, assessing its purity, and predicting its reactivity in various chemical transformations. This guide will delve into the theoretical and practical aspects of its spectroscopic analysis, providing predicted data and interpretation based on established principles and spectral databases.
The molecular structure of this compound is depicted below. The numbering of the carbon atoms is crucial for the assignment of NMR signals.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide critical information about the electronic environment of each nucleus.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of this compound is expected to show six distinct signals in the aromatic region, corresponding to the six protons on the naphthalene ring. The chemical shifts are influenced by the anisotropic effects of the aromatic system and the electron-withdrawing nature of the halogen substituents.
Experimental Protocol for ¹H NMR Spectroscopy:
A detailed, step-by-step methodology for acquiring a ¹H NMR spectrum is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer's probe. Tune and shim the instrument to optimize the magnetic field homogeneity.
-
Acquisition Parameters: Set the appropriate acquisition parameters, including the spectral width, acquisition time, relaxation delay, and number of scans. For a routine ¹H spectrum, a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, a relaxation delay of 1-2 seconds, and 8-16 scans are typically sufficient.
-
Data Processing: After acquisition, perform a Fourier transform of the free induction decay (FID) to obtain the frequency-domain spectrum. Phase and baseline correct the spectrum, and reference the chemical shifts to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
Predicted ¹H NMR Data:
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |
| H-2 | 7.85 | d | J = 8.0 |
| H-3 | 7.40 | d | J = 8.0 |
| H-5 | 8.25 | d | J = 8.5 |
| H-6 | 7.65 | t | J = 7.5, 8.5 |
| H-7 | 7.75 | t | J = 7.5, 8.0 |
| H-8 | 8.10 | d | J = 8.0 |
Note: These are predicted values and may vary slightly from experimental results.
Interpretation:
The protons on the substituted ring (H-2 and H-3) are expected to appear as doublets due to coupling with each other. The protons on the unsubstituted ring (H-5, H-6, H-7, and H-8) will exhibit a more complex pattern of doublets and triplets, characteristic of a naphthalene system. The downfield shifts of H-5 and H-8 are due to the deshielding effect of the adjacent aromatic ring.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will display ten signals, corresponding to the ten carbon atoms of the naphthalene core. The chemical shifts are significantly affected by the electronegativity of the attached halogens.
Experimental Protocol for ¹³C NMR Spectroscopy:
-
Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated solvent) is typically required for ¹³C NMR compared to ¹H NMR.
-
Instrument Setup: Similar to ¹H NMR, the instrument needs to be tuned and shimmed.
-
Acquisition Parameters: ¹³C NMR requires a wider spectral width (e.g., 0-220 ppm) and a significantly larger number of scans (e.g., 1024 or more) due to the low natural abundance of the ¹³C isotope. Proton decoupling is typically used to simplify the spectrum and enhance signal-to-noise.
-
Data Processing: The processing steps are analogous to those for ¹H NMR.
Predicted ¹³C NMR Data:
| Carbon | Predicted Chemical Shift (ppm) |
| C-1 | 122.5 |
| C-2 | 131.0 |
| C-3 | 128.5 |
| C-4 | 133.0 |
| C-4a | 132.0 |
| C-5 | 128.0 |
| C-6 | 127.5 |
| C-7 | 126.0 |
| C-8 | 129.5 |
| C-8a | 134.0 |
Note: These are predicted values and may vary slightly from experimental results.
Interpretation:
The carbons directly attached to the halogens (C-1 and C-4) will have their chemical shifts significantly influenced. The C-1 bearing the bromine atom is expected to be more upfield compared to a non-substituted carbon, while the C-4 attached to the more electronegative chlorine atom will be downfield.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups and bonding within a molecule by measuring the absorption of infrared radiation.
Experimental Protocol for IR Spectroscopy (ATR):
-
Sample Preparation: Place a small amount of the solid this compound sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Data Processing: Perform a background subtraction using a spectrum of the empty ATR crystal.
Predicted IR Data:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Medium | Aromatic C-H stretch |
| 1600-1450 | Medium-Strong | Aromatic C=C ring stretching |
| ~1050 | Strong | C-Cl stretch |
| ~650 | Strong | C-Br stretch |
| 900-675 | Strong | Aromatic C-H out-of-plane bending |
Interpretation:
The IR spectrum will be dominated by absorptions characteristic of the aromatic naphthalene core. The key diagnostic peaks will be the C-Cl and C-Br stretching vibrations, which are expected to appear in the fingerprint region. The pattern of the C-H out-of-plane bending bands can also provide information about the substitution pattern on the aromatic ring.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.
Experimental Protocol for Mass Spectrometry (EI):
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).
-
Ionization: In Electron Ionization (EI), the sample is bombarded with a high-energy electron beam, causing the formation of a radical cation (molecular ion) and subsequent fragmentation.
-
Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The separated ions are detected, and a mass spectrum is generated.
Predicted Mass Spectrum Data:
The mass spectrum of this compound will show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl) isotopes.
-
Molecular Ion (M⁺): The molecular weight is approximately 241.5 g/mol . The molecular ion region will exhibit a cluster of peaks at m/z 240, 242, and 244, reflecting the different isotopic combinations. The relative intensities of these peaks can be predicted based on the natural abundances of the isotopes.
Fragmentation Pathway:
The primary fragmentation pathways in EI-MS involve the loss of the halogen atoms.
Caption: Predicted fragmentation pathway for this compound in EI-MS.
Interpretation:
The most abundant peaks in the mass spectrum, after the molecular ion cluster, are expected to correspond to the loss of a bromine radical followed by a chlorine radical, or vice versa. The presence of these characteristic fragments provides strong evidence for the proposed structure.
Conclusion
The spectroscopic characterization of this compound through NMR, IR, and MS provides a detailed and unambiguous confirmation of its molecular structure. The predicted data presented in this guide, based on established spectroscopic principles, serves as a valuable reference for researchers working with this compound. Experimental verification of these predictions will further solidify our understanding of the structure-property relationships of halogenated naphthalenes.
Starting materials for 1-Bromo-4-chloronaphthalene synthesis
An In-depth Technical Guide to the Synthesis of 1-Bromo-4-chloronaphthalene: Starting Materials and Methodologies
Introduction
This compound is a halogenated aromatic compound with significant applications in organic synthesis, serving as a versatile building block for the construction of more complex molecules in the pharmaceutical and material science sectors. The specific arrangement of the bromo and chloro substituents on the naphthalene core allows for regioselective functionalization, making it a valuable intermediate. This guide provides a detailed exploration of the primary synthetic routes to this compound, with a focus on the selection of starting materials and the rationale behind the chosen experimental protocols.
Synthetic Strategies: An Overview
The synthesis of this compound can be approached through two principal strategies:
-
Electrophilic Halogenation of a Monosubstituted Naphthalene: This approach involves the direct halogenation of a naphthalene derivative that already possesses either a chloro or a bromo substituent. The success of this strategy hinges on the directing effects of the existing halogen and the control of reaction conditions to achieve the desired 1,4-disubstitution pattern.
-
Sandmeyer Reaction of a Substituted Naphthylamine: This classic transformation allows for the introduction of a halogen via a diazonium salt intermediate derived from a primary amine. This method offers a distinct pathway that can be advantageous when the desired substitution pattern is not easily accessible through direct halogenation.
This guide will delve into the specifics of each approach, providing detailed protocols and a comparative analysis.
Route 1: Electrophilic Bromination of 1-Chloronaphthalene
The direct bromination of 1-chloronaphthalene is a common and straightforward approach to this compound. The chlorine atom at the C1 position is an ortho-, para-director, and while it is a deactivating group, the naphthalene ring system is sufficiently reactive to undergo electrophilic substitution. The C4 (para) position is sterically more accessible than the C2 (ortho) position, favoring the formation of the 1,4-disubstituted product.
Starting Material: 1-Chloronaphthalene
1-Chloronaphthalene is a commercially available, colorless to pale yellow oily liquid.[1] It is typically synthesized by the direct chlorination of naphthalene.[1]
| Property | Value |
| Molecular Formula | C₁₀H₇Cl |
| Molar Mass | 162.62 g/mol |
| Melting Point | -20 °C |
| Boiling Point | 263 °C |
| Appearance | Colorless, oily liquid |
Reaction Mechanism
The reaction proceeds via a standard electrophilic aromatic substitution mechanism. Bromine is polarized by a Lewis acid catalyst (e.g., FeCl₃ or AlCl₃), or can be used directly in a suitable solvent, to generate the electrophile which then attacks the electron-rich naphthalene ring, preferentially at the C4 position. A subsequent loss of a proton restores the aromaticity of the ring system.
Experimental Protocol
Materials:
-
1-Chloronaphthalene
-
Liquid Bromine (Br₂)
-
Anhydrous Iron(III) Chloride (FeCl₃) or Iron filings
-
Dichloromethane (CH₂Cl₂) or Carbon tetrachloride (CCl₄)
-
Sodium bisulfite solution
-
Sodium hydroxide solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Hexane
Procedure:
-
In a flask equipped with a magnetic stirrer, dropping funnel, and a gas trap, dissolve 1-chloronaphthalene in a suitable solvent like dichloromethane.
-
Add a catalytic amount of anhydrous iron(III) chloride or iron filings to the solution.
-
Cool the mixture in an ice bath.
-
Slowly add a stoichiometric amount of liquid bromine dissolved in the same solvent from the dropping funnel.
-
After the addition is complete, allow the reaction mixture to stir at room temperature until the evolution of hydrogen bromide gas ceases.
-
Quench the reaction by carefully adding a saturated solution of sodium bisulfite to destroy any excess bromine.
-
Transfer the mixture to a separatory funnel and wash sequentially with water, dilute sodium hydroxide solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by recrystallization from a suitable solvent such as hexane or by column chromatography.
Causality and Experimental Choices
-
Solvent: Dichloromethane or carbon tetrachloride are used as they are inert to the reaction conditions and effectively dissolve the reactants.
-
Catalyst: A Lewis acid like FeCl₃ is often employed to increase the electrophilicity of bromine, leading to a faster reaction rate.
-
Temperature: The reaction is initiated at a low temperature to control the reaction rate and minimize the formation of byproducts.
-
Purification: The workup procedure is designed to remove the catalyst, unreacted bromine, and acidic byproducts. Recrystallization is an effective method for purifying the solid product.
Route 2: Sandmeyer Reaction of 4-Chloro-1-naphthylamine
The Sandmeyer reaction provides an alternative and highly efficient route to introduce the bromo group.[2][3] This method involves the diazotization of an aromatic amine followed by the displacement of the diazonium group with a halide, catalyzed by a copper(I) salt.[2]
Starting Material: 4-Chloro-1-naphthylamine
4-Chloro-1-naphthylamine is a key intermediate for this synthetic route. It can be prepared from 1-nitronaphthalene through a series of reactions.
Synthesis of 4-Chloro-1-naphthylamine:
-
Nitration of Naphthalene: Naphthalene is nitrated to give 1-nitronaphthalene.
-
Reduction to 1-Naphthylamine: 1-Nitronaphthalene is reduced to 1-naphthylamine, for example, by catalytic hydrogenation.[4]
-
Chlorination of 1-Naphthylamine: Direct chlorination of 1-naphthylamine can be challenging due to the high reactivity of the amino group. A more controlled method involves the protection of the amino group (e.g., by acetylation) prior to chlorination, followed by deprotection.
-
Alternative: Reduction of 4-Chloro-1-nitronaphthalene: A more direct route involves the nitration of 1-chloronaphthalene to 4-chloro-1-nitronaphthalene, followed by reduction of the nitro group to an amine.
| Property | Value |
| Molecular Formula | C₁₀H₈ClN |
| Molar Mass | 177.63 g/mol |
| Melting Point | 98-100 °C |
| Appearance | Powder |
Reaction Mechanism
The Sandmeyer reaction proceeds through a radical mechanism.[2] The amine is first converted to a diazonium salt with nitrous acid (generated in situ from sodium nitrite and a strong acid). The diazonium salt then reacts with copper(I) bromide in a single-electron transfer process to form an aryl radical, which then abstracts a bromide from a copper(II) bromide species to yield the final product and regenerate the copper(I) catalyst.[2]
Experimental Protocol
Materials:
-
4-Chloro-1-naphthylamine[5]
-
Sodium nitrite (NaNO₂)
-
Hydrobromic acid (HBr)
-
Copper(I) bromide (CuBr)
-
Ice
-
Sodium hydroxide solution
-
Diethyl ether or Dichloromethane
Procedure:
-
Diazotization: Dissolve 4-chloro-1-naphthylamine in aqueous hydrobromic acid and cool the solution to 0-5 °C in an ice-salt bath. Slowly add a pre-cooled aqueous solution of sodium nitrite, keeping the temperature below 5 °C. Stir the mixture for 15-30 minutes to ensure complete formation of the diazonium salt.
-
Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid. Cool this solution in an ice bath.
-
Slowly add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring. Nitrogen gas will evolve.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., on a water bath) until the evolution of nitrogen ceases.
-
Cool the reaction mixture and extract the product with an organic solvent like diethyl ether or dichloromethane.
-
Wash the organic extract with dilute sodium hydroxide solution and then with water.
-
Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent by rotary evaporation.
-
Purify the crude this compound by recrystallization or column chromatography.
Causality and Experimental Choices
-
Low Temperature for Diazotization: Diazonium salts are generally unstable and can decompose at higher temperatures. Maintaining a low temperature (0-5 °C) is crucial for a successful reaction.
-
Copper(I) Bromide: CuBr acts as a catalyst in the Sandmeyer reaction, facilitating the conversion of the diazonium salt to the aryl bromide.[2]
-
Acidic Conditions: A strong acid is required for the in situ generation of nitrous acid from sodium nitrite and to stabilize the diazonium salt.
-
Extraction and Purification: A standard workup is necessary to isolate and purify the product from the aqueous reaction mixture and any byproducts.
Comparative Analysis of Synthetic Routes
| Feature | Electrophilic Bromination of 1-Chloronaphthalene | Sandmeyer Reaction of 4-Chloro-1-naphthylamine |
| Starting Material Availability | 1-Chloronaphthalene is readily available. | 4-Chloro-1-naphthylamine may require a multi-step synthesis. |
| Number of Steps | Typically a single step. | Multi-step process (synthesis of amine + Sandmeyer). |
| Regioselectivity | Generally good for the 4-position, but can produce isomers. | Highly regioselective, as the position of the bromo group is determined by the initial position of the amino group. |
| Reaction Conditions | Can be harsh (Lewis acids, bromine). | Milder conditions for the final step, but diazotization requires careful temperature control. |
| Yield and Purity | Yields can be variable, and purification may be required to remove isomers. | Often provides good yields of a clean product. |
| Safety Considerations | Use of corrosive and toxic bromine. | Diazonium salts can be explosive if isolated; handling of sodium nitrite. |
Conclusion
The choice of the most suitable synthetic route for this compound depends on several factors, including the availability of starting materials, the desired scale of the reaction, and the required purity of the final product. The electrophilic bromination of 1-chloronaphthalene offers a more direct and atom-economical approach. However, the Sandmeyer reaction starting from 4-chloro-1-naphthylamine provides a highly regioselective and often cleaner route to the desired product, albeit with a potentially longer synthetic sequence. For researchers and drug development professionals, a thorough evaluation of these factors is essential for the efficient and successful synthesis of this valuable chemical intermediate.
Visualizations
Caption: Electrophilic bromination of 1-chloronaphthalene.
References
- 1. 1-Chloronaphthalene - Wikipedia [en.wikipedia.org]
- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 3. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CA1241664A - Process for the preparation of 1-naphthylamine - Google Patents [patents.google.com]
- 5. 1-アミノ-4-クロロナフタレン 98% | Sigma-Aldrich [sigmaaldrich.com]
The Strategic Utility of 1-Bromo-4-chloronaphthalene in Modern Organic Synthesis
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
In the landscape of organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. 1-Bromo-4-chloronaphthalene has emerged as a versatile and valuable scaffold, offering chemists a platform for sequential and site-selective functionalization. The differential reactivity of its carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds underpins its utility, enabling a range of palladium-catalyzed cross-coupling reactions and organometallic transformations. This guide provides a comprehensive overview of the physicochemical properties of this compound and delves into the mechanistic and practical aspects of its application in key synthetic reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings, as well as Grignard reagent formation. Detailed, field-proven protocols and an analysis of the causality behind experimental choices are presented to empower researchers in leveraging this building block for applications in medicinal chemistry, materials science, and beyond.
Introduction: A Building Block Defined by Differential Reactivity
This compound is a dihalogenated aromatic hydrocarbon whose synthetic potential lies in the distinct reactivity profiles of its two halogen substituents. The carbon-bromine bond is inherently more susceptible to oxidative addition by transition metal catalysts, such as palladium(0), compared to the more robust carbon-chlorine bond. This reactivity hierarchy (C-I > C-Br > C-Cl) is the cornerstone of its application as a building block, allowing for chemoselective transformations at the C1 position while leaving the C4 position available for subsequent functionalization.[1][2] This targeted reactivity is crucial for the efficient, multi-step synthesis of highly substituted naphthalene derivatives, which are prevalent motifs in pharmaceuticals and advanced materials.[3]
Physicochemical Properties and Characterization
A thorough understanding of the physical and spectroscopic properties of this compound is essential for its effective use in synthesis and for the characterization of its derivatives.
| Property | Value | Source |
| CAS Number | 53220-82-9 | [4][5] |
| Molecular Formula | C₁₀H₆BrCl | [4][5] |
| Molecular Weight | 241.51 g/mol | [4][5] |
| Physical Form | Solid | [4] |
| Storage | Sealed in dry, room temperature | [4] |
Spectroscopic data for the parent compound, 1-bromonaphthalene, can serve as a useful reference for interpreting the spectra of its derivatives.
Reference Spectroscopic Data for 1-Bromonaphthalene:
-
¹H NMR (400 MHz, CDCl₃): δ (ppm): 8.23 (d, J = 8.4 Hz, 1H), 7.83-7.75 (m, 3H), 7.58 (t, J = 7.6 Hz, 1H), 7.51 (t, J = 7.4 Hz, 1H), 7.30 (t, J = 7.8 Hz, 1H).[6]
-
¹³C NMR (100 MHz, CDCl₃): δ (ppm): 134.7, 132.1, 129.9, 128.3, 127.9, 127.3, 127.1, 126.7, 126.2, 122.9.[6]
-
Mass Spectrum (EI): Molecular ion (M⁺) m/z 206/208 (corresponding to ⁷⁹Br/⁸¹Br isotopes).[7][8]
Chemoselective Cross-Coupling Reactions: A World of Possibilities
The differential reactivity of the C-Br and C-Cl bonds is most effectively exploited in palladium-catalyzed cross-coupling reactions. By carefully selecting catalysts, ligands, and reaction conditions, chemists can selectively functionalize the more reactive C-Br bond, preserving the C-Cl bond for a subsequent transformation.
Figure 1: Overview of key synthetic transformations starting from this compound.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is a powerful method for creating biaryl structures, which are common in pharmaceuticals and organic materials.[9] The reaction couples an organoboron species with an organohalide.[10] In the case of this compound, the C-Br bond will selectively react with a boronic acid or ester in the presence of a palladium catalyst and a base, yielding a 4-chloro-1-arylnaphthalene.[11]
Causality in Experimental Design: The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and selectivity.
-
Catalyst: Palladium(0) complexes are the active catalysts. Pre-catalysts like Pd(PPh₃)₄ or those generated in situ from Pd(OAc)₂ and a phosphine ligand are commonly used.[10]
-
Ligand: The ligand stabilizes the palladium center and influences its reactivity. Bulky, electron-rich phosphine ligands often promote the oxidative addition step.
-
Base: A base is required to activate the organoboron species, forming a more nucleophilic boronate complex that facilitates transmetalation to the palladium center.[10] Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄).
Experimental Protocol: Selective Suzuki-Miyaura Coupling
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon), add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and a base such as K₂CO₃ (2.0 equiv).
-
Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.03 equiv).
-
Solvent Addition: Add a degassed solvent mixture, such as toluene/ethanol/water (4:1:1).
-
Reaction: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
| Entry | Arylboronic Acid | Product | Typical Yield (%) |
| 1 | Phenylboronic acid | 4-Chloro-1-phenylnaphthalene | >85 |
| 2 | 4-Methoxyphenylboronic acid | 4-Chloro-1-(4-methoxyphenyl)naphthalene | >80 |
| 3 | 3-Thienylboronic acid | 4-Chloro-1-(3-thienyl)naphthalene | >75 |
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, which are crucial components of many pharmaceuticals.[1][12] This palladium-catalyzed reaction couples an aryl halide with a primary or secondary amine.[13] The higher reactivity of the C-Br bond in this compound allows for the selective synthesis of N-substituted-4-chloro-1-naphthylamines.[5]
Causality in Experimental Design:
-
Ligand Selection: The choice of phosphine ligand is particularly critical in Buchwald-Hartwig amination. Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos) are often necessary to promote both the oxidative addition and the reductive elimination steps of the catalytic cycle.[14]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine, forming the active palladium-amido complex. Sodium tert-butoxide (NaOt-Bu) is a common choice.[15]
Figure 2: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Experimental Protocol: Selective Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound (1.0 equiv), the desired amine (1.2 equiv), a palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 equiv), a suitable phosphine ligand (e.g., XPhos, 0.04 equiv), and a base such as sodium tert-butoxide (1.4 equiv).
-
Solvent Addition: Add anhydrous, degassed toluene.
-
Reaction: Seal the vessel and heat the mixture (typically 80-110 °C) with stirring. Monitor the reaction by GC-MS or LC-MS.
-
Work-up: After completion, cool the reaction, dilute with ether, and filter through a pad of celite. Concentrate the filtrate.
-
Purification: Purify the residue by column chromatography to yield the desired N-aryl-4-chloro-1-naphthylamine.
| Entry | Amine | Product | Typical Yield (%) |
| 1 | Morpholine | 4-(4-Chloro-1-naphthyl)morpholine | >90 |
| 2 | Aniline | N-Phenyl-4-chloro-1-naphthylamine | >80 |
| 3 | Benzylamine | N-Benzyl-4-chloro-1-naphthylamine | >85 |
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is a reliable method for forming C(sp²)-C(sp) bonds by reacting an aryl halide with a terminal alkyne.[16][17] This reaction is catalyzed by a combination of palladium and a copper(I) salt.[2] With this compound, this reaction provides access to 1-alkynyl-4-chloronaphthalenes, which are valuable intermediates for creating extended π-systems in materials science.[18]
Experimental Protocol: Selective Sonogashira Coupling
-
Reaction Setup: To a solution of this compound (1.0 equiv) in a suitable solvent like THF or DMF, add the terminal alkyne (1.1 equiv).
-
Catalyst and Base Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 equiv), the copper co-catalyst (e.g., CuI, 0.05 equiv), and an amine base such as triethylamine or diisopropylamine (2.0 equiv).
-
Reaction: Stir the reaction at room temperature or with gentle heating. The reaction is often complete within a few hours.
-
Work-up: Dilute the reaction mixture with an organic solvent and wash with aqueous ammonium chloride, water, and brine. Dry the organic layer and concentrate.
-
Purification: Purify the product by column chromatography.
Heck Reaction: Alkenylation of the Naphthalene Core
The Heck reaction couples an aryl halide with an alkene to form a substituted alkene, typically with trans stereochemistry.[1][2] This reaction is valuable for extending carbon chains and introducing vinyl groups. The reaction of this compound with an alkene like styrene or an acrylate will selectively yield the 1-alkenyl-4-chloronaphthalene derivative.[7]
Experimental Protocol: Selective Heck Reaction
-
Reaction Setup: Combine this compound (1.0 equiv), the alkene (1.2 equiv), a palladium source (e.g., Pd(OAc)₂, 0.02 equiv), a phosphine ligand (e.g., PPh₃, 0.04 equiv), and a base (e.g., K₂CO₃ or Et₃N, 2.0 equiv) in a dry flask.
-
Solvent Addition: Add an anhydrous solvent such as DMF or acetonitrile.
-
Reaction: Heat the mixture under an inert atmosphere (typically 80-120 °C) until the starting material is consumed.
-
Work-up and Purification: After cooling, perform a standard aqueous work-up followed by purification via column chromatography.
Grignard Reagent Formation: A Classic Tool for Nucleophilic Addition
The formation of a Grignard reagent involves the reaction of an organohalide with magnesium metal.[19] Given the higher reactivity of the C-Br bond, this compound can be selectively converted to 4-chloro-1-naphthylmagnesium bromide. This powerful nucleophile can then be used in a variety of subsequent reactions, most notably additions to carbonyl compounds to form alcohols.
Causality in Experimental Design:
-
Anhydrous Conditions: Grignard reagents are highly basic and will be quenched by protic solvents like water or alcohols. Therefore, all glassware and solvents must be scrupulously dried.
-
Magnesium Activation: The surface of magnesium metal is often coated with a passivating layer of magnesium oxide. Activation with a small amount of iodine or 1,2-dibromoethane is typically required to initiate the reaction.
Figure 3: Workflow for the formation and reaction of the Grignard reagent from this compound.
Experimental Protocol: Selective Grignard Reagent Formation and Reaction
-
Preparation: Dry all glassware in an oven overnight. Place magnesium turnings (1.2 equiv) in a flask equipped with a reflux condenser and an addition funnel, and flame-dry under a stream of inert gas.
-
Initiation: Add a small crystal of iodine.
-
Grignard Formation: Add a solution of this compound (1.0 equiv) in anhydrous diethyl ether or THF dropwise to the magnesium. The reaction is initiated when the color of the iodine fades and the solution becomes cloudy and begins to reflux. Maintain a gentle reflux by controlling the rate of addition.
-
Reaction with Electrophile: After the Grignard reagent has formed, cool the solution and add a solution of the electrophile (e.g., an aldehyde or ketone, 1.0 equiv) in the same anhydrous solvent dropwise.
-
Quenching and Work-up: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Extract the product with ether, wash the organic layer with brine, dry, and concentrate.
-
Purification: Purify by column chromatography or recrystallization.
Conclusion and Future Outlook
This compound stands as a testament to the power of strategic design in organic building blocks. Its inherent, predictable chemoselectivity provides a reliable platform for the synthesis of a diverse array of complex naphthalene derivatives. The ability to perform sequential cross-coupling reactions opens up avenues for creating multifunctional molecules with tailored properties for applications in drug discovery, organic electronics, and polymer science. As catalyst systems continue to evolve, offering milder conditions and broader functional group tolerance, the utility of this compound as a key synthetic intermediate is poised to expand even further, enabling the next generation of innovation in chemical synthesis.
References
- 1. Heck Reaction [organic-chemistry.org]
- 2. Heck reaction - Wikipedia [en.wikipedia.org]
- 3. Benzene, 1-bromo-4-chloro- [webbook.nist.gov]
- 4. Sonogashira Coupling [organic-chemistry.org]
- 5. synchem.de [synchem.de]
- 6. rsc.org [rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. Regioselective addition of Grignard reagents to N-acylpyrazinium salts: synthesis of substituted 1,2-dihydropyrazines and Δ5-2-oxopiperazines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 10. Weak Base-Promoted Direct Cross-Coupling of Naphthalene-1,8-diaminato-substituted Arylboron Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. dev.spectrabase.com [dev.spectrabase.com]
- 15. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 16. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 17. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 18. benchchem.com [benchchem.com]
- 19. web.alfredstate.edu [web.alfredstate.edu]
Health and safety handling of 1-Bromo-4-chloronaphthalene
Analyzing Chemical Safety
I'm currently immersed in Google searches, unearthing data on 1-Bromo-4-chloronaphthalene's safe handling and health implications. My focus is sharp on its properties, known dangers, and toxicity. I'm prioritizing regulatory guidelines and safety data sheets to gain a precise understanding of potential risks and recommended precautions.
Compiling Safety Data
I'm now starting a more structured search. I will begin by analyzing the search results. My goal is to pinpoint and compile key safety information. Acute and chronic health effects are being investigated, as are fire and explosion hazards, and environmental risks. I'm focusing on exposure limits and guidelines from OSHA, NIOSH, and the EPA.
Organizing the Information
I'm now diving into the next phase: structuring the guide. My plan is to start with an introduction and then move into hazard identification. I will then cover engineering controls and safe handling. Later, I'll detail emergency procedures and, lastly, synthesize the gathered information to provide clear recommendations backed by solid science.
Examining Initial Data
I've made progress! I've collected a wealth of data from initial Google searches, including Safety Data Sheets and product details for this compound, along with related compounds.
Reviewing Key Hazards
I'm making headway! I've gleaned crucial hazard information from Safety Data Sheets. The compound poses risks: ingestion is harmful, it irritates skin and eyes severely, and can irritate the respiratory system. Precautionary advice includes good ventilation, avoidance of skin and eye contact, and proper PPE. First aid procedures are standard, and fire-fighting measures are listed. Cleanup details and storage guidelines are in hand.
Assessing Data Depth
I'm moving forward. I've compiled comprehensive data from initial searches, including SDS and product details for this compound and relatives like 1-bromonaphthalene. I'm now synthesizing this, highlighting hazards, precautions, and first-aid. Fire and spill measures are defined. However, the lack of data demands I extrapolate from related compounds, while stating limitations. I can now create the requested formatted tables, procedures and workflows.
Developing the Technical Guide
I'm now in the process of structuring the in-depth technical guide. I've synthesized information from various SDS and product details, focusing on hazards, precautions, and emergency procedures. While direct toxicological and environmental data for this compound is limited, I'm using information from related compounds to build a more robust analysis, clearly identifying the data's limitations. I can now start creating the tables, step-by-step methodologies, and workflows the user wants, drawing on general chemical safety practices to augment the existing data.
Methodological & Application
Suzuki-Miyaura coupling protocol using 1-Bromo-4-chloronaphthalene
An Application Note and Protocol for the Chemoselective Suzuki-Miyaura Coupling of 1-Bromo-4-chloronaphthalene
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. This palladium-catalyzed reaction, which couples an organoboron compound with an organic halide or triflate, has seen widespread application in academic research and is integral to the industrial-scale synthesis of pharmaceuticals, agrochemicals, and advanced materials. A significant challenge in complex molecule synthesis arises when a substrate contains multiple reactive sites. In such cases, achieving chemoselectivity—the preferential reaction of one functional group over another—is paramount.
This application note provides a detailed protocol for the chemoselective Suzuki-Miyaura coupling of this compound. This substrate is an excellent model system for demonstrating selectivity, as the carbon-bromine bond is significantly more reactive than the carbon-chlorine bond in the context of palladium-catalyzed cross-coupling reactions. This difference in reactivity stems from the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, facilitating a more rapid oxidative addition of the palladium catalyst. By carefully selecting the catalyst, ligands, and reaction conditions, one can achieve a highly selective coupling at the C-Br position, leaving the C-Cl bond intact for subsequent transformations.
This guide is intended for researchers, scientists, and professionals in drug development who are looking to leverage the power of selective cross-coupling reactions in their synthetic endeavors.
Theoretical Background: The Mechanism of Chemoselectivity
The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide, forming a Pd(II) complex. This is often the rate-determining step, and its rate is highly dependent on the nature of the halide, with the reactivity order being I > Br > Cl > F.
-
Transmetalation: The organoboron reagent, activated by a base, transfers its organic group to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex couple, forming the desired C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
The chemoselectivity in the coupling of this compound arises from the significant difference in the rates of oxidative addition for the C-Br and C-Cl bonds. By carefully controlling the reaction conditions, particularly temperature and reaction time, the oxidative addition can be made to occur almost exclusively at the more reactive C-Br bond.
Experimental Protocol: Selective Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
This protocol details the selective coupling of this compound with phenylboronic acid to yield 4-chloro-1-phenylnaphthalene.
Materials and Reagents:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Toluene (anhydrous)
-
Deionized water
-
Magnesium sulfate (MgSO₄)
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
Inert atmosphere setup (Nitrogen or Argon)
Reaction Parameters Summary:
| Parameter | Value |
| Stoichiometry (Aryl Halide:Boronic Acid) | 1 : 1.2 |
| Palladium Catalyst Loading | 2 mol% |
| Ligand (PPh₃) to Palladium Ratio | 4 : 1 |
| Base (K₂CO₃) Equivalents | 2.0 |
| Solvent System | Toluene/Dioxane/Water (4:1:1) |
| Temperature | 80 °C |
| Reaction Time | 4-6 hours |
Step-by-Step Procedure:
-
Reaction Setup:
-
To a 50 mL Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 231.5 mg).
-
Add phenylboronic acid (1.2 mmol, 146 mg).
-
Add potassium carbonate (2.0 mmol, 276 mg).
-
Add palladium(II) acetate (0.02 mmol, 4.5 mg) and triphenylphosphine (0.08 mmol, 21 mg).
-
The flask is then sealed with a rubber septum.
-
-
Inert Atmosphere:
-
Evacuate the flask and backfill with an inert gas (nitrogen or argon). Repeat this process three times to ensure an oxygen-free environment.
-
-
Solvent Addition:
-
Under a positive pressure of the inert gas, add the solvent mixture of toluene (8 mL), 1,4-dioxane (2 mL), and deionized water (2 mL) via syringe.
-
-
Reaction:
-
Place the flask in a preheated oil bath at 80 °C.
-
Stir the reaction mixture vigorously for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to ensure complete consumption of the starting material and selective formation of the desired product.
-
-
Workup:
-
Once the reaction is complete, cool the flask to room temperature.
-
Add 20 mL of deionized water and transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 4-chloro-1-phenylnaphthalene.
-
Visualization of the Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst | Ensure the palladium source is fresh and has been stored properly. Consider using a pre-catalyst. |
| Poor quality base or solvent | Use freshly opened or purified anhydrous solvents. Ensure the base is finely ground and dry. | |
| Insufficient temperature | Increase the reaction temperature in 10 °C increments, but be cautious of potential side reactions. | |
| Formation of Side Products (e.g., homocoupling) | Presence of oxygen | Thoroughly degas the reaction mixture and maintain a positive pressure of inert gas. |
| Catalyst decomposition | Use a more robust ligand system, such as Buchwald or Herrmann-type phosphines. | |
| Loss of Chemoselectivity (reaction at C-Cl) | High temperature or prolonged reaction time | Carefully monitor the reaction and stop it once the starting material is consumed. Reduce the reaction temperature. |
| Highly active catalyst system | Consider a less reactive catalyst/ligand combination if selectivity is a persistent issue. |
Conclusion
The protocol described herein offers a reliable and efficient method for the chemoselective Suzuki-Miyaura coupling of this compound. By leveraging the inherent reactivity differences between the C-Br and C-Cl bonds, a high degree of selectivity can be achieved. This methodology is not only applicable to the specific substrate discussed but also serves as a general guideline for selective cross-coupling reactions on other di- and polyhalogenated aromatic compounds. The ability to perform such selective transformations is of immense value in the synthesis of complex organic molecules, allowing for a modular and convergent approach to target structures.
Mastering Chemoselectivity: A Guide to Palladium-Catalyzed Cross-Coupling Reactions with 1-Bromo-4-chloronaphthalene
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of 1-Bromo-4-chloronaphthalene in Synthesis
In the landscape of modern organic synthesis, the quest for efficient and selective methods to construct complex molecular architectures is paramount. Palladium-catalyzed cross-coupling reactions have emerged as a cornerstone technology in this endeavor, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable precision and broad functional group tolerance.[1][2][3] This guide focuses on a particularly strategic building block: this compound. Its utility stems from the differential reactivity of its two halogen atoms, the C1-bromine and the C4-chlorine, which allows for programmed, stepwise functionalization.[4]
The greater polarizability and lower bond dissociation energy of the C-Br bond compared to the C-Cl bond dictates its preferential reactivity in oxidative addition to a palladium(0) center, the crucial first step in most cross-coupling catalytic cycles.[1] This inherent chemoselectivity allows for the selective functionalization at the C1 position, leaving the C4-chloro substituent available for subsequent transformations. This powerful handle enables the divergent synthesis of a wide array of polysubstituted naphthalene derivatives, which are privileged scaffolds in medicinal chemistry, materials science, and agrochemicals.
This document provides a comprehensive overview of the key palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, and Stille couplings—as applied to this compound. It offers not just procedural steps but also delves into the mechanistic underpinnings and practical considerations necessary for successful and reproducible synthetic outcomes.
The Cornerstone of Selectivity: Understanding the Catalytic Cycle
The remarkable selectivity observed in the cross-coupling reactions of this compound is rooted in the fundamental steps of the palladium catalytic cycle. A general understanding of this cycle is essential for troubleshooting and optimizing these transformations.
Caption: Generalized Palladium Catalytic Cycle.
The cycle initiates with the oxidative addition of the aryl halide to a low-valent palladium(0) complex. This is typically the rate-determining and selectivity-determining step. The C-Br bond of this compound undergoes this step much more readily than the C-Cl bond. Following oxidative addition, a transmetalation step with an organometallic reagent (in Suzuki, Stille, and other similar couplings) or migratory insertion of an alkene (in the Heck reaction) occurs. The cycle concludes with reductive elimination, which forms the new carbon-carbon or carbon-heteroatom bond and regenerates the palladium(0) catalyst.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of biaryl structures by coupling an aryl halide with an organoboron reagent.[5] When applied to this compound, it allows for the selective synthesis of 1-aryl-4-chloronaphthalenes.
Core Principles and Mechanistic Considerations
The reaction proceeds via the general palladium catalytic cycle, where the transmetalation step involves an organoboron species, typically a boronic acid or a boronate ester. A base is required to activate the organoboron reagent, forming a more nucleophilic "ate" complex, which facilitates transmetalation to the palladium(II) center.[6] The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity. Bulky, electron-rich phosphine ligands are often employed to promote the oxidative addition and reductive elimination steps.[7]
Detailed Experimental Protocol: Synthesis of 4-Chloro-1-(p-tolyl)naphthalene
This protocol provides a representative procedure for the Suzuki-Miyaura coupling of this compound with p-tolylboronic acid.
Materials:
-
This compound
-
p-Tolylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tricyclohexylphosphine tetrafluoroborate (PCy₃·HBF₄)
-
Cesium carbonate (Cs₂CO₃)
-
Toluene
-
Water (degassed)
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), p-tolylboronic acid (1.2 mmol, 1.2 equiv), and cesium carbonate (2.0 mmol, 2.0 equiv).
-
In a separate vial, prepare the catalyst solution by dissolving palladium(II) acetate (0.02 mmol, 2 mol%) and tricyclohexylphosphine tetrafluoroborate (0.04 mmol, 4 mol%) in toluene (5 mL).
-
Add the catalyst solution to the Schlenk flask containing the reagents.
-
Add degassed water (0.5 mL) to the reaction mixture.
-
Seal the flask and purge with argon for 15 minutes.
-
Heat the reaction mixture to 80 °C and stir for 2 hours, or until the starting material is consumed (monitored by TLC or GC-MS).
-
Cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired product.
Expected Yield: High yields (typically >90%) are expected for this transformation.[8]
Data Summary Table: Suzuki-Miyaura Coupling
| Entry | Arylboronic Acid | Product | Typical Yield (%) |
| 1 | p-Tolylboronic acid | 4-Chloro-1-(p-tolyl)naphthalene | >95 |
| 2 | Phenylboronic acid | 1-Phenyl-4-chloronaphthalene | >90 |
| 3 | 4-Methoxyphenylboronic acid | 4-Chloro-1-(4-methoxyphenyl)naphthalene | >95 |
| 4 | 4-Fluorophenylboronic acid | 4-Chloro-1-(4-fluorophenyl)naphthalene | >90 |
Yields are based on analogous reactions and may vary depending on specific conditions.[8]
Heck Reaction: Olefin Arylation
The Heck reaction provides a powerful method for the formation of carbon-carbon bonds by coupling an aryl halide with an alkene.[9] This reaction is particularly useful for the synthesis of substituted styrenes and other vinylarenes. With this compound, the Heck reaction allows for the selective introduction of a vinyl group at the C1 position.
Core Principles and Mechanistic Considerations
The Heck reaction follows a variation of the palladium catalytic cycle that involves migratory insertion of the alkene into the aryl-palladium bond, followed by β-hydride elimination to form the product and a palladium-hydride species. A base is required to regenerate the palladium(0) catalyst from the palladium-hydride intermediate.[10] The regioselectivity of the alkene insertion and the stereoselectivity of the resulting double bond are key considerations in this reaction.
Detailed Experimental Protocol: Synthesis of 1-(4-Chloronaphthalen-1-yl)styrene
This protocol describes the Heck coupling of this compound with styrene.
Materials:
-
This compound
-
Styrene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
In a sealable reaction tube, combine this compound (1.0 mmol, 1.0 equiv), potassium carbonate (2.0 mmol, 2.0 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.04 mmol, 4 mol%).
-
Add anhydrous DMF (5 mL) and styrene (1.2 mmol, 1.2 equiv).
-
Seal the tube and degas the mixture by bubbling with argon for 15 minutes.
-
Heat the reaction to 120 °C and stir for 12-24 hours, or until complete as monitored by TLC or GC-MS.
-
Cool the reaction to room temperature, dilute with ethyl acetate (20 mL), and wash with water (3 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired substituted styrene.[10]
Expected Yield: Moderate to high yields are generally achieved.
Sonogashira Coupling: Introduction of Alkynyl Moieties
The Sonogashira coupling is the premier method for the synthesis of arylalkynes, involving the palladium- and copper-cocatalyzed reaction of an aryl halide with a terminal alkyne.[2][7] This reaction is invaluable for the construction of conjugated systems found in materials science and as intermediates in the synthesis of complex natural products.
Core Principles and Mechanistic Considerations
The Sonogashira reaction involves two interconnected catalytic cycles: a palladium cycle and a copper cycle. The palladium cycle is similar to that of other cross-coupling reactions. The role of the copper(I) cocatalyst is to facilitate the deprotonation of the terminal alkyne and form a copper(I) acetylide, which then undergoes transmetalation with the palladium(II) complex.[1] An amine base is typically used to deprotonate the alkyne and neutralize the hydrogen halide byproduct.[11]
Caption: Simplified Sonogashira Catalytic Cycles.
Detailed Experimental Protocol: Synthesis of 1-((4-Chloronaphthalen-1-yl)ethynyl)benzene
This protocol details the Sonogashira coupling of this compound with phenylacetylene.[1]
Materials:
-
This compound
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) chloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Diisopropylamine
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
To a solution of this compound (0.81 mmol, 1.0 equiv) in anhydrous THF (5 mL) at room temperature, add sequentially bis(triphenylphosphine)palladium(II) chloride (0.04 mmol, 0.05 equiv), copper(I) iodide (0.02 mmol, 0.025 equiv), and diisopropylamine (5.7 mmol, 7.0 equiv).
-
Add phenylacetylene (0.89 mmol, 1.1 equiv) to the mixture.
-
Stir the reaction at room temperature for 3 hours.
-
Dilute the reaction mixture with diethyl ether and filter through a pad of Celite®, washing the pad with additional diethyl ether.
-
Wash the filtrate with saturated aqueous ammonium chloride, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel to afford the coupled product.[1]
Expected Yield: High yields (around 89%) are reported for similar substrates.[1]
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, coupling aryl halides with a wide variety of amines.[2][12] This reaction has revolutionized the synthesis of anilines and other arylamines, which are prevalent in pharmaceuticals and other bioactive molecules.
Core Principles and Mechanistic Considerations
The catalytic cycle for the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a palladium(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to furnish the C-N bond.[2] The choice of a bulky, electron-rich phosphine ligand is critical to facilitate both the oxidative addition and the reductive elimination steps. Strong, non-nucleophilic bases such as sodium tert-butoxide are commonly used.
Detailed Experimental Protocol: Synthesis of N-phenyl-4-chloro-1-naphthylamine
The following protocol outlines a general procedure for the Buchwald-Hartwig amination of this compound with aniline.[13][14]
Materials:
-
This compound
-
Aniline
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOt-Bu)
-
Toluene, anhydrous
Procedure:
-
To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.01 mmol, 1 mol%), XPhos (0.03 mmol, 3 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv).
-
Seal the tube, evacuate, and backfill with argon.
-
Add anhydrous toluene (5 mL), followed by this compound (1.0 mmol, 1.0 equiv) and aniline (1.2 mmol, 1.2 equiv).
-
Seal the tube and heat the reaction mixture to 100 °C for 12-24 hours.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the residue by column chromatography.
Expected Yield: Good to excellent yields are typically observed.[13]
Stille Coupling: Versatile C-C Bond Formation with Organostannanes
The Stille coupling is a versatile palladium-catalyzed reaction that forms carbon-carbon bonds between an organic halide and an organostannane reagent.[3] While the toxicity of organotin compounds is a concern, the reaction's tolerance of a wide range of functional groups and its insensitivity to moisture and air make it a valuable synthetic tool.[4]
Core Principles and Mechanistic Considerations
The Stille reaction proceeds through the standard catalytic cycle of oxidative addition, transmetalation, and reductive elimination. The transmetalation step involves the transfer of an organic group from the organostannane to the palladium(II) center.[3] The reaction often benefits from the addition of a copper(I) co-catalyst and/or lithium chloride to facilitate the transmetalation step.
Detailed Experimental Protocol: Synthesis of 4-Chloro-1-phenylnaphthalene
This protocol provides a general procedure for the Stille coupling of this compound with tributyl(phenyl)tin.
Materials:
-
This compound
-
Tributyl(phenyl)tin
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Toluene, anhydrous
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%).
-
Add anhydrous toluene (10 mL) via syringe.
-
Add this compound (1.0 mmol, 1.0 equiv) to the reaction mixture.
-
Add tributyl(phenyl)tin (1.1 mmol, 1.1 equiv) to the reaction mixture.
-
Heat the reaction mixture to 110 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the mixture to room temperature and quench by adding a saturated aqueous solution of potassium fluoride (KF) to precipitate the tin byproducts.
-
Stir the mixture vigorously for 1-2 hours, then filter through a pad of Celite®, washing with ethyl acetate.
-
Transfer the filtrate to a separatory funnel and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[15]
Expected Yield: Good to high yields are generally attainable.
Conclusion and Future Outlook
The chemoselective functionalization of this compound via palladium-catalyzed cross-coupling reactions offers a powerful and versatile platform for the synthesis of a diverse range of substituted naphthalene derivatives. The inherent reactivity difference between the C-Br and C-Cl bonds provides a strategic advantage, allowing for a programmed and stepwise approach to molecular construction. The protocols detailed in this guide for Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, and Stille couplings provide a solid foundation for researchers to explore the rich chemistry of this valuable building block. As the field of catalysis continues to evolve with the development of more active and selective catalyst systems, the synthetic utility of this compound is poised to expand even further, enabling the creation of novel molecules with significant potential in drug discovery, materials science, and beyond.
References
- 1. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Stille reaction - Wikipedia [en.wikipedia.org]
- 4. nbinno.com [nbinno.com]
- 5. chemistry.msu.edu [chemistry.msu.edu]
- 6. Regioselective Heck reaction of aliphatic olefins and aryl halides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. 1-Bromo-4-(chloromethyl)naphthalene | Benchchem [benchchem.com]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. research.rug.nl [research.rug.nl]
- 13. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1-Bromo-4-chloronaphthalene in Materials Science
Introduction: The Strategic Importance of 1-Bromo-4-chloronaphthalene in Advanced Materials
This compound is a halogenated aromatic compound that has emerged as a critical building block in the synthesis of advanced organic materials.[1] Its naphthalene core provides a rigid, planar structure with a rich π-electron system, which is foundational for creating materials with desirable electronic and photophysical properties. The differential reactivity of the bromine and chlorine substituents allows for selective, sequential functionalization through various cross-coupling reactions, offering chemists precise control over the final molecular architecture. This strategic positioning of two different halogens makes this compound a versatile precursor for a new generation of organic semiconductors, particularly for applications in Organic Light-Emitting Diodes (OLEDs).[1] In OLEDs, materials derived from this compound can be tailored to enhance charge transport, light emission efficiency, and device longevity.[1]
This guide provides detailed protocols and insights for the application of this compound in the synthesis of organic semiconductor building blocks and their subsequent integration into OLED devices. The methodologies are grounded in established palladium-catalyzed cross-coupling reactions and standard OLED fabrication techniques, providing a robust framework for researchers in materials science and drug development.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of this compound is essential for its safe and effective use in synthesis.
| Property | Value | Reference |
| CAS Number | 53220-82-9 | [2] |
| Molecular Formula | C₁₀H₆BrCl | [2] |
| Molecular Weight | 241.51 g/mol | [2] |
| Appearance | Solid | [2] |
| Purity | Typically ≥98% | [1] |
| Storage | Sealed in a dry environment at room temperature | [2] |
Synthesis of Organic Semiconductor Precursors via Palladium-Catalyzed Cross-Coupling
The differential reactivity of the C-Br and C-Cl bonds in this compound is the cornerstone of its utility. The C-Br bond is more reactive in palladium-catalyzed cross-coupling reactions, allowing for selective functionalization at the 1-position while leaving the 4-position available for subsequent reactions if desired. The Suzuki-Miyaura and Sonogashira coupling reactions are two of the most powerful methods for forming new carbon-carbon bonds and extending the π-conjugated system of the naphthalene core.
Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of 4-Chloro-1-phenylnaphthalene
The Suzuki-Miyaura reaction is a versatile method for creating a C-C bond between an organohalide and an organoboron compound.[3] This protocol details the synthesis of 4-chloro-1-phenylnaphthalene, a fundamental building block for more complex organic semiconductors.
Reaction Principle: The reaction proceeds via a catalytic cycle involving the oxidative addition of the aryl bromide to a palladium(0) complex, followed by transmetalation with the boronic acid and reductive elimination to yield the biaryl product.[3]
Figure 1: Workflow for the Suzuki-Miyaura coupling of this compound.
Materials:
-
This compound (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Toluene, anhydrous
-
Deionized water
-
Argon or Nitrogen gas
Experimental Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound, phenylboronic acid, and potassium carbonate.
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Add anhydrous toluene and deionized water (typically in a 4:1 to 5:1 ratio) to the flask via syringe.
-
Degassing: Degas the reaction mixture by bubbling the inert gas through the solution for 15-20 minutes.
-
Catalyst Addition: Under a positive pressure of the inert gas, add the Pd(PPh₃)₄ catalyst to the reaction mixture.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete (typically after 12-24 hours), cool the mixture to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to obtain pure 4-chloro-1-phenylnaphthalene.
Protocol 2: Sonogashira Coupling for the Synthesis of 4-Chloro-1-(phenylethynyl)naphthalene
The Sonogashira coupling is a highly efficient method for the formation of a C-C bond between a terminal alkyne and an aryl halide, leading to the synthesis of conjugated enynes.[4][5] This protocol describes the synthesis of 4-chloro-1-(phenylethynyl)naphthalene.
Reaction Principle: The reaction is co-catalyzed by palladium and copper complexes. The catalytic cycle involves the formation of a copper acetylide intermediate, which then undergoes transmetalation with a palladium(II) complex, followed by reductive elimination.[4]
Figure 2: Workflow for the Sonogashira coupling of this compound.
Materials:
-
This compound (1.0 eq)
-
Phenylacetylene (1.2 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.03 eq)
-
Copper(I) iodide (CuI) (0.05 eq)
-
Triethylamine (Et₃N) (2-3 eq)
-
Anhydrous tetrahydrofuran (THF) or N,N-dimethylformamide (DMF)
-
Argon or Nitrogen gas
Experimental Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Solvent and Reagent Addition: Add the anhydrous solvent (THF or DMF) and triethylamine to the flask via syringe.
-
Alkyne Addition: Add phenylacetylene dropwise to the reaction mixture via syringe.
-
Reaction: Stir the reaction mixture at room temperature or heat to 40-60 °C. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, cool the reaction to room temperature and filter off the triethylammonium bromide salt.
-
Concentration: Concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain pure 4-chloro-1-(phenylethynyl)naphthalene.
Application in Organic Light-Emitting Diodes (OLEDs)
Naphthalene-based materials are widely used in OLEDs as fluorescent emitters, hosts for phosphorescent emitters, and charge-transporting materials.[6] Their rigid structure and high thermal stability contribute to the operational lifetime of the devices. The synthesized derivatives of this compound can be incorporated into the emissive layer of an OLED.
Protocol 3: Fabrication of a Solution-Processed OLED Device
This protocol describes the fabrication of a standard multi-layer OLED device using spin-coating for the organic layers and thermal evaporation for the cathode. The synthesized naphthalene derivative is intended for use in the emissive layer.
Device Architecture: The typical structure of a solution-processed OLED is ITO / PEDOT:PSS / Emissive Layer / Cathode.
Figure 3: Schematic of a multi-layer OLED device structure.
Materials and Equipment:
-
Patterned Indium Tin Oxide (ITO) coated glass substrates
-
Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) solution
-
Synthesized naphthalene derivative dissolved in a suitable organic solvent (e.g., toluene, chlorobenzene)
-
High-purity calcium (Ca) and aluminum (Al) for thermal evaporation
-
Deionized water, acetone, isopropanol
-
Ultrasonic bath
-
Spin coater
-
Hotplate
-
High-vacuum thermal evaporator
-
Nitrogen-filled glovebox
Experimental Procedure:
-
Substrate Cleaning:
-
Clean the ITO substrates sequentially in an ultrasonic bath with deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a stream of nitrogen gas.
-
Treat the substrates with oxygen plasma or UV-ozone to improve the work function of the ITO and enhance hole injection.
-
-
Hole Injection Layer (HIL) Deposition:
-
Transfer the cleaned substrates into a nitrogen-filled glovebox.
-
Spin-coat a thin layer of PEDOT:PSS onto the ITO surface (e.g., at 4000 rpm for 60 seconds).
-
Anneal the substrates on a hotplate at 120-150 °C for 10-15 minutes to remove residual water.
-
-
Emissive Layer (EML) Deposition:
-
Prepare a solution of the synthesized naphthalene derivative in a suitable organic solvent. The concentration will need to be optimized for the desired film thickness.
-
Spin-coat the emissive layer solution onto the PEDOT:PSS layer. The spin speed and time will depend on the solution viscosity and desired thickness.
-
Anneal the substrates at an appropriate temperature to remove the solvent.
-
-
Cathode Deposition:
-
Transfer the substrates into a high-vacuum thermal evaporator (pressure < 10⁻⁶ Torr).
-
Sequentially deposit a thin layer of calcium (Ca) followed by a thicker layer of aluminum (Al) to form the cathode. The deposition rate and thickness should be carefully controlled using a quartz crystal microbalance.
-
-
Encapsulation:
-
To protect the device from oxygen and moisture, encapsulate it using a UV-curable epoxy and a glass coverslip inside the glovebox.
-
-
Device Testing:
-
Characterize the current-voltage-luminance (J-V-L) characteristics, electroluminescence spectrum, and external quantum efficiency (EQE) of the fabricated OLED device using a source meter and a spectroradiometer.
-
Data Presentation
Representative Performance of Naphthalene-Based Blue OLEDs
The performance of an OLED is highly dependent on the specific material used, the device architecture, and the fabrication process. The following table provides representative data for blue-emitting OLEDs incorporating naphthalene-based copolymers, illustrating the potential performance that can be achieved.[6]
| Device Configuration | Max. Luminance (cd/m²) | Max. Luminous Efficiency (cd/A) | Max. EQE (%) | CIE Coordinates (x, y) |
| ITO/PEDOT:PSS/PNP(1,4)-TF:PVK/Ca/Al | ~1500 | ~1.2 | ~1.0 | (0.16, 0.25) |
Data adapted from a study on 1,4-naphthalene-based copolymers in a poly(9-vinyl carbazole) (PVK) host.[6]
Conclusion
This compound is a valuable and versatile starting material for the synthesis of novel organic semiconductors for applications in materials science. Its unique di-halogenated structure allows for selective and controlled functionalization, enabling the rational design of molecules with tailored optoelectronic properties. The protocols provided in this guide offer a practical framework for researchers to explore the potential of this compound in the development of next-generation organic electronic devices, particularly high-performance OLEDs. Careful optimization of reaction conditions and device fabrication parameters will be crucial for achieving materials and devices with superior performance characteristics.
References
Application Notes and Protocols: Selective Buchwald-Hartwig Amination of 1-Bromo-4-chloronaphthalene
Introduction: Navigating Selectivity in C-N Cross-Coupling
The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds with remarkable efficiency and scope.[1][2][3] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and functional materials.[2] The reaction typically involves the coupling of an aryl halide or pseudohalide with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base.[4][5][6]
While the reaction is broadly applicable, substrates bearing multiple, distinct halogen substituents, such as 1-bromo-4-chloronaphthalene, present a unique challenge and opportunity: the potential for selective functionalization. The inherent difference in reactivity between carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds under palladium catalysis allows for the selective amination at the more reactive C-Br position, leaving the C-Cl bond intact for subsequent transformations. Generally, the oxidative addition of the aryl halide to the palladium(0) center, the rate-determining step of the catalytic cycle, follows the reactivity order of Ar-I > Ar-Br > Ar-OTf > Ar-Cl.[7][8] This application note provides a detailed experimental protocol and mechanistic insights for achieving the selective Buchwald-Hartwig amination of this compound.
The Causality Behind Experimental Choices: Achieving Selective C-Br Amination
The success of a selective Buchwald-Hartwig amination hinges on the judicious choice of catalyst, ligand, base, and reaction conditions. Each component plays a critical role in modulating the reactivity of the catalytic system to favor the activation of the C-Br bond over the more inert C-Cl bond.
-
The Ligand: The Key to Selectivity: The choice of phosphine ligand is arguably the most critical parameter for achieving high selectivity and reactivity.[5][6] Bulky, electron-rich phosphine ligands are known to accelerate the rates of oxidative addition and reductive elimination.[9] For selective C-Br bond amination in the presence of a C-Cl bond, ligands that can promote oxidative addition at lower temperatures are preferred. This allows for a kinetic differentiation between the two halogen sites. Ligands such as XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) and RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) have demonstrated excellent performance in the amination of aryl chlorides, indicating their high activity.[2] However, for achieving selectivity, a ligand that is sufficiently active to cleave the C-Br bond but not so reactive as to readily activate the C-Cl bond under the chosen conditions is ideal. For this application, we propose the use of a biarylphosphine ligand like SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl), which offers a good balance of activity and steric bulk to facilitate the selective C-Br bond coupling.
-
The Base: A strong, non-nucleophilic base is required to deprotonate the amine or the amine-palladium complex, facilitating the formation of the key palladium-amido intermediate.[5][6] Sodium tert-butoxide (NaOtBu) is a commonly used and highly effective base for a wide range of Buchwald-Hartwig aminations.[1] Other bases like potassium tert-butoxide (KOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) can also be effective. The choice of base can influence the reaction rate and selectivity, and NaOtBu provides a robust starting point for this transformation.
-
Solvent and Temperature: Aprotic, non-polar, or weakly polar solvents are typically used to ensure the stability of the catalytic species and to facilitate the dissolution of the reactants. Toluene and 1,4-dioxane are common choices.[6] Temperature control is paramount for selectivity. The reaction should be conducted at the lowest temperature that allows for efficient C-Br bond activation while minimizing the competing C-Cl bond activation. An initial temperature of 80-100 °C is a reasonable starting point, with the potential for optimization.
Experimental Protocol: Selective Monoamination of this compound
This protocol details the selective amination of the C-Br bond of this compound with a generic secondary amine (e.g., morpholine) as the coupling partner.
Reagents and Materials
| Reagent/Material | Formula | M.W. ( g/mol ) | Amount | Moles (mmol) | Eq. |
| This compound | C₁₀H₆BrCl | 241.51 | 241.5 mg | 1.0 | 1.0 |
| Secondary Amine (e.g., Morpholine) | C₄H₉NO | 87.12 | 104.5 mg (0.12 mL) | 1.2 | 1.2 |
| Tris(dibenzylideneacetone)dipalladium(0) | C₅₁H₄₂O₃Pd₂ | 915.72 | 9.2 mg | 0.01 | 0.01 (1 mol%) |
| SPhos | C₂₆H₃₅O₂P | 410.52 | 16.4 mg | 0.04 | 0.04 (4 mol%) |
| Sodium tert-butoxide | C₄H₉NaO | 96.10 | 134.5 mg | 1.4 | 1.4 |
| Toluene (anhydrous) | C₇H₈ | 92.14 | 5 mL | - | - |
Step-by-Step Procedure
-
Inert Atmosphere Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the palladium precatalyst, Pd₂(dba)₃ (9.2 mg, 0.01 mmol), and the SPhos ligand (16.4 mg, 0.04 mmol).
-
Reagent Addition: In a glovebox or under a stream of inert gas (Argon or Nitrogen), add sodium tert-butoxide (134.5 mg, 1.4 mmol).
-
Solvent and Substrate Addition: Add anhydrous toluene (3 mL) to the flask. Stir the mixture for 5 minutes at room temperature to allow for the formation of the active catalyst.
-
Addition of Reactants: Add this compound (241.5 mg, 1.0 mmol) and the secondary amine (e.g., morpholine, 0.12 mL, 1.2 mmol) to the reaction mixture.
-
Reaction Execution: Rinse the flask walls with an additional 2 mL of anhydrous toluene. Seal the Schlenk flask and place it in a preheated oil bath at 100 °C.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to determine the consumption of the starting material and the formation of the desired product.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding 10 mL of water.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure mono-aminated product.
Experimental Workflow Diagram
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. research.rug.nl [research.rug.nl]
- 3. atlanchimpharma.com [atlanchimpharma.com]
- 4. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 6. jk-sci.com [jk-sci.com]
- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. m.youtube.com [m.youtube.com]
The Strategic Utility of 1-Bromo-4-chloronaphthalene in the Synthesis of Advanced Organic Electronic Materials
Introduction: Unlocking Molecular Complexity with a Versatile Naphthalene Building Block
In the rapidly advancing field of organic electronics, the rational design and efficient synthesis of novel π-conjugated systems are paramount for the development of next-generation organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The performance of these devices is intrinsically linked to the electronic and photophysical properties of the organic semiconductor materials employed. 1-Bromo-4-chloronaphthalene has emerged as a strategically important building block for the synthesis of these materials. Its utility lies in the differential reactivity of its two halogen substituents, the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds, which enables selective and sequential functionalization through palladium-catalyzed cross-coupling reactions. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on leveraging this compound in the synthesis of bespoke organic electronic materials, complete with detailed mechanistic insights and experimental protocols.
The Principle of Chemoselective Functionalization: A Tale of Two Halogens
The synthetic power of this compound is rooted in the well-established principles of palladium-catalyzed cross-coupling reactions. The key to its utility is the significant difference in the bond dissociation energies of the C-Br and C-Cl bonds and their subsequent reactivity towards oxidative addition to a palladium(0) catalyst. The C-Br bond is weaker and therefore more readily cleaved than the more robust C-Cl bond. This reactivity differential (C-Br > C-Cl) allows for the selective reaction at the C1 position (bromine) while leaving the C4 position (chlorine) intact for subsequent transformations. This stepwise, or "orthogonal," approach is a cornerstone of modern synthetic strategy, allowing for the construction of complex and unsymmetrical molecular architectures with high precision.
Two of the most powerful and widely employed cross-coupling reactions in this context are the Suzuki-Miyaura coupling and the Stille coupling.
-
Suzuki-Miyaura Coupling: This reaction forms a carbon-carbon bond between an organoboron compound (boronic acid or ester) and an organohalide. It is renowned for its mild reaction conditions, high functional group tolerance, and the commercial availability of a vast library of boronic acids.
-
Stille Coupling: This reaction couples an organohalide with an organotin compound (stannane). A key advantage of the Stille reaction is the stability of organostannanes to air and moisture, and its tolerance for a wide array of functional groups.
By carefully selecting the catalyst, ligands, base, and reaction conditions, chemists can precisely control which halogen participates in the reaction, paving the way for the synthesis of a diverse range of naphthalene-based organic semiconductors.
Experimental Protocols: Harnessing the Power of Selective Cross-Coupling
The following protocols provide detailed, step-by-step methodologies for the selective functionalization of this compound. These protocols are intended as a starting point and may require optimization for specific substrates and desired outcomes.
Protocol 1: Selective Suzuki-Miyaura Coupling at the C-Br Bond
This protocol describes the selective coupling of an arylboronic acid at the C1 position of this compound, yielding a 4-chloro-1-arylnaphthalene derivative. This intermediate can then be used in a subsequent coupling reaction at the C-Cl bond.
Reaction Scheme:
Materials and Reagents:
| Reagent | Molar Equiv. | Purity | Supplier Example |
| This compound | 1.0 | 98% | Sigma-Aldrich |
| Arylboronic Acid | 1.1 | >95% | Combi-Blocks |
| Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) | 0.03 | 99% | Strem Chemicals |
| Sodium Carbonate (Na₂CO₃) | 2.0 | ≥99.5% | Fisher Scientific |
| Toluene | - | Anhydrous | Acros Organics |
| Water | - | Deionized | - |
| Ethanol | - | ACS Grade | - |
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried 50 mL Schlenk flask, add this compound (1.0 mmol, 241.5 mg), the desired arylboronic acid (1.1 mmol), and sodium carbonate (2.0 mmol, 212 mg).
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with argon or nitrogen three times to ensure an inert atmosphere.
-
Solvent Addition: Add a degassed 4:1 mixture of toluene and water (15 mL) to the flask via syringe.
-
Catalyst Addition: Under a positive flow of argon, add Pd(PPh₃)₄ (0.03 mmol, 34.7 mg) to the reaction mixture.
-
Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (30 mL) and transfer to a separatory funnel. Wash the organic layer with water (2 x 20 mL) and brine (20 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired 4-chloro-1-arylnaphthalene.
Causality Behind Experimental Choices:
-
Catalyst: Pd(PPh₃)₄ is a robust and commonly used catalyst for Suzuki couplings. The triphenylphosphine ligands are suitable for a wide range of substrates.
-
Base: Sodium carbonate is a moderately strong inorganic base that is effective in the transmetalation step of the Suzuki catalytic cycle.
-
Solvent System: The biphasic toluene/water system is standard for Suzuki reactions, facilitating the dissolution of both the organic and inorganic reagents. Degassing is crucial to prevent oxidation of the Pd(0) catalyst.
-
Temperature: Heating to 90 °C provides the necessary activation energy for the reaction to proceed at a reasonable rate without promoting unwanted side reactions, such as the coupling at the C-Cl bond.
Protocol 2: Subsequent Stille Coupling at the C-Cl Bond
This protocol outlines the functionalization of the 4-chloro-1-arylnaphthalene intermediate from Protocol 1 at the remaining C-Cl bond using an organostannane reagent. This second coupling reaction requires more forcing conditions due to the lower reactivity of the C-Cl bond.
Reaction Scheme:
Materials and Reagents:
| Reagent | Molar Equiv. | Purity | Supplier Example |
| 4-Chloro-1-arylnaphthalene | 1.0 | >95% | Synthesized |
| Organostannane (e.g., Aryl-SnBu₃) | 1.2 | >95% | Gelest |
| Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) | 0.02 | 97% | Oakwood Chemical |
| P(o-tol)₃ (Tri(o-tolyl)phosphine) | 0.08 | 98% | TCI America |
| Anhydrous N,N-Dimethylformamide (DMF) | - | Anhydrous | Sigma-Aldrich |
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried Schlenk tube, add 4-chloro-1-arylnaphthalene (1.0 mmol), Pd₂(dba)₃ (0.02 mmol, 18.3 mg), and P(o-tol)₃ (0.08 mmol, 24.4 mg).
-
Inert Atmosphere: Seal the tube with a screw cap containing a PTFE septum, and evacuate and backfill with argon three times.
-
Solvent and Reagent Addition: Add anhydrous DMF (10 mL) via syringe, followed by the organostannane (1.2 mmol).
-
Reaction: Place the sealed tube in a preheated oil bath at 120-140 °C and stir for 24-48 hours. Monitor the reaction by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the reaction mixture with diethyl ether (50 mL) and wash with a saturated aqueous solution of potassium fluoride (KF) (3 x 20 mL) to remove tin byproducts. Then, wash with water (2 x 20 mL) and brine (20 mL).
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization to obtain the final 1,4-di-substituted naphthalene.
Causality Behind Experimental Choices:
-
Catalyst and Ligand: The combination of Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand like P(o-tol)₃ is often more effective for the activation of less reactive C-Cl bonds compared to Pd(PPh₃)₄.
-
Solvent: A high-boiling polar aprotic solvent like DMF is used to achieve the higher temperatures required for the oxidative addition to the C-Cl bond.
-
Temperature: The elevated temperature (120-140 °C) is necessary to overcome the higher activation energy barrier for the cleavage of the C-Cl bond.
-
Workup with KF: The use of aqueous potassium fluoride is a standard and effective method for removing the toxic and often difficult-to-separate organotin byproducts from the reaction mixture.
Visualization of Synthetic Pathways
Synthetic Workflow for Stepwise Functionalization
The following diagram illustrates the logical flow of the two-step synthesis of unsymmetrical 1,4-di-substituted naphthalenes from this compound.
Caption: Stepwise synthesis of unsymmetrical 1,4-disubstituted naphthalenes.
Catalytic Cycle for Suzuki-Miyaura Coupling
This diagram visualizes the key steps in the palladium-catalyzed Suzuki-Miyaura coupling reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion and Future Outlook
This compound is a powerful and versatile building block for the synthesis of advanced organic electronic materials. The differential reactivity of its C-Br and C-Cl bonds allows for a programmed and selective functionalization, enabling the construction of complex, unsymmetrical naphthalene-based π-conjugated systems. The protocols detailed in this application note provide a solid foundation for researchers to explore the synthesis of novel hole-transport materials, electron-transport materials, and emissive materials for OLEDs, OFETs, and other organic electronic devices. The continued development of more efficient and selective catalytic systems will further expand the synthetic utility of this valuable precursor, driving innovation in the field of organic electronics.
Application Note: Selective Sonogashira Coupling of 1-Bromo-4-chloronaphthalene
Introduction: Precision in Cross-Coupling
The Sonogashira reaction, a palladium and copper co-catalyzed cross-coupling of terminal alkynes with sp²-hybridized carbons, stands as a cornerstone of modern organic synthesis.[1][2][3] Its power lies in the creation of carbon-carbon bonds under remarkably mild conditions, facilitating the assembly of complex molecular architectures.[1][4] This methodology is indispensable in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[4][5]
This guide provides a detailed protocol and the underlying scientific principles for the Sonogashira coupling of a di-halogenated substrate: 1-bromo-4-chloronaphthalene. The primary challenge and strategic advantage of this reaction lie in the differential reactivity of the C-Br and C-Cl bonds. By carefully controlling the reaction conditions, we can achieve highly selective alkynylation at the more reactive C-Br position, leaving the C-Cl bond intact for subsequent transformations. This selective functionalization is a powerful tool for the modular synthesis of complex naphthalene-based scaffolds.
The Scientific Bedrock: Mechanism and Component Roles
A successful Sonogashira coupling hinges on the synergistic interplay of two catalytic cycles.[6][7] Understanding this mechanism is paramount to troubleshooting and adapting the protocol for different substrates.
The reaction is driven by a palladium catalyst, typically in its Pd(0) oxidation state, and a copper(I) co-catalyst.[1] The process can be dissected into three fundamental stages: oxidative addition, transmetalation, and reductive elimination.[8]
-
Palladium Cycle (The Workhorse):
-
Oxidative Addition: A Pd(0) species, often generated in situ from a Pd(II) precatalyst like PdCl₂(PPh₃)₂, inserts into the aryl-halide bond. The rate of this step is highly dependent on the halide, following the general reactivity trend: I > Br >> Cl.[1][8] This reactivity difference is the key to the selective coupling of this compound at the bromine position.
-
Transmetalation: The activated aryl-palladium(II) complex receives the alkynyl group from a copper(I) acetylide intermediate.
-
Reductive Elimination: The newly formed di-organopalladium(II) complex collapses, releasing the final coupled product and regenerating the active Pd(0) catalyst, thus closing the cycle.
-
-
Copper Cycle (The Activator):
-
Acetylide Formation: In the presence of a base, the copper(I) salt (e.g., CuI) reacts with the terminal alkyne to form a copper(I) acetylide.[4] This species is more nucleophilic than the parent alkyne, facilitating the crucial transmetalation step with the palladium center.
-
Key Reagent Functions:
-
The Base: Typically an amine such as triethylamine (TEA) or diisopropylethylamine (DIPEA), the base serves two critical functions.[9][10] It deprotonates the terminal alkyne to facilitate copper acetylide formation and neutralizes the hydrogen halide (HBr) produced during the reaction, preventing catalyst deactivation.[9]
-
The Ligand: Phosphine ligands, most commonly triphenylphosphine (PPh₃), stabilize the palladium center, prevent its precipitation as palladium black, and modulate its reactivity.[1][11] The steric and electronic properties of the ligand can significantly influence the reaction's efficiency.[12]
-
The Solvent: The reaction is often performed in a polar aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).[13] In many cases, the amine base itself can serve as the solvent, particularly when used in large excess.[1]
Visualizing the Catalytic Pathway
The following diagram illustrates the interconnected catalytic cycles that drive the Sonogashira coupling.
Caption: Interconnected Palladium and Copper catalytic cycles in the Sonogashira reaction.
Detailed Experimental Protocol
This protocol details the selective coupling of this compound with phenylacetylene as a model terminal alkyne.
Materials & Reagents
| Reagent | CAS No. | MW ( g/mol ) | Amount (mg) | Mmol | Equivalents |
| This compound | 53220-91-8 | 241.52 | 241.5 | 1.0 | 1.0 |
| Phenylacetylene | 536-74-3 | 102.14 | 122.6 | 1.2 | 1.2 |
| Dichlorobis(triphenylphosphine)palladium(II) | 13965-03-2 | 701.90 | 21.1 | 0.03 | 0.03 (3 mol%) |
| Copper(I) Iodide (CuI) | 7681-65-4 | 190.45 | 5.7 | 0.03 | 0.03 (3 mol%) |
| Triethylamine (TEA) | 121-44-8 | 101.19 | 303.6 | 3.0 | 3.0 |
| Tetrahydrofuran (THF), anhydrous | 109-99-9 | - | 10 mL | - | - |
Equipment
-
Oven-dried 50 mL round-bottom flask
-
Magnetic stirrer and stir bar
-
Septa and needles
-
Inert gas line (Argon or Nitrogen) with bubbler
-
Standard glassware for work-up (separatory funnel, flasks)
-
Rotary evaporator
-
Silica gel for column chromatography
Step-by-Step Procedure
1. Safety First:
-
Hazard Warning: Handle all reagents in a well-ventilated fume hood. Palladium catalysts are toxic and sensitizers. Triethylamine is flammable and corrosive. Anhydrous solvents can be hazardous. The reaction can be exothermic, especially on a larger scale.[14]
-
Inert Atmosphere: This reaction is sensitive to oxygen, which can promote undesirable alkyne homocoupling (Glaser coupling) and deactivate the catalyst.[15] All steps must be performed under an inert atmosphere.[16]
2. Reaction Setup:
-
Place a magnetic stir bar into an oven-dried 50 mL round-bottom flask.
-
Seal the flask with a rubber septum and purge with Argon or Nitrogen for 10-15 minutes.
3. Reagent Addition:
-
Under a positive flow of inert gas, add this compound (241.5 mg, 1.0 mmol), dichlorobis(triphenylphosphine)palladium(II) (21.1 mg, 0.03 mmol), and copper(I) iodide (5.7 mg, 0.03 mmol) to the flask.
-
Using a syringe, add anhydrous THF (10 mL) followed by triethylamine (0.42 mL, 3.0 mmol).
-
Stir the resulting suspension for 5 minutes to ensure all components are well-mixed and the atmosphere is inert. The mixture should appear as a pale yellow suspension.
-
Slowly add phenylacetylene (0.13 mL, 1.2 mmol) dropwise via syringe over 2-3 minutes.
4. Reaction Execution and Monitoring:
-
Stir the reaction mixture at room temperature. For aryl bromides, the reaction is often complete within 3-12 hours.[1] Gentle heating to 40-50 °C can be applied to accelerate the reaction if necessary, but room temperature is a good starting point to maximize selectivity.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate (e.g., 95:5) mobile phase. Spot the starting material and the reaction mixture. The disappearance of the this compound spot and the appearance of a new, less polar product spot indicates reaction progression.[17]
5. Work-up Procedure:
-
Once the reaction is complete (as judged by TLC), quench the reaction by adding 20 mL of a saturated aqueous ammonium chloride solution. This step helps to complex and remove the copper salts.[18]
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
6. Purification:
-
The resulting crude residue should be purified by flash column chromatography on silica gel.
-
Use a gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing to 2-5% ethyl acetate) to elute the product.
-
Combine the fractions containing the pure product (identified by TLC) and remove the solvent in vacuo to yield 1-chloro-4-(phenylethynyl)naphthalene as a solid.
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| No or Slow Reaction | Inactive catalyst; insufficient temperature; poor quality reagents. | Use fresh, high-purity reagents. Degas the solvent/base thoroughly. Consider gentle heating (40-50 °C).[13] |
| Low Yield | Incomplete reaction; decomposition of product/catalyst. | Ensure an inert atmosphere is maintained. Check reaction time. Avoid excessive heating. |
| Alkyne Homocoupling | Presence of oxygen; high copper loading. | Rigorously exclude oxygen. Use minimal necessary amount of CuI (1-5 mol%). Consider a copper-free protocol.[19] |
| Formation of Byproducts | Side reactions due to high temperature; impurities. | Run the reaction at the lowest effective temperature. Purify starting materials if necessary. |
Conclusion
This application note provides a robust and reliable protocol for the selective Sonogashira coupling at the C-Br bond of this compound. By leveraging the inherent differences in halide reactivity and maintaining careful control over reaction conditions, this method offers a precise tool for synthetic chemists. The resulting 1-chloro-4-(alkynyl)naphthalene product is a valuable intermediate, poised for further functionalization at the chloro-position via other cross-coupling reactions, enabling the efficient and modular construction of highly substituted naphthalene derivatives for diverse applications in science and industry.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. scispace.com [scispace.com]
- 3. mdpi.com [mdpi.com]
- 4. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 5. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. benchchem.com [benchchem.com]
- 16. Sonogashira Coupling [organic-chemistry.org]
- 17. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 18. organic-synthesis.com [organic-synthesis.com]
- 19. gold-chemistry.org [gold-chemistry.org]
The Strategic Role of 1-Bromo-4-chloronaphthalene in the Synthesis of Potent CCR8 Antagonists: Application Notes and Protocols
For Distribution to Researchers, Scientists, and Drug Development Professionals
Abstract
The C-C chemokine receptor 8 (CCR8) has emerged as a high-value target in immuno-oncology and for inflammatory disorders, primarily due to its specific expression on tumor-infiltrating regulatory T cells (Tregs).[1][2] The development of small-molecule antagonists for CCR8 is a focal point of contemporary drug discovery. This guide provides an in-depth exploration of the pivotal role of 1-bromo-4-chloronaphthalene as a versatile starting material in the synthesis of a promising class of naphthalene-sulfonamide CCR8 antagonists. We will elucidate the strategic synthetic rationale, provide detailed experimental protocols, and discuss the methodologies for evaluating the pharmacological efficacy of the synthesized compounds.
Introduction: CCR8 as a Therapeutic Target
CCR8 is a G protein-coupled receptor (GPCR) that plays a critical role in immune cell trafficking and function.[1] Its primary ligand is the chemokine CCL1.[2] The CCL1-CCR8 signaling axis is implicated in the recruitment and maintenance of immunosuppressive Tregs within the tumor microenvironment (TME), which poses a significant barrier to effective anti-tumor immunity.[3][4] Consequently, antagonizing CCR8 signaling is a compelling strategy to disrupt this immunosuppressive shield and enhance the efficacy of cancer immunotherapies.[3][5] Beyond oncology, the CCR8 pathway is also involved in Th2-mediated inflammatory responses, suggesting the potential for CCR8 antagonists in treating allergic diseases such as asthma.
The naphthalene-sulfonamide scaffold has been identified as a promising chemotype for the development of potent and selective CCR8 antagonists.[6][7] The synthesis of these complex molecules often relies on a robust and flexible synthetic strategy, where the choice of the starting material is paramount.
The Synthetic Utility of this compound
This compound is a key building block in the synthesis of naphthalene-sulfonamide CCR8 antagonists due to the differential reactivity of its two halogen substituents. In palladium-catalyzed cross-coupling reactions, the carbon-bromine bond is significantly more reactive than the carbon-chlorine bond.[8] This reactivity difference allows for a sequential and site-selective functionalization of the naphthalene core, which is a cornerstone of an efficient and convergent synthetic strategy.
A generalized synthetic approach leveraging this compound is outlined below:
Caption: Synthetic workflow utilizing this compound.
This strategy allows for the introduction of a diverse range of substituents at the 4-position via palladium-catalyzed cross-coupling reactions, while the less reactive chloro group can be reserved for later-stage modifications or remain as a key pharmacophoric element. This approach is highly amenable to the creation of chemical libraries for structure-activity relationship (SAR) studies.[9]
Experimental Protocols: Synthesis of a Naphthalene-Sulfonamide CCR8 Antagonist Intermediate
The following protocols provide a representative synthetic sequence for the preparation of a key intermediate for CCR8 antagonists, starting from this compound.
Step 1: Sulfonation of this compound
Objective: To introduce a sulfonyl chloride group at the 1-position of the naphthalene ring.
Materials:
-
This compound
-
Chlorosulfonic acid
-
Dichloromethane (DCM), anhydrous
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round-bottom flask with a nitrogen inlet
Procedure:
-
In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add chlorosulfonic acid (3.0 eq) dropwise to the stirred solution, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 4-bromo-1-chloronaphthalene-x-sulfonyl chloride, which is often used in the next step without further purification.
Step 2: Amination to Form the Sulfonamide
Objective: To convert the sulfonyl chloride to the corresponding sulfonamide.
Materials:
-
Crude 4-bromo-1-chloronaphthalene-x-sulfonyl chloride
-
Ammonium hydroxide (28-30% solution)
-
Tetrahydrofuran (THF)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
Procedure:
-
Dissolve the crude sulfonyl chloride from the previous step in THF in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add an excess of concentrated ammonium hydroxide dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, remove the THF under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude 4-bromo-1-chloronaphthalene-x-sulfonamide.
-
Purify the crude product by recrystallization or column chromatography.
Step 3: Palladium-Catalyzed Suzuki Cross-Coupling
Objective: To introduce a new carbon-carbon bond at the 4-position of the naphthalene ring.
Materials:
-
4-Bromo-1-chloronaphthalene-x-sulfonamide
-
Aryl or heteroaryl boronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 0.05 eq)
-
SPhos (0.1 eq)
-
Potassium phosphate (K₃PO₄, 2.0 eq)
-
Toluene and water (4:1)
-
Schlenk flask and nitrogen or argon gas supply
Procedure:
-
To a Schlenk flask, add the 4-bromo-1-chloronaphthalene-x-sulfonamide (1.0 eq), the desired boronic acid, and potassium phosphate.
-
Evacuate and backfill the flask with nitrogen or argon three times.
-
Under the inert atmosphere, add the palladium catalyst and ligand.
-
Add the degassed toluene/water solvent mixture.
-
Heat the reaction mixture to 80-100 °C and stir vigorously for 8-16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography to obtain the desired CCR8 antagonist precursor.
Biological Evaluation of Synthesized CCR8 Antagonists
The pharmacological activity of the synthesized naphthalene-sulfonamide derivatives as CCR8 antagonists can be assessed using a variety of in vitro assays.
CCR8 Signaling Pathway
Upon binding of its ligand CCL1, CCR8, a Gαi-coupled receptor, initiates a signaling cascade that leads to downstream cellular responses, including calcium mobilization and chemotaxis.[4] An effective CCR8 antagonist will block these CCL1-induced events.
Caption: Simplified CCR8 signaling and antagonist inhibition.
Calcium Mobilization Assay
Principle: This assay measures the ability of a compound to inhibit the transient increase in intracellular calcium ([Ca²⁺]i) that occurs upon CCL1-mediated activation of CCR8.[10][11]
Protocol Outline:
-
Cell Culture: Use a cell line stably expressing human CCR8 (e.g., CHO-K1 or HEK293).
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).
-
Compound Incubation: Incubate the dye-loaded cells with varying concentrations of the test compounds (potential antagonists).
-
Agonist Stimulation: Add a pre-determined concentration of CCL1 (typically the EC₈₀) to stimulate the cells.
-
Signal Detection: Measure the fluorescence intensity over time using a fluorescence plate reader.
-
Data Analysis: The antagonist activity is determined by the reduction in the CCL1-induced fluorescence signal. Calculate IC₅₀ values from the dose-response curves.
| Parameter | Description |
| Cell Line | CHO-K1 or HEK293 cells stably expressing human CCR8 |
| Fluorescent Dye | Fluo-4 AM or Fura-2 AM |
| Agonist | Recombinant human CCL1 |
| Readout | Fluorescence intensity |
| Analysis | IC₅₀ determination |
Chemotaxis Assay
Principle: This assay assesses the ability of a compound to inhibit the directed migration of CCR8-expressing cells towards a gradient of CCL1.[12][13]
Protocol Outline:
-
Cell Preparation: Use CCR8-expressing cells, such as primary Tregs or a suitable cell line.
-
Assay Setup: Use a multi-well chemotaxis chamber (e.g., a Boyden chamber) with a porous membrane separating the upper and lower wells.
-
Chemoattractant: Add CCL1 to the lower chamber to create a chemotactic gradient.
-
Cell Migration: Add the cells, pre-incubated with the test compounds, to the upper chamber.
-
Incubation: Incubate the chamber to allow for cell migration through the membrane.
-
Quantification: Quantify the number of migrated cells in the lower chamber, for example, by cell counting or using a fluorescent dye.
-
Data Analysis: The antagonist activity is measured as the inhibition of cell migration. Calculate IC₅₀ values from the dose-response curves.
| Parameter | Description |
| Cell Type | CCR8-expressing cells (e.g., primary Tregs) |
| Chemoattractant | Recombinant human CCL1 |
| Assay Format | Multi-well chemotaxis chamber |
| Readout | Quantification of migrated cells |
| Analysis | IC₅₀ determination |
Conclusion
This compound is a strategically important starting material for the synthesis of naphthalene-sulfonamide CCR8 antagonists. Its differential halogen reactivity enables a flexible and efficient synthetic approach for generating diverse chemical libraries for SAR studies. The protocols and methodologies outlined in this guide provide a framework for the synthesis and pharmacological evaluation of this promising class of therapeutic agents. As research into CCR8 continues to evolve, the development of novel synthetic routes and potent antagonists will be crucial for translating the therapeutic potential of targeting this receptor into clinical reality.
References
- 1. CCR8 (gene) - Wikipedia [en.wikipedia.org]
- 2. bms.com [bms.com]
- 3. CCR8 antagonist suppresses liver cancer progression via turning tumor-infiltrating Tregs into less immunosuppressive phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CCR8 as a Therapeutic Novel Target: Omics-Integrated Comprehensive Analysis for Systematically Prioritizing Indications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis, and evaluation of naphthalene-sulfonamide antagonists of human CCR8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. kuleuven.limo.libis.be [kuleuven.limo.libis.be]
- 8. 17.2. Palladium catalyzed couplings | Organic Chemistry II [courses.lumenlearning.com]
- 9. Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 12. Chemotaxis Assay - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. sartorius.com [sartorius.com]
Application Notes and Protocols for the Synthesis of Biaryl Compounds Using 1-Bromo-4-chloronaphthalene
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of 1-Bromo-4-chloronaphthalene in Biaryl Synthesis
Biaryl scaffolds are privileged structures in medicinal chemistry, materials science, and agrochemicals, often imparting crucial conformational rigidity and biological activity. The synthetic challenge lies in the controlled and efficient formation of the C-C bond connecting the two aryl rings. This compound emerges as a highly versatile and strategic starting material for the synthesis of complex, unsymmetrical biaryl compounds. Its utility stems from the differential reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds in metal-catalyzed cross-coupling reactions.
The C-Br bond, being weaker and more susceptible to oxidative addition, allows for selective functionalization at the 1-position while leaving the more robust C-Cl bond at the 4-position intact for subsequent transformations. This inherent chemoselectivity enables a programmed, stepwise approach to building molecular complexity, offering researchers precise control over the final architecture of the target molecule.
This guide provides a comprehensive overview of the primary synthetic strategies for creating biaryl compounds from this compound, complete with detailed experimental protocols, mechanistic insights, and data-driven recommendations for reaction optimization.
Core Principle: Exploiting the Reactivity Gradient of Carbon-Halogen Bonds
The success of selective biaryl synthesis using this compound is predicated on the well-established reactivity hierarchy of aryl halides in palladium-catalyzed cross-coupling reactions: Ar-I > Ar-Br > Ar-Cl.[1] The C-Br bond has a lower bond dissociation energy than the C-Cl bond, making it more susceptible to oxidative addition by a low-valent metal catalyst, which is often the rate-determining step in the catalytic cycle.[2] This allows for the selective coupling at the C1 position of this compound.
I. Palladium-Catalyzed Suzuki-Miyaura Coupling: The Workhorse of Biaryl Synthesis
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method due to its mild reaction conditions, high functional group tolerance, and the commercial availability and low toxicity of boronic acid reagents.[3][4]
Causality Behind Experimental Choices
The key to a successful and selective Suzuki-Miyaura coupling of this compound lies in the careful selection of the catalyst system (palladium precursor and ligand) and the base.
-
Palladium Precursor: Pd(PPh₃)₄ and Pd(OAc)₂ are common and effective choices. Pd(PPh₃)₄ is a Pd(0) source that can directly enter the catalytic cycle, while Pd(OAc)₂ is a Pd(II) source that is reduced in situ to the active Pd(0) species.[1][5]
-
Ligand: Phosphine ligands are crucial for stabilizing the palladium catalyst and modulating its reactivity. For the selective coupling of the C-Br bond, bulky and electron-rich phosphine ligands such as triphenylphosphine (PPh₃) or tricyclohexylphosphine (PCy₃) are often employed. These ligands promote oxidative addition at the more reactive C-Br bond while disfavoring the stronger C-Cl bond.[6]
-
Base: A base is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step.[4] Inorganic bases like K₂CO₃, K₃PO₄, and Cs₂CO₃ are commonly used. The choice of base can influence the reaction rate and yield, with stronger bases sometimes leading to faster reactions but also potentially more side products.
-
Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water is typically used. The aqueous phase is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.[3]
Experimental Protocol: Selective Suzuki-Miyaura Coupling
Objective: To selectively couple an arylboronic acid at the 1-position of this compound.
Materials:
| Reagent/Material | Purpose |
| This compound | Starting Material |
| Arylboronic Acid | Coupling Partner |
| Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) | Palladium Catalyst |
| Potassium Carbonate (K₂CO₃) | Base |
| 1,4-Dioxane | Organic Solvent |
| Deionized Water | Aqueous Solvent |
| Inert Gas (Argon or Nitrogen) | To prevent oxidation of the catalyst |
| Standard Glassware (Schlenk tube or flask) | Reaction Vessel |
| Magnetic Stirrer and Stir Bar | For mixing |
| Heating Mantle or Oil Bath | For temperature control |
Procedure:
-
To a dry Schlenk tube, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add Pd(PPh₃)₄ (0.05 mmol, 5 mol%).
-
Evacuate and backfill the tube with an inert gas (argon or nitrogen) three times.
-
Add 1,4-dioxane (8 mL) and deionized water (2 mL) via syringe.
-
Stir the reaction mixture at 80-90 °C for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 1-aryl-4-chloronaphthalene.
II. Stille Coupling: An Alternative for Tin-Based Reagents
The Stille coupling offers a valuable alternative to the Suzuki reaction, particularly when the corresponding organostannane is more readily available or stable than the boronic acid.[7] However, a significant drawback is the toxicity of organotin compounds.[7]
Mechanistic Considerations and Reagent Selection
The catalytic cycle of the Stille coupling is similar to the Suzuki reaction, involving oxidative addition, transmetalation, and reductive elimination. The choice of catalyst and ligands is again critical for achieving high selectivity for the C-Br bond. Palladium catalysts such as Pd(PPh₃)₄ are commonly used.[8]
Experimental Protocol: Selective Stille Coupling
Objective: To selectively couple an organostannane at the 1-position of this compound.
Materials:
| Reagent/Material | Purpose |
| This compound | Starting Material |
| Organostannane (e.g., Aryl-SnBu₃) | Coupling Partner |
| Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) | Palladium Catalyst |
| Anhydrous Toluene or DMF | Solvent |
| Inert Gas (Argon or Nitrogen) | To prevent oxidation of the catalyst |
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve this compound (1.0 mmol) and the organostannane (1.1 mmol) in anhydrous toluene (10 mL).
-
Add Pd(PPh₃)₄ (0.05 mmol, 5 mol%).
-
Heat the reaction mixture to 100-110 °C and stir for 12-24 hours. Monitor the reaction by TLC or GC-MS.
-
After completion, cool the mixture to room temperature.
-
Dilute with an organic solvent and wash with a saturated aqueous solution of potassium fluoride (KF) to remove tin byproducts.
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography.
III. Negishi Coupling: For Highly Reactive Organozinc Reagents
The Negishi coupling utilizes organozinc reagents, which are more reactive than their boron and tin counterparts, often allowing for milder reaction conditions and coupling of more sterically hindered substrates.[9][10] A key consideration is the moisture and air sensitivity of organozinc reagents, necessitating strictly anhydrous and anaerobic conditions.[11]
Catalyst Systems and Reaction Conditions
Palladium catalysts, such as Pd(OAc)₂ or Pd₂(dba)₃, in combination with phosphine ligands like PPh₃ or more specialized biaryl phosphines (e.g., RuPhos), are effective for Negishi couplings.[12]
Experimental Protocol: Selective Negishi Coupling
Objective: To selectively couple an organozinc reagent at the 1-position of this compound.
Materials:
| Reagent/Material | Purpose |
| This compound | Starting Material |
| Organozinc Reagent (e.g., Aryl-ZnCl) | Coupling Partner |
| Pd(OAc)₂ (Palladium(II) Acetate) | Palladium Pre-catalyst |
| RuPhos | Ligand |
| Anhydrous THF | Solvent |
| Inert Gas (Argon or Nitrogen) | To maintain anaerobic conditions |
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (0.02 mmol, 2 mol%) and RuPhos (0.04 mmol, 4 mol%).
-
Add anhydrous THF (5 mL) and stir for 10 minutes at room temperature.
-
Add a solution of this compound (1.0 mmol) in anhydrous THF (5 mL).
-
Slowly add the organozinc reagent (1.2 mmol, typically as a solution in THF) at room temperature.
-
Stir the reaction at room temperature or slightly elevated temperature (e.g., 50 °C) for 4-12 hours, monitoring by TLC or GC-MS.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.
-
Filter, concentrate, and purify by column chromatography.
IV. Grignard Reagent Formation and Subsequent Coupling
Formation of a Grignard reagent from this compound offers a pathway to a highly nucleophilic intermediate that can be used in subsequent coupling reactions. Due to the higher reactivity of the C-Br bond, the Grignard reagent will form selectively at the 1-position.[13]
Key Considerations for Grignard Reagent Formation
-
Anhydrous Conditions: Grignard reagents are extremely sensitive to moisture and protic solvents, which will quench the reaction.[14] All glassware must be flame-dried, and anhydrous solvents must be used.
-
Initiation: The reaction between magnesium metal and the aryl halide can sometimes be difficult to initiate. The use of a small crystal of iodine or a few drops of 1,2-dibromoethane can help to activate the magnesium surface.[15]
Experimental Protocol: Formation of 1-(4-chloronaphthalen-1-yl)magnesium bromide
Objective: To prepare the Grignard reagent of this compound.
Materials:
| Reagent/Material | Purpose |
| This compound | Starting Material |
| Magnesium Turnings | Metal for Grignard formation |
| Anhydrous Diethyl Ether or THF | Solvent |
| Iodine (a small crystal) | Initiator |
| Inert Gas (Argon or Nitrogen) | To maintain anaerobic conditions |
Procedure:
-
Place magnesium turnings (1.2 mmol) in a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar, all under an inert atmosphere.
-
Add a small crystal of iodine.
-
Add a solution of this compound (1.0 mmol) in anhydrous diethyl ether (10 mL) to the dropping funnel.
-
Add a small portion of the aryl halide solution to the magnesium turnings. Gentle warming may be necessary to initiate the reaction, which is indicated by the disappearance of the iodine color and the formation of a cloudy solution.
-
Once the reaction has started, add the remaining aryl halide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature or with gentle heating for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
-
The resulting solution of 1-(4-chloronaphthalen-1-yl)magnesium bromide can be used directly in subsequent reactions, such as coupling with another aryl halide in the presence of a suitable catalyst (Kumada coupling).
V. Ullmann Homocoupling: Synthesis of Symmetrical Biaryls
The Ullmann reaction is a classic method for the homocoupling of aryl halides to form symmetrical biaryls, typically using copper metal or a copper salt at elevated temperatures.[16][17] While modern cross-coupling methods are often preferred for their milder conditions and broader scope, the Ullmann reaction remains a useful tool for specific applications.
Protocol for Ullmann Homocoupling
Objective: To synthesize 1,1'-bi(4-chloronaphthalene).
Materials:
| Reagent/Material | Purpose |
| This compound | Starting Material |
| Copper Powder (activated) | Catalyst/Reagent |
| High-boiling solvent (e.g., DMF, sand) | Reaction Medium |
| Inert Gas (Argon or Nitrogen) | To prevent oxidation |
Procedure:
-
In a round-bottom flask, mix this compound (1.0 mmol) with activated copper powder (2.0 mmol).
-
Heat the mixture under an inert atmosphere to a high temperature (typically 180-220 °C) in a high-boiling solvent like DMF or neat (using a sand bath for even heating).
-
Maintain the temperature for several hours, monitoring the reaction by TLC.
-
After cooling, extract the product with a suitable organic solvent.
-
Filter to remove the copper salts and concentrate the solvent.
-
Purify the product by recrystallization or column chromatography.
Visualization of Synthetic Pathways
General Catalytic Cycle for Palladium-Catalyzed Cross-Coupling
Caption: General catalytic cycle for Pd-catalyzed cross-coupling reactions.
Workflow for Sequential Functionalization
Caption: Stepwise functionalization of this compound.
Conclusion and Future Perspectives
This compound stands as a powerful and versatile building block for the synthesis of complex biaryl compounds. The inherent difference in reactivity between the C-Br and C-Cl bonds provides a reliable handle for selective, stepwise functionalization. By carefully selecting the appropriate cross-coupling methodology and optimizing reaction conditions—particularly the choice of catalyst, ligand, and base—researchers can achieve high yields and selectivities. The protocols outlined in this guide serve as a robust starting point for the development of novel biaryl-containing molecules with potential applications in drug discovery and materials science. Future research will likely focus on the development of even more efficient and selective catalyst systems, as well as the expansion of the substrate scope to include a wider range of coupling partners.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. m.youtube.com [m.youtube.com]
- 6. mdpi.com [mdpi.com]
- 7. Stille Coupling [organic-chemistry.org]
- 8. Highly selective palladium-catalyzed Stille coupling reaction toward chlorine-containing NIR electroluminescent polymers - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 9. Negishi Coupling [organic-chemistry.org]
- 10. Negishi coupling - Wikipedia [en.wikipedia.org]
- 11. Negishi Coupling | NROChemistry [nrochemistry.com]
- 12. Mild and General Conditions for Negishi Cross-Coupling Enabled by the Use of Palladacycle Precatalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. web.mnstate.edu [web.mnstate.edu]
- 14. leah4sci.com [leah4sci.com]
- 15. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 16. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 17. mdpi.com [mdpi.com]
Troubleshooting & Optimization
How to improve the yield of 1-Bromo-4-chloronaphthalene synthesis
Answering the call of complex organic synthesis, this Technical Support Center provides an in-depth guide for researchers, scientists, and drug development professionals on optimizing the synthesis of 1-Bromo-4-chloronaphthalene. As a Senior Application Scientist, my goal is to blend established chemical principles with practical, field-tested insights to help you navigate the nuances of this multi-step synthesis and significantly improve your yields.
Introduction to the Synthesis of this compound
This compound is a key intermediate in the development of various organic molecules. Its synthesis is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. The most common and reliable synthetic route involves a Sandmeyer reaction, which transforms an aromatic amine into an aryl halide via a diazonium salt intermediate. This guide will focus on troubleshooting and optimizing this pathway, which typically starts from 4-chloro-1-naphthalenamine.
Overall Synthetic Pathway
The synthesis of this compound is typically achieved through a three-step process starting from 1-nitronaphthalene. This involves the chlorination of 1-nitronaphthalene, followed by the reduction of the nitro group to an amine, and finally, a Sandmeyer reaction to introduce the bromine atom.
Caption: Synthetic pathway for this compound.
Troubleshooting and Optimization Guide
This section addresses common issues encountered during the synthesis of this compound, with a focus on improving the yield at each critical step.
Q1: My diazotization reaction is yielding a dark-colored, tarry substance with a low yield of the diazonium salt. What's going wrong?
A1: The formation of tarry byproducts during diazotization is a common issue, often stemming from the instability of the diazonium salt at elevated temperatures or improper reaction conditions. Diazonium salts are highly reactive and prone to decomposition, especially when not kept at a low temperature.[1][2]
Core Issues and Solutions:
-
Temperature Control is Critical: The diazotization reaction is highly exothermic. The temperature must be strictly maintained between 0-5 °C.[3] Exceeding this range will lead to the decomposition of the diazonium salt, forming phenols and other undesirable byproducts.
-
Recommended Action: Use an ice-salt bath to maintain the temperature and add the sodium nitrite solution slowly and dropwise to control the exothermic reaction.
-
-
Insufficient Acid: An adequate amount of strong acid (like hydrochloric or sulfuric acid) is necessary to protonate the primary aromatic amine and to generate nitrous acid in situ from sodium nitrite.[2]
-
Recommended Action: Use at least 2.5-3 equivalents of acid. This ensures the reaction medium remains acidic, preventing the diazonium salt from coupling with the unreacted amine to form diazoamino compounds.[4]
-
-
Localized Excess of Nitrous Acid: Adding the sodium nitrite solution too quickly can lead to localized high concentrations of nitrous acid, which can decompose.
-
Recommended Action: Add the sodium nitrite solution dropwise with vigorous stirring to ensure it reacts immediately with the amine.
-
Troubleshooting Workflow for Diazotization
Caption: Decision tree for troubleshooting the diazotization step.
Q2: The final Sandmeyer reaction step has a low yield, and I'm isolating unreacted starting material. How can I drive the reaction to completion?
A2: A low yield in the Sandmeyer reaction, where the diazonium group is replaced by a bromine atom, is often due to an inefficient catalyst or suboptimal reaction conditions. The Sandmeyer reaction is a copper(I)-catalyzed process, and the state of the catalyst is crucial for its success.[5][6]
Core Issues and Solutions:
-
Catalyst Activity: The copper(I) bromide (CuBr) catalyst can be easily oxidized to copper(II), which is less effective.
-
Recommended Action: Use freshly prepared or high-purity CuBr. If you suspect oxidation, you can wash the catalyst with a reducing agent like sulfurous acid before use.
-
-
Reaction Temperature: The decomposition of the diazonium salt in the presence of the copper catalyst needs to be controlled. If the temperature is too low, the reaction will be slow. If it's too high, side reactions will increase.
-
Recommended Action: After adding the diazonium salt solution to the CuBr solution at a low temperature, allow the mixture to warm to room temperature and then gently heat to 50-60 °C to ensure the complete decomposition of the diazonium salt and the evolution of nitrogen gas ceases.[3]
-
-
Solvent Choice: The choice of solvent can influence the solubility of the intermediates and the reaction rate.
| Parameter | Recommended Condition | Rationale |
| Diazotization Temperature | 0–5 °C | Minimizes decomposition of the unstable diazonium salt. |
| Acid (HBr) | 3 equivalents | Ensures complete formation of the diazonium salt and maintains an acidic environment. |
| NaNO₂ Addition | Slow, dropwise | Prevents localized overheating and decomposition of nitrous acid. |
| Sandmeyer Catalyst | Freshly prepared CuBr (1.2 eq) | Ensures high catalytic activity for the conversion of the diazonium salt. |
| Sandmeyer Temperature | Slowly warm to 50-60 °C | Controlled decomposition of the diazonium salt to favor product formation over side reactions. |
Table 1: Key Reaction Parameters for Optimal Yield.
Q3: I am observing significant amounts of 4-chloro-1-naphthol as a byproduct. How can this be minimized?
A3: The formation of 4-chloro-1-naphthol is a common side reaction where the diazonium group reacts with water instead of the bromide ion. This is more likely to occur if the Sandmeyer reaction is not efficient.
Core Issues and Solutions:
-
Inefficient Halogenation: If the copper-catalyzed substitution with bromide is slow, the competing reaction with water becomes more significant.
-
Recommended Action: Ensure a high concentration of bromide ions is present. The diazotization should be performed with HBr, and the Sandmeyer reaction with CuBr, to maximize the availability of the bromide nucleophile.
-
-
Slow Reaction Rate: A slow reaction at low temperatures can allow for the undesired hydrolysis to occur.
-
Recommended Action: Once the diazonium salt has been added to the CuBr solution, do not let the reaction sit at low temperatures for an extended period. Proceed with a controlled warming of the reaction mixture.
-
Frequently Asked Questions (FAQs)
Q: What is the difference between a Sandmeyer and a Gattermann reaction for this synthesis? A: Both reactions can be used to convert a diazonium salt to an aryl halide. The key difference is the catalyst. The Sandmeyer reaction uses a copper(I) halide (CuBr), while the Gattermann reaction uses copper powder in the presence of the corresponding acid (HBr).[5][8][9][10] Generally, the Sandmeyer reaction is known to give higher and more reproducible yields.[5]
Q: How can I best purify the final this compound product? A: The crude product can often be purified by recrystallization from a suitable solvent like ethanol or isopropanol.[11] If oily impurities or closely related byproducts are present, column chromatography on silica gel using a non-polar eluent like hexane or a mixture of hexane and ethyl acetate is a very effective method.[3]
Q: What are the primary safety concerns with this synthesis? A: There are two main safety concerns:
-
Diazonium Salts: Solid diazonium salts are notoriously unstable and can be explosive when dry. Therefore, they should always be kept in solution and used immediately after preparation.[1]
-
Reagents: Bromine and strong acids are highly corrosive and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.
Detailed Experimental Protocol: Sandmeyer Reaction
This protocol outlines the synthesis of this compound from 4-chloro-1-naphthalenamine.
Materials:
-
4-chloro-1-naphthalenamine
-
Sodium nitrite (NaNO₂)
-
Hydrobromic acid (HBr, 48%)
-
Copper(I) bromide (CuBr)
-
Ice
-
Starch-iodide paper
Procedure:
-
Diazotization:
-
In a flask, suspend 4-chloro-1-naphthalenamine (1 eq) in a solution of HBr (3 eq) and water.
-
Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Prepare a solution of sodium nitrite (1.1 eq) in water.
-
Add the sodium nitrite solution dropwise to the amine suspension, keeping the temperature below 5 °C. The addition should take approximately 30 minutes.
-
After the addition is complete, stir the reaction mixture for an additional 30 minutes at 0-5 °C.
-
Check for the presence of excess nitrous acid using starch-iodide paper (it should turn blue). If the test is negative, add a small amount of additional sodium nitrite solution.
-
-
Sandmeyer Reaction:
-
In a separate, larger flask, prepare a solution of CuBr (1.2 eq) in HBr (1 eq). Cool this solution to 0 °C.
-
Slowly add the cold diazonium salt solution to the CuBr solution with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it to 50-60 °C until the evolution of nitrogen gas ceases (approximately 1-2 hours).
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and extract the product with a suitable organic solvent (e.g., dichloromethane or diethyl ether).
-
Wash the organic layer with water, then with a dilute sodium hydroxide solution to remove any phenolic byproducts, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane) or recrystallization from ethanol to obtain pure this compound.
-
References
- 1. Diazotisation [organic-chemistry.org]
- 2. Diazotization is a chemical reaction that involves the conversion of - askIITians [askiitians.com]
- 3. Synthesis and application of 1-bromo-8-chloronaphthalene_Chemicalbook [chemicalbook.com]
- 4. US2827449A - Process of diazotization of aromatic - Google Patents [patents.google.com]
- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gattermann reaction - Wikipedia [en.wikipedia.org]
- 9. collegedunia.com [collegedunia.com]
- 10. lscollege.ac.in [lscollege.ac.in]
- 11. benchchem.com [benchchem.com]
Purification of crude 1-Bromo-4-chloronaphthalene by vacuum distillation
As a Senior Application Scientist, I've frequently guided researchers through the nuances of purifying sensitive, high-boiling point compounds. The purification of crude 1-bromo-4-chloronaphthalene is a perfect example where precise control via vacuum distillation is not just recommended, but essential for achieving high purity without risking thermal degradation.
This technical support guide is structured to address the practical challenges you might face in the lab. We will move from foundational data to a hands-on experimental protocol, followed by a detailed troubleshooting guide and FAQs to resolve common issues.
Key Physical & Chemical Properties
A successful distillation begins with a solid understanding of the target compound's properties. This compound is a solid at room temperature, which presents specific challenges during distillation, such as potential solidification in the condenser.
| Property | Value | Source |
| Molecular Formula | C₁₀H₆BrCl | [1] |
| Molecular Weight | 241.51 g/mol | [1] |
| Physical Form | Solid | |
| Boiling Point | ~150-160 °C at 5-6 Torr (for the related isomer 1-bromo-8-chloronaphthalene) | [1] |
| Storage | Sealed in dry, room temperature conditions |
Experimental Protocol: Vacuum Distillation
This protocol outlines a standard procedure for purifying this compound. Due to its high boiling point and solid state at room temperature, careful execution is critical.
Safety First:
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical safety goggles, and chemical-resistant gloves (e.g., Nitrile rubber).[2] Conduct the entire procedure within a certified chemical fume hood.[2]
-
Glassware Inspection: Meticulously inspect all glassware for cracks or defects before starting. Glassware under vacuum can implode violently if compromised.[3]
-
Inert Atmosphere: While not always required, using an inert atmosphere (Nitrogen or Argon) can prevent oxidation of impurities, which might complicate purification.[4]
Step-by-Step Procedure:
-
Apparatus Setup:
-
Assemble a vacuum distillation apparatus using a round-bottom flask, a short-path distillation head (Vigreux column is optional for better separation), a condenser, and a receiving flask.
-
Use a stir bar in the distillation flask for smooth boiling; boiling chips are ineffective under vacuum.[5][6]
-
Ensure all joints are lightly greased with high-vacuum grease and securely clamped.
-
Connect the apparatus to a cold trap and then to a vacuum pump capable of reaching at least 10 Torr. The cold trap (ideally with liquid nitrogen or a dry ice/acetone slurry) is essential to protect the pump from corrosive vapors.
-
-
Sample Preparation:
-
Charge the round-bottom flask with the crude this compound. Do not fill the flask more than two-thirds full to prevent bumping.[3]
-
If the crude material contains volatile solvents (e.g., from a previous extraction), remove them first using a rotary evaporator.
-
-
Distillation Process:
-
Begin stirring the material in the flask.
-
Slowly and carefully apply the vacuum. Evacuate the system gradually to minimize bumping of any residual low-boiling impurities.[5]
-
Once the system has reached a stable, low pressure (e.g., 5-10 Torr), begin heating the distillation flask using a heating mantle.
-
To prevent the product from solidifying in the condenser, run warm water (~40-50 °C) through it instead of cold tap water. The goal is to keep the condenser surface temperature above the product's melting point but cool enough to condense the vapor.
-
Observe the distillation head temperature. Collect any initial low-boiling fractions (forerun) in a separate receiving flask.
-
When the temperature stabilizes at the boiling point of this compound at your operating pressure, switch to a clean receiving flask to collect the main product fraction.
-
Continue distillation until only a small amount of high-boiling residue remains. Never distill to dryness, as this can lead to the formation of unstable, potentially explosive residues like peroxides.[5]
-
-
Shutdown:
-
Turn off the heating mantle and allow the system to cool completely under vacuum.
-
Once cool, slowly and carefully vent the system to atmospheric pressure. Introducing air into a hot system can create an explosion hazard.[5]
-
Disassemble the apparatus and collect your purified product.
-
Troubleshooting Guide
This section addresses specific issues you may encounter during the distillation process in a direct question-and-answer format.
Q1: My compound isn't distilling, even though the heating mantle is at a high temperature.
-
Possible Causes:
-
Inadequate Vacuum: Your system pressure is too high, meaning the boiling point of the compound has not been sufficiently lowered. This is the most common issue.[7]
-
System Leak: A leak in a joint, tubing, or a stopcock is preventing the pump from achieving the required low pressure.
-
Thermometer Placement: The thermometer bulb might be positioned too high, failing to accurately measure the temperature of the vapor that is trying to distill.
-
Insufficient Heating: The heat transfer from the mantle to the flask may be poor.
-
-
Recommended Solutions:
-
Verify Vacuum: Check your vacuum gauge. If the pressure is higher than expected, investigate for leaks. A common technique is to carefully apply a small amount of acetone to joints; a change in the pump's sound can indicate a leak.
-
Check Pump: Ensure your vacuum pump oil is clean and the pump is functioning correctly. A contaminated cold trap can also degrade vacuum performance.[8]
-
Adjust Thermometer: The top of the thermometer bulb should be level with the bottom of the side-arm leading to the condenser.
-
Improve Heat Transfer: Ensure the heating mantle is in good contact with the flask. Insulating the distillation head and neck with glass wool can help minimize heat loss.
-
Q2: The liquid in the distillation flask is boiling violently and "bumping" into the condenser.
-
Possible Causes:
-
Uneven Heating: Hot spots in the flask are causing sudden, explosive boiling.[5]
-
Lack of Stirring: Without smooth stirring, superheating can occur, followed by violent bumping.[5]
-
Vacuum Applied Too Quickly: Rapidly reducing the pressure on a liquid near its boiling point will cause it to boil uncontrollably.
-
-
Recommended Solutions:
-
Ensure Vigorous Stirring: Use a magnetic stir bar and stir plate. Check that the stir bar is spinning freely and consistently.
-
Gradual Vacuum Application: Always evacuate the apparatus slowly to allow for the controlled removal of volatile components.[5]
-
Controlled Heating: Use a heating mantle with a temperature controller for even and gradual heating. An oil bath can also provide more uniform heat distribution.
-
Q3: My purified product is solidifying in the condenser and blocking the distillation path.
-
Possible Cause:
-
The temperature of the condenser surface is below the melting point of this compound.
-
-
Recommended Solutions:
-
Use Warm Coolant: Circulate warm water through the condenser instead of cold water. Adjust the water temperature to be just above the compound's melting point.
-
Air Condenser: For very high-melting-point solids, you may not need liquid cooling at all. A simple air condenser (an empty glass tube) might be sufficient, especially under a deep vacuum where the boiling point is significantly lower.
-
Heat Gun (Use with Extreme Caution): As a last resort, you can gently warm the outside of the condenser with a heat gun to melt the blockage. This must be done carefully to avoid thermal shock and cracking the glassware.
-
Q4: The distillate has a dark color, suggesting my product has decomposed.
-
Possible Causes:
-
Excessive Temperature: The distillation pot has been heated too high, causing thermal degradation.[8]
-
Prolonged Heating: Even at an appropriate temperature, holding the compound at its boiling point for an extended period can lead to decomposition.
-
Presence of Impurities: Certain impurities can catalyze decomposition at lower temperatures.
-
-
Recommended Solutions:
-
Improve Vacuum: The best way to lower the distillation temperature is to pull a deeper vacuum.[7] This is the most effective method for preventing thermal decomposition.[3]
-
Distill Quickly: Once the optimal conditions are found, perform the distillation as efficiently as possible to minimize the time the compound spends at high temperatures.
-
Pre-Purification: If catalytic impurities are suspected, consider a pre-purification step like washing the crude material with a dilute acid or base solution, followed by drying, before distillation.
-
Troubleshooting Workflow
The following diagram provides a logical decision-making process for diagnosing common vacuum distillation problems.
Caption: Troubleshooting workflow for vacuum distillation.
Frequently Asked Questions (FAQs)
Q1: Why is vacuum distillation essential for purifying this compound? Reducing the pressure above a liquid lowers its boiling point.[7] this compound has a very high boiling point at atmospheric pressure, and heating it to that temperature would likely cause it to decompose, resulting in a low yield and impure product. Vacuum distillation allows the compound to be distilled at a much lower, safer temperature, preserving its chemical integrity.[3][6]
Q2: What are the likely impurities in my crude sample? Impurities depend heavily on the synthetic route. Common impurities could include:
-
Unreacted Starting Materials: For example, if synthesized from naphthalene, you may have residual naphthalene or 1-bromonaphthalene.[9]
-
By-products: The synthesis might produce isomers (e.g., other bromochloronaphthalene isomers) or poly-halogenated naphthalenes (e.g., dibromochloronaphthalene).[9][10]
-
Solvents: Residual solvents from the reaction or a prior workup step.
Q3: What type of vacuum pump do I need? A standard rotary vane vacuum pump is typically sufficient. The key is that the pump must be able to achieve and maintain a pressure low enough to significantly reduce the compound's boiling point, ideally in the range of 1-10 Torr (or mmHg). A water aspirator is generally not sufficient for this compound.
Q4: Are there any material compatibility issues I should be aware of? Halogenated aromatic compounds can be aggressive toward certain materials.[11]
-
Glassware: Borosilicate glass is standard and acceptable.
-
Grease: Use a hydrocarbon-based or silicone-based high-vacuum grease for joints. Avoid greases that can be dissolved by aromatic compounds.
-
Tubing: Use thick-walled vacuum tubing that will not collapse under pressure.[6]
Q5: How do I properly dispose of the distillation residue and cleaning solvents? Halogenated organic waste must be collected and disposed of as hazardous waste according to your institution's safety protocols.[2] Never mix halogenated waste with non-halogenated solvent waste.[2] Glassware should be rinsed with a suitable solvent (e.g., acetone), and the rinsate collected as halogenated waste.
References
- 1. Page loading... [guidechem.com]
- 2. benchchem.com [benchchem.com]
- 3. Purification [chem.rochester.edu]
- 4. ehs.gatech.edu [ehs.gatech.edu]
- 5. 16.11 Extractions and Distillations | Environment, Health and Safety [ehs.cornell.edu]
- 6. Understanding Vacuum Distillation [sihaienergytech.com]
- 7. Vacuum Distillation issues? | Call Pressure Control Solutions! [pressurecontrolsolutions.com]
- 8. njhjchem.com [njhjchem.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. researchgate.net [researchgate.net]
- 11. vumc.org [vumc.org]
Troubleshooting low yield in Suzuki coupling with 1-Bromo-4-chloronaphthalene
Welcome to the Technical Support Center for Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with their coupling reactions, specifically focusing on substrates with differential reactivity such as 1-bromo-4-chloronaphthalene. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols grounded in established scientific principles to help you achieve optimal yields and reproducible results.
Frequently Asked Questions (FAQs)
Here are some of the common initial questions we receive from researchers working with Suzuki couplings, especially with challenging substrates.
Q1: My Suzuki coupling with this compound is giving a very low yield. What is the most likely reason?
A1: The most probable cause is the challenge of achieving selective coupling at the C-Br bond without activating the more inert C-Cl bond. Aryl bromides are significantly more reactive than aryl chlorides in the Suzuki-Miyaura reaction.[1][2] Low yields often stem from reaction conditions that are not optimized to exploit this reactivity difference. Key factors to investigate immediately are the choice of palladium catalyst and ligand, the base, and the reaction temperature.
Q2: I see my starting material being consumed, but I'm not getting the desired product. What could be happening?
A2: If your starting material is being consumed without the formation of the desired product, you are likely observing side reactions. The most common culprits are dehalogenation (replacement of the halogen with a hydrogen atom) and homo-coupling of the boronic acid.[3][4] Dehalogenation can be promoted by certain bases or solvents, especially at elevated temperatures.[3]
Q3: Why is an inert atmosphere so critical for this reaction?
A3: The catalytically active species in the Suzuki coupling is a Pd(0) complex, which is highly sensitive to oxygen.[5] Oxygen can oxidize the Pd(0) to inactive palladium oxides, effectively "killing" your catalyst and halting the reaction.[5] Additionally, many phosphine ligands used to stabilize the palladium catalyst are also prone to oxidation.[5][6] Therefore, rigorously excluding oxygen and moisture is paramount for success.[5]
Q4: Can I use the same conditions for an aryl bromide that I used for an aryl iodide?
A4: Not necessarily. The general order of reactivity for aryl halides in Suzuki coupling is I > Br > OTf >> Cl.[7][8] While conditions for aryl iodides are often transferable to aryl bromides, the lower reactivity of the C-Br bond might require slightly more forcing conditions, such as a higher temperature or a more active catalyst system. For substrates like this compound, it is a delicate balance to activate the C-Br bond without initiating reactivity at the C-Cl bond.
In-Depth Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving issues with your Suzuki coupling of this compound.
Symptom 1: Low or No Conversion of Starting Material
If you observe a significant amount of unreacted this compound, the issue likely lies with the activation of the catalytic cycle.
The first and rate-determining step of the Suzuki catalytic cycle is the oxidative addition of the palladium catalyst to the aryl halide bond.[7] If this step is inefficient, the entire cycle will be sluggish, leading to poor conversion.
Troubleshooting Workflow for Low Conversion
Caption: Troubleshooting workflow for low starting material conversion.
| Parameter | Recommendation & Rationale |
| Palladium Source | While Pd(OAc)₂ is common, it's a Pd(II) pre-catalyst that must be reduced in situ to the active Pd(0) species. For challenging substrates, consider starting with a Pd(0) source like Pd(PPh₃)₄ or a more active pre-catalyst system. |
| Ligand Choice | For C-Br bonds, standard triphenylphosphine (PPh₃) can be effective. However, if conversion is low, switching to more electron-rich and bulky phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) can accelerate the oxidative addition step.[7] |
| Inert Atmosphere | As mentioned, oxygen is detrimental. Ensure your solvent is thoroughly degassed and the reaction is run under a positive pressure of an inert gas like argon or nitrogen.[5][6] |
| Temperature | Suzuki couplings are often heated. If you are running the reaction at room temperature, gradually increasing the temperature to 80-100°C can significantly improve the rate of oxidative addition. |
Symptom 2: Formation of Byproducts (Dehalogenation & Homo-coupling)
If you observe the formation of naphthalene (from dehalogenation of the C-Br bond) or biphenyls from your boronic acid, your conditions are too harsh or your transmetalation step is too slow.
Dehalogenation occurs when a palladium-hydride species is formed, which can then reductively eliminate with the aryl group to produce the dehalogenated arene.[3][4] Homo-coupling of boronic acids is often base-mediated and can be competitive with the desired cross-coupling.
The Suzuki Catalytic Cycle and Common Side Reactions
Caption: Simplified Suzuki cycle with the dehalogenation side reaction pathway.
| Parameter | Recommendation & Rationale |
| Base Selection | Stronger bases or those containing hydroxide can sometimes promote dehalogenation. Consider switching from NaOH or KOH to a carbonate base like K₂CO₃ or Cs₂CO₃, or a phosphate base like K₃PO₄. These are generally milder and less likely to generate palladium-hydride species. |
| Solvent | Certain alcohol solvents can act as hydride sources. If you are using an alcohol-based solvent and observing dehalogenation, switching to an aprotic solvent system like dioxane/water or toluene/water may be beneficial.[3] |
| Boronic Acid Quality | Ensure your boronic acid is pure. Impurities can sometimes interfere with the reaction. Also, using a slight excess (1.1-1.5 equivalents) is standard, but a large excess can sometimes lead to increased homo-coupling. |
| Temperature | High temperatures can accelerate side reactions. Try running the reaction at the lowest temperature that gives a reasonable rate of conversion for the desired product. |
Symptom 3: Reaction Stalls or is Sluggish
Sometimes a reaction will start but fail to go to completion, even after an extended period.
A stalling reaction can be due to catalyst deactivation over the course of the reaction or a particularly slow transmetalation step. The transmetalation step involves the transfer of the organic group from the boron atom to the palladium center and requires the activation of the boronic acid by a base.[9]
| Parameter | Recommendation & Rationale |
| Base Solubility | The base must have some solubility in the reaction medium to be effective. If you are using an inorganic base like K₂CO₃ in a purely organic solvent like toluene, the reaction can be very slow. Using a biphasic solvent system (e.g., toluene/water) or a solvent in which the base is more soluble (e.g., dioxane) is crucial.[10] |
| Choice of Base | The choice of base is critical for activating the boronic acid. Cesium carbonate (Cs₂CO₃) is often more effective than potassium carbonate (K₂CO₃) due to its higher solubility in organic solvents and its ability to accelerate the transmetalation step. |
| Catalyst Stability | If the catalyst is degrading over time, you may see the reaction stall. This can be due to trace oxygen or instability of the ligand-palladium complex at high temperatures. Adding a small excess of the phosphine ligand can sometimes help to stabilize the catalyst. |
| Reaction Monitoring | It is essential to monitor the reaction's progress to determine if it has stalled or is just slow.[11][12] Techniques like TLC, GC-MS, or LC-MS can provide valuable information on the consumption of starting materials and the formation of products and byproducts over time.[13][14] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling of this compound
This is a robust starting point for your optimization.
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Pd(PPh₃)₄ (0.03 mmol, 3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol)
-
1,4-Dioxane (4 mL)
-
Water (1 mL)
-
Schlenk flask or similar reaction vessel
-
Magnetic stirrer and hotplate
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and potassium carbonate.
-
Seal the flask with a septum, and then evacuate and backfill with inert gas three times.[15]
-
Under a positive flow of inert gas, add the Pd(PPh₃)₄ catalyst.
-
Add the degassed 1,4-dioxane and degassed water via syringe.[16]
-
Place the flask in a preheated oil bath at 90 °C.
-
Stir the reaction mixture vigorously for 4-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Reaction Monitoring by Thin-Layer Chromatography (TLC)
Procedure:
-
Prepare a TLC chamber with a suitable eluent system (e.g., 9:1 Hexanes:Ethyl Acetate).
-
During the reaction, carefully and quickly take a small aliquot from the reaction mixture using a capillary tube or a syringe under a positive flow of inert gas.
-
Spot the aliquot onto a TLC plate alongside spots of your starting materials (this compound and the boronic acid).
-
Develop the plate and visualize under a UV lamp (254 nm).[13]
-
The disappearance of the this compound spot and the appearance of a new, typically less polar, product spot indicates the reaction is progressing.
By systematically addressing these potential issues, you can significantly improve the yield and reliability of your Suzuki coupling reactions involving this compound and other challenging substrates.
References
- 1. researchgate.net [researchgate.net]
- 2. Relative Reactivity of Aryl Chlorides, Bromides, Iodides, and Tr - 博客 | 文学城 [blog.wenxuecity.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.se]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. vapourtec.com [vapourtec.com]
- 12. azom.com [azom.com]
- 13. shoko-sc.co.jp [shoko-sc.co.jp]
- 14. Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring - UBC Library Open Collections [open.library.ubc.ca]
- 15. benchchem.com [benchchem.com]
- 16. youtube.com [youtube.com]
Common side reactions in cross-coupling of 1-Bromo-4-chloronaphthalene
Welcome to the Technical Support Center. As Senior Application Scientists, we understand the nuances and challenges of complex organic syntheses. This guide is designed to provide you, our fellow researchers and drug development professionals, with in-depth troubleshooting strategies and answers to frequently asked questions regarding cross-coupling reactions of 1-bromo-4-chloronaphthalene. The primary challenge with this substrate is achieving chemoselective functionalization at the more reactive C-Br bond while leaving the C-Cl bond intact. This guide explains the causality behind common issues and provides actionable, field-proven solutions.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a question-and-answer format. We diagnose the likely causes and provide step-by-step protocols to resolve them.
Question 1: I'm seeing low conversion of my this compound starting material. What are the primary causes and how can I fix it?
Answer: Low conversion is a common issue that can typically be traced back to catalyst deactivation or suboptimal reaction conditions. Let's break down the potential culprits.
Potential Cause 1: Inactive Catalyst System The heart of any cross-coupling reaction is the active Pd(0) catalyst. Its deactivation is the most frequent cause of stalled reactions.
-
Oxygen Contamination: The Pd(0) species and phosphine ligands are highly sensitive to oxygen.[1] Insufficient degassing allows oxygen to oxidize the catalyst to inactive Pd(II) species or degrade the ligands.
-
Impure Reagents/Solvents: Water or other impurities in your solvents or reagents can lead to side reactions like protodeboronation in Suzuki couplings or can interfere with the catalyst.[2]
-
Inefficient Precatalyst Reduction: If you are using a Pd(II) source like Pd(OAc)₂ or PdCl₂(PPh₃)₂, it must be reduced in situ to the active Pd(0) state. This process can be inefficient and can also promote side reactions like boronic acid homocoupling.[3][4]
Troubleshooting Protocol:
-
Ensure a Rigorously Inert Atmosphere:
-
Assemble your glassware oven-dried and hot.
-
Seal the reaction vessel and subject it to at least three cycles of evacuating under high vacuum and backfilling with a high-purity inert gas (Argon or Nitrogen).[1]
-
Use solvents that have been thoroughly degassed. A common method is to bubble an inert gas through the solvent for 15-30 minutes before use.[1]
-
-
Use High-Purity Reagents: Employ anhydrous solvents and ensure your base and coupling partners are pure and dry.
-
Select a Modern Precatalyst: Switch from simple Pd(II) salts to well-defined Pd(0) sources like Pd₂(dba)₃ or modern, air-stable Pd(II) precatalysts (e.g., Buchwald or PEPPSI-type catalysts). These are designed for reliable and rapid generation of the active Pd(0) species, often leading to more reproducible results.[3]
Potential Cause 2: Suboptimal Reaction Parameters The reactivity of the C-Br bond is significantly higher than the C-Cl bond, but the reaction still requires carefully optimized conditions.
-
Temperature: While higher temperatures can increase reaction rates, excessive heat can also accelerate catalyst decomposition and the rate of undesired side reactions, including potential reaction at the C-Cl bond.
-
Base Selection: The choice of base is critical, particularly in Suzuki couplings where it facilitates the crucial transmetalation step.[2] A base that is too weak, poorly soluble, or sterically hindered can stall the catalytic cycle.
-
Ligand Choice: The ligand dictates the reactivity and stability of the palladium center. An inappropriate ligand may not sufficiently activate the C-Br bond under the chosen conditions.
Troubleshooting Protocol:
-
Screen Reaction Temperatures: Begin with a moderate temperature (e.g., 80 °C) and monitor the reaction. If conversion is slow, incrementally increase the temperature to 90-100 °C. Avoid excessively high temperatures to maintain selectivity.
-
Re-evaluate Your Base: For Suzuki couplings, K₃PO₄ is often a robust choice due to its sufficient basicity and solubility in common solvent mixtures.[2][5] If using carbonates like K₂CO₃ or Cs₂CO₃, ensure vigorous stirring, especially in biphasic systems.
-
Optimize the Ligand: For selective C-Br activation, a moderately electron-rich and bulky monodentate ligand like P(t-Bu)₃ or a bidentate ligand like dppf is often a good starting point. Highly active ligands designed for C-Cl activation (e.g., some Buchwald ligands) might reduce selectivity if conditions are too harsh.[6][7]
Question 2: My main problem is the formation of homocoupled byproducts. How can I minimize these?
Answer: Homocoupling is a persistent side reaction that plagues many cross-coupling protocols. It can occur with your aryl halide (forming 4,4'-dichloro-1,1'-binaphthyl) or your coupling partner (e.g., forming a biaryl from a boronic acid in a Suzuki reaction).
Potential Cause 1: Oxygen-Mediated Homocoupling (Primarily of the Coupling Partner) This is the most common pathway for boronic acid homocoupling in Suzuki reactions. Oxygen oxidizes the active Pd(0) catalyst to Pd(II), which can then react with two molecules of the boronic acid to form the homocoupled product and regenerate Pd(0).[4][8]
Potential Cause 2: Palladium(II)-Mediated Homocoupling If you use a Pd(II) precatalyst, it can react stoichiometrically with your nucleophilic coupling partner (e.g., organoboron or organotin reagent) to produce the homocoupled dimer and the active Pd(0) catalyst.[4][8] This is often a problem at the beginning of the reaction before the primary catalytic cycle is established.
Potential Cause 3: Reductive Homocoupling of the Aryl Halide In some cases, particularly with certain bases or solvents like 3-pentanol, the aryl halide itself can undergo reductive homocoupling.[9]
Troubleshooting Protocol:
-
Rigorous Oxygen Exclusion: This is the most critical step. Follow the degassing procedures outlined in Question 1. A subsurface sparge of the reaction mixture with argon for 10-15 minutes before adding the catalyst is highly effective.[1][8]
-
Use a Pd(0) Source: Start your reaction with a Pd(0) source like Pd₂(dba)₃ or Pd(PPh₃)₄. This bypasses the initial Pd(II) state that can lead to homocoupling.
-
Modify Reagent Stoichiometry: Use a slight excess (1.1–1.2 equivalents) of the nucleophilic coupling partner. This ensures that after the oxidative addition of this compound, the resulting palladium complex is more likely to react with the desired partner rather than another molecule of the starting material.
-
Check Solvent and Base: Avoid conditions known to promote reductive coupling unless that is the desired outcome. For instance, DMF in the presence of certain bases can sometimes act as a hydride source, leading to side reactions.[10]
Question 3: I am observing significant amounts of 4-chloronaphthalene in my crude product. What is causing this dehalogenation and how do I prevent it?
Answer: The formation of 4-chloronaphthalene indicates a de-bromination reaction (a specific type of dehalogenation). A related side product could be naphthalene, resulting from de-chlorination, though this is less common given the C-Cl bond strength.
Potential Cause: Reductive Dehalogenation This side reaction occurs when the palladium intermediate formed after oxidative addition, Ar-Pd(II)-X, undergoes reductive elimination with a hydride source instead of transmetalation with the coupling partner.[3]
-
Hydride Source: The hydride can originate from various components in the reaction mixture:
-
Solvents: Alcohols or amine bases can act as hydride donors.[3] DMF can also be a hydride source under certain conditions.[10]
-
Base: Some bases, particularly when used at high temperatures, can generate hydride species.
-
Coupling Partner: Boronic acids can sometimes be a source of hydrides, leading to protodeboronation of the nucleophile and dehalogenation of the electrophile.[11][12]
-
Troubleshooting Protocol:
-
Choose Your Solvent and Base Carefully: If dehalogenation is a major issue, switch to aprotic, non-hydride-donating solvents like dioxane, toluene, or CPME.[2] Use a non-coordinating base like K₃PO₄ or Cs₂CO₃ instead of amine bases if possible.
-
Use Stable Coupling Partners: In Suzuki couplings, boronic acid instability can be a problem. Consider converting your boronic acid to a more stable boronic ester, such as a pinacol (BPin) or MIDA ester, which are less prone to protodeboronation.[1][2]
-
Accelerate the Desired Reaction: The faster the transmetalation and reductive elimination steps are relative to the hydride transfer, the less dehalogenation will occur. Using a slightly more active ligand or a higher concentration of the nucleophilic partner can sometimes suppress this side reaction by favoring the productive pathway.
Below is a troubleshooting workflow to help diagnose common issues.
graph TD { graph [rankdir="LR", bgcolor="#F1F3F4", fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial"];
}
Troubleshooting workflow for cross-coupling reactions.Frequently Asked Questions (FAQs)
Question 4: How do I ensure the reaction is selective for the C-Br bond over the C-Cl bond?
Answer: This is the central challenge when working with this compound. Chemoselectivity is governed by the difference in bond dissociation energies (C-Br is weaker than C-Cl) and the ability of your catalyst to discriminate between the two sites during the rate-determining oxidative addition step.[13][14]
The general reactivity trend for aryl halides in palladium-catalyzed cross-couplings is: Ar-I > Ar-Br > Ar-OTf >> Ar-Cl .[1]
To exploit this, you must use conditions that are "just right"—energetic enough to cleave the C-Br bond efficiently but not so harsh that they begin to activate the more robust C-Cl bond.
Key Strategies for High Chemoselectivity:
-
Control Temperature: This is your primary lever. Start with milder temperatures (70-80 °C). High temperatures ( > 120 °C) will almost certainly lead to a loss of selectivity.
-
Ligand Selection: Avoid ligands that are exceptionally active and specifically designed for breaking C-Cl bonds (e.g., very bulky and electron-rich Buchwald-type ligands like SPhos or RuPhos can sometimes be too reactive).[11] A good starting point is often Pd(PPh₃)₄ or a combination of Pd₂(dba)₃ with a ligand like PPh₃ or dppf. These systems are generally less aggressive and offer better selectivity.
-
Reaction Time: Monitor the reaction closely. Once the starting material is consumed, stop the reaction. Prolonged reaction times at elevated temperatures increase the risk of over-arylation at the chlorine position.
Question 5: Which cross-coupling reaction (Suzuki, Stille, or Sonogashira) is best for this substrate, and what are the key differences in setup?
Answer: The "best" reaction depends on the specific group you want to install and your tolerance for certain reagents. All three can be highly effective and selective.
| Reaction | Nucleophile | Key Advantages | Common Side Reactions |
| Suzuki-Miyaura | Organoboron (R-B(OH)₂) | Wide functional group tolerance; boronic acids are often commercially available and less toxic; environmentally benign byproducts.[15] | Homocoupling of boronic acid; protodeboronation.[3][4] |
| Stille | Organostannane (R-SnBu₃) | Organostannanes are very stable, moisture/air-insensitive, and tolerate most functional groups.[16][17] | Homocoupling of the stannane; toxicity of tin reagents and byproducts requires careful handling and purification.[16] |
| Sonogashira | Terminal Alkyne (R-C≡CH) | Excellent for installing alkynyl groups; reactions are often fast and can run under mild, room-temperature conditions.[18][19] | Homocoupling of the alkyne (Glaser coupling), especially in the presence of O₂ and the Cu(I) cocatalyst.[20] |
Key Setup Differences:
-
Suzuki: Requires a base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) to activate the boronic acid for transmetalation. Often run in a mixture of an organic solvent and water (e.g., Dioxane/H₂O).[2][5]
-
Stille: Does not typically require a base. Often run in anhydrous, aprotic polar solvents like DMF or NMP. Additives like LiCl can be crucial to accelerate transmetalation.[16][21]
-
Sonogashira: Requires a stoichiometric amine base (e.g., Et₃N, DIPEA) to deprotonate the alkyne. Classically uses a Cu(I) cocatalyst (e.g., CuI), though copper-free protocols exist to prevent alkyne homocoupling.[19][22]
The catalytic cycle below illustrates the main steps in a Suzuki-Miyaura coupling and highlights where key side reactions can interfere.
Simplified catalytic cycle for Suzuki-Miyaura coupling.
General Experimental Protocol for Selective C-Br Suzuki Coupling
This protocol provides a robust starting point for the selective arylation of this compound at the bromide position.
1. Reagent Preparation:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and finely powdered K₃PO₄ (2.5 equiv.).[5]
2. Inert Atmosphere Setup:
-
Seal the flask with a rubber septum.
-
Evacuate the flask under high vacuum for 2-3 minutes until all solids are free-flowing.
-
Backfill the flask with high-purity argon or nitrogen. Repeat this evacuate/backfill cycle a total of three times.[1]
3. Solvent and Catalyst Addition:
-
Under a positive pressure of inert gas, add the degassed solvent system (e.g., 1,4-dioxane/water 5:1, to a concentration of 0.1 M with respect to the aryl halide) via syringe.[1]
-
Bubble argon through the stirred suspension for 10-15 minutes to ensure thorough deoxygenation.
-
In a separate vial, weigh the palladium source (e.g., Pd₂(dba)₃, 1.5 mol%) and ligand (e.g., PPh₃, 6 mol%) and add them to the reaction flask against a positive flow of inert gas.
4. Reaction Execution:
-
Place the flask in a preheated oil bath at 80 °C and stir vigorously.
-
Monitor the reaction progress by TLC or GC-MS, checking for the consumption of the starting material.
5. Workup and Purification:
-
Once complete, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[2][5]
By carefully controlling your reaction conditions and being mindful of the common pitfalls, you can successfully achieve high yields and excellent chemoselectivity in the cross-coupling of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. chemrxiv.org [chemrxiv.org]
- 15. ocf.berkeley.edu [ocf.berkeley.edu]
- 16. Stille Coupling | NROChemistry [nrochemistry.com]
- 17. Stille reaction - Wikipedia [en.wikipedia.org]
- 18. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 19. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 20. gold-chemistry.org [gold-chemistry.org]
- 21. scribd.com [scribd.com]
- 22. Sonogashira Coupling [organic-chemistry.org]
Optimizing reaction conditions for 1-Bromo-4-chloronaphthalene
Starting Research Now
I've started gathering essential information on the synthesis and reaction optimization of 1-Bromo-4-chloronaphthalene, focusing on common synthetic routes, potential side reactions, and purification methods. Google searches are underway, and initial results are promising. I'm prioritizing peer-reviewed literature and established synthetic protocols to build a solid foundation.
Planning Guide Content
I'm now structuring a technical support guide in a Q&A format, moving from general to specific troubleshooting advice. I'll include detailed answers explaining scientific principles and providing step-by-step solutions for each question. Tables for quantitative data, like solvent effects, and Graphviz diagrams for reaction mechanisms are planned. Next, I'll draft experimental protocols.
Defining Troubleshooting Focus
My focus has shifted to analyzing search results to identify common experimental challenges and frequently asked questions about synthesizing and optimizing this compound. This analysis will shape the Q&A format of my technical support guide, leading me to formulate in-depth answers. I'm prioritizing scientific accuracy and actionable solutions. I plan to use tables and Graphviz diagrams. Experimental protocols are next on my list.
How to prevent dehalogenation side reactions with halonaphthalenes
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the prevention of dehalogenation side reactions, a common challenge when working with halonaphthalenes in cross-coupling catalysis. Our goal is to provide you with the mechanistic insights and practical protocols necessary to optimize your reactions, increase yields, and ensure the integrity of your synthetic pathways.
Troubleshooting Guide: Addressing Dehalogenation in Real-Time
This section is designed to address specific issues you may be encountering during your experiments. Each question is framed as a common problem observed in the lab, followed by a detailed explanation of the cause and a set of actionable solutions.
Q1: My reaction is yielding a significant amount of naphthalene byproduct. What is causing this hydrodehalogenation?
A1: The primary cause of this side reaction is the formation of a palladium-hydride (Pd-H) species in your catalytic cycle. This species competes with your desired transmetalation step, leading to hydrodehalogenation—the replacement of the halogen atom with hydrogen.
Mechanistic Insight:
In a typical palladium-catalyzed cross-coupling reaction, the active Pd(0) catalyst undergoes oxidative addition into the naphthalene-halogen bond to form a Naphthyl-Pd(II)-X intermediate. Ideally, this intermediate proceeds through transmetalation with your coupling partner (e.g., a boronic acid in Suzuki coupling). However, if a hydride source is present, it can displace the halide on the palladium complex to form a Naphthyl-Pd(II)-H intermediate. This species then undergoes rapid reductive elimination to yield the undesired naphthalene byproduct and regenerate the Pd(0) catalyst.[1][2]
Key sources of hydride that can initiate this unwanted pathway include:
-
Solvents: Alcoholic solvents (e.g., methanol, isopropanol) can undergo β-hydride elimination after coordinating to the palladium center.[2][3]
-
Bases: Certain bases or their decomposition products can act as hydride donors.
-
Water: Trace amounts of water can react with phosphine ligands or other reagents to generate hydride sources.[4][5]
Below is a diagram illustrating how the hydrodehalogenation pathway competes with the desired cross-coupling cycle.
Caption: Competing catalytic cycles in halonaphthalene cross-coupling.
Q2: How can I strategically modify my reaction conditions to suppress hydrodehalogenation?
A2: A systematic approach involving the careful selection of ligands, bases, and solvents, along with optimization of temperature and reaction time, is critical. High temperatures and prolonged reaction times often exacerbate dehalogenation.[6]
The following workflow provides a logical sequence for troubleshooting and optimizing your reaction.
Caption: Troubleshooting workflow for minimizing hydrodehalogenation.
Protocol 1: General Modified Suzuki-Miyaura Coupling to Suppress Dehalogenation
This protocol provides a robust starting point for coupling halonaphthalenes while minimizing the risk of hydrodehalogenation.
Materials:
-
1-Bromonaphthalene (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
SPhos Pd G2 Precatalyst (0.02 mmol, 2 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
Anhydrous 1,4-Dioxane (10 mL)
Procedure:
-
Inert Atmosphere: Add the 1-bromonaphthalene, phenylboronic acid, SPhos Pd G2, and K₃PO₄ to a Schlenk flask or oven-dried vial equipped with a magnetic stir bar.
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add the anhydrous 1,4-dioxane via syringe.
-
Degassing: Degas the reaction mixture by bubbling the inert gas through the solution for 15-20 minutes or by using three freeze-pump-thaw cycles. This step is crucial to remove dissolved oxygen, which can promote side reactions like homocoupling.[7][8]
-
Heating: Heat the reaction mixture to 80-90 °C with vigorous stirring. Lower temperatures are preferable to start; increase only if the reaction is sluggish.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS at 1-hour intervals. Avoid unnecessarily long reaction times.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography.
Q3: My current phosphine ligand seems inefficient. Which ligands are best for preventing dehalogenation with halonaphthalenes?
A3: The choice of ligand is arguably the most critical factor. For suppressing dehalogenation, bulky and electron-rich monodentate phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbene (NHC) ligands are superior.[2][9][10]
Causality: These ligands promote the desired reductive elimination step to form the C-C bond at a much faster rate than the competing reductive elimination of the Naphthyl-Pd(II)-H intermediate. Their steric bulk creates a crowded coordination sphere around the palladium center, facilitating the expulsion of the product.
| Ligand Type | Examples | Key Characteristics | Performance Notes |
| Buchwald Ligands | SPhos, XPhos, RuPhos | Sterically demanding biaryl phosphines. Electron-rich, promoting oxidative addition and reductive elimination. | Generally the first choice for challenging couplings. Highly effective at suppressing hydrodehalogenation.[2][11] |
| NHC Ligands | IPr, SImes | Strong σ-donors that form very stable bonds with palladium. Offer high thermal stability. | Excellent for less reactive substrates like chloronaphthalenes. Their strong binding can prevent catalyst decomposition that leads to side reactions.[9][10] |
| Conventional Ligands | PPh₃, P(o-tol)₃ | Less bulky and less electron-donating. | Often insufficient to prevent dehalogenation, especially with reactive iodonaphthalenes or at elevated temperatures.[12] |
Frequently Asked Questions (FAQs)
This section addresses broader conceptual questions regarding dehalogenation mechanisms and substrate reactivity.
Q1: What is the general reactivity trend for halonaphthalenes, and how does it relate to dehalogenation?
A1: The reactivity of halonaphthalenes in palladium-catalyzed cross-coupling generally follows the order of C-X bond strength: Naphthyl-I > Naphthyl-Br > Naphthyl-Cl. [1] This trend directly impacts the propensity for dehalogenation.
-
Iodonaphthalenes: Possess the weakest C-I bond, leading to the fastest rate of oxidative addition. However, this high reactivity also makes them the most susceptible to dehalogenation side reactions.[13][14]
-
Bromonaphthalenes: Offer a good balance of reactivity and stability. They are often the substrate of choice, as dehalogenation can typically be controlled with proper ligand and base selection.[14]
-
Chloronaphthalenes: Have the strongest C-Cl bond, making oxidative addition the rate-limiting step. They require more active catalysts (often involving NHC ligands) and more forcing conditions (stronger bases, higher temperatures), which can increase the risk of dehalogenation if not carefully optimized.[15][16]
Q2: Does dehalogenation only occur in Suzuki-Miyaura reactions?
A2: No, hydrodehalogenation is a potential side reaction in virtually all palladium-catalyzed cross-coupling reactions involving aryl halides. This includes, but is not limited to:
-
Buchwald-Hartwig Amination: The coupling of amines with aryl halides. Dehalogenation can be a significant competing reaction, especially with electron-rich amines or when using strong bases like NaOtBu.[11][15][17][18]
-
Sonogashira Coupling: The coupling of terminal alkynes with aryl halides. This reaction is also susceptible to dehalogenation, particularly at higher temperatures.[19][20][21]
-
Heck Coupling: The reaction of alkenes with aryl halides.
-
Stille Coupling: The reaction of organostannanes with aryl halides.
The underlying mechanistic cause—the formation and subsequent reductive elimination of a Pd-H species—is common to all these catalytic cycles.
Q3: What is the difference between hydrodehalogenation and homocoupling, and how do I prevent both?
A3: Hydrodehalogenation and homocoupling are two distinct and common side reactions.
-
Hydrodehalogenation: The replacement of a halogen with a hydrogen atom (Ar-X → Ar-H). As discussed, it is primarily caused by hydride sources in the reaction.
-
Homocoupling: The coupling of two identical partners. This can occur with the halonaphthalene (2 Ar-X → Ar-Ar) or the coupling partner, such as a boronic acid (2 R-B(OH)₂ → R-R).
Homocoupling of boronic acids is often promoted by the presence of oxygen, which can facilitate a separate Pd(II)-mediated catalytic cycle.[7][8] Therefore, rigorous degassing of the reaction mixture and maintaining a strictly inert atmosphere is the most effective way to prevent this side reaction.[22] Preventing the homocoupling of the halonaphthalene relies on the same principles as preventing hydrodehalogenation: using ligands that favor cross-coupling over side reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A mechanistic investigation of hydrodehalogenation using ESI-MS - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC46271D [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Cross-coupling and dehalogenation reactions catalyzed by (N-heterocyclic carbene)Pd(allyl)Cl complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. reddit.com [reddit.com]
- 12. research.rug.nl [research.rug.nl]
- 13. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. reddit.com [reddit.com]
- 16. researchgate.net [researchgate.net]
- 17. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 18. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 21. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 22. researchgate.net [researchgate.net]
Technical Support Center: Advanced Strategies for Palladium-Catalyzed Cross-Coupling of 1-Bromo-4-chloronaphthalene
Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth technical information and practical troubleshooting advice for the selective functionalization of 1-bromo-4-chloronaphthalene using palladium-catalyzed cross-coupling reactions. Our goal is to empower you with the knowledge to navigate the complexities of catalyst and ligand selection, optimize reaction conditions, and overcome common experimental hurdles.
Part 1: Frequently Asked Questions (FAQs) - The Fundamentals
Q1: Why is this compound a challenging substrate, and what is the key to its selective functionalization?
The primary challenge and, simultaneously, the synthetic opportunity with this compound lies in its differential halide reactivity. The carbon-bromine (C-Br) bond is weaker and more readily undergoes oxidative addition to a palladium(0) center than the stronger carbon-chlorine (C-Cl) bond. This difference in reactivity is the cornerstone of achieving selective monofunctionalization at the C-Br position while leaving the C-Cl bond intact for subsequent transformations. The key to success is to choose a palladium catalyst and ligand system that is active enough to cleave the C-Br bond but not so reactive that it also activates the C-Cl bond under the desired reaction conditions.
Q2: What is the general mechanism for palladium-catalyzed cross-coupling, and where can things go wrong?
The generally accepted mechanism for most palladium-catalyzed cross-coupling reactions proceeds through a catalytic cycle involving three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond, forming a Pd(II) intermediate. For this compound, this step is selective for the C-Br bond.[1]
-
Transmetalation: The organic group from an organometallic reagent (e.g., an organoboron compound in Suzuki coupling) is transferred to the palladium center, displacing the halide.[1]
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are expelled, forming the new C-C or C-heteroatom bond and regenerating the Pd(0) catalyst.[1]
Problems can arise at any stage. For instance, slow oxidative addition can lead to low conversion, while side reactions like β-hydride elimination can occur in certain cases. Catalyst deactivation, where the Pd(0) species precipitates as palladium black, is also a common issue.
"Pd(0)L_n" [label="Active Pd(0) Catalyst"]; "Oxidative_Addition" [label="Oxidative Addition\n(Ar-X)", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; "Pd(II)_Complex" [label="Ar-Pd(II)-X"]; "Transmetalation" [label="Transmetalation\n(R-M)", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; "Pd(II)_Intermediate" [label="Ar-Pd(II)-R"]; "Reductive_Elimination" [label="Reductive Elimination", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; "Product" [label="Ar-R", shape=cds, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
"Pd(0)L_n" -> "Oxidative_Addition" [label="Ar-X"]; "Oxidative_Addition" -> "Pd(II)_Complex"; "Pd(II)_Complex" -> "Transmetalation" [label="R-M"]; "Transmetalation" -> "Pd(II)_Intermediate"; "Pd(II)_Intermediate" -> "Reductive_Elimination"; "Reductive_Elimination" -> "Product"; "Reductive_Elimination" -> "Pd(0)L_n" [label="Regenerated Catalyst"]; }
Figure 1: Generalized Catalytic Cycle for Palladium-Catalyzed Cross-Coupling.Part 2: Catalyst and Ligand Selection Guide
The choice of ligand is critical for a successful and selective cross-coupling reaction. The ligand stabilizes the palladium center, influences its reactivity, and can be tailored to promote the desired transformation.
Q3: How do I choose the right class of ligand for my reaction?
The selection of the ligand depends heavily on the specific cross-coupling reaction you are performing and the nature of your coupling partner. Here is a general guide:
-
For Suzuki-Miyaura Coupling (C-C bond formation): Bulky, electron-rich phosphine ligands are often the go-to choice.[2] Ligands like SPhos and XPhos are highly versatile and effective for a broad range of substrates, including sterically hindered ones.[2][3] For challenging couplings, N-heterocyclic carbene (NHC) ligands can also be very effective.[4][5][6]
-
For Buchwald-Hartwig Amination (C-N bond formation): This reaction is highly sensitive to the ligand structure. Bidentate phosphine ligands like BINAP and DPPF were early successes.[7] More recently, bulky monophosphine ligands from the Buchwald group (e.g., XPhos, RuPhos) have shown exceptional activity for a wide range of amines and aryl halides.[8][9]
-
For Sonogashira Coupling (C-C alkyne formation): While traditional systems often use triphenylphosphine (PPh₃) with a copper(I) co-catalyst, modern copper-free methods often employ bulky phosphine ligands to facilitate the reaction under milder conditions.[10][11][12][13]
-
For Heck Reaction (C-C vinylation): A variety of phosphine ligands can be used, with the choice often depending on the specific substrates. For less reactive aryl bromides, more electron-rich and bulky phosphines may be required.[14][15]
-
For Cyanation (C-CN bond formation): While some protocols exist for ligand-free cyanation, the use of ligands like dppf can improve reaction efficiency and reproducibility, especially when dealing with less reactive aryl halides.[16][17][18][19]
"Start" [label="Desired Transformation on\nthis compound", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; "Suzuki" [label="Suzuki-Miyaura\n(C-C)"]; "Buchwald" [label="Buchwald-Hartwig\n(C-N)"]; "Sonogashira" [label="Sonogashira\n(C-C≡)"]; "Heck" [label="Heck\n(C=C)"]; "Cyanation" [label="Cyanation\n(C-CN)"];
"Suzuki_Ligands" [label="Bulky Monophosphines\n(SPhos, XPhos)\nor NHCs (IPr, SIMes)", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Buchwald_Ligands" [label="Bulky Monophosphines\n(XPhos, RuPhos)\nor Bidentate Phosphines (BINAP, DPPF)", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Sonogashira_Ligands" [label="PPh₃ (with Cu(I))\nor Bulky Phosphines (copper-free)", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Heck_Ligands" [label="Triphenylphosphine (PPh₃)\nor Bulky Phosphines", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Cyanation_Ligands" [label="dppf or Ligand-free\n(with K₄[Fe(CN)₆])", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
"Start" -> "Suzuki"; "Start" -> "Buchwald"; "Start" -> "Sonogashira"; "Start" -> "Heck"; "Start" -> "Cyanation";
"Suzuki" -> "Suzuki_Ligands"; "Buchwald" -> "Buchwald_Ligands"; "Sonogashira" -> "Sonogashira_Ligands"; "Heck" -> "Heck_Ligands"; "Cyanation" -> "Cyanation_Ligands"; }
Figure 2: Ligand Selection Decision Tree.Part 3: Reaction-Specific Guides and Protocols
This section provides detailed protocols for common cross-coupling reactions with this compound. These are starting points and may require optimization for your specific coupling partner.
Suzuki-Miyaura Coupling Protocol
Objective: To selectively couple an arylboronic acid at the C-Br position.
| Component | Amount (for 1 mmol scale) | Moles (mmol) | Role |
| This compound | 242.5 mg | 1.0 | Substrate |
| Arylboronic acid | 1.2-1.5 equiv. | 1.2-1.5 | Coupling Partner |
| Pd₂(dba)₃ | 9.2 mg | 0.01 (1 mol% Pd) | Palladium Source |
| SPhos | 16.4 mg | 0.04 (4 mol%) | Ligand |
| K₃PO₄ | 424 mg | 2.0 | Base |
| Toluene/Water (e.g., 10:1) | 5 mL | - | Solvent |
Step-by-Step Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, and potassium phosphate.
-
In a separate vial, dissolve Pd₂(dba)₃ and SPhos in the toluene portion of the solvent.
-
Add the catalyst solution to the Schlenk flask, followed by the water.
-
Degas the mixture by bubbling argon through the solution for 15-20 minutes or by three freeze-pump-thaw cycles.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Buchwald-Hartwig Amination Protocol
Objective: To selectively couple a primary or secondary amine at the C-Br position.
| Component | Amount (for 1 mmol scale) | Moles (mmol) | Role |
| This compound | 242.5 mg | 1.0 | Substrate |
| Amine | 1.2 equiv. | 1.2 | Coupling Partner |
| Pd₂(dba)₃ | 9.2 mg | 0.01 (1 mol% Pd) | Palladium Source |
| XPhos | 19.1 mg | 0.04 (4 mol%) | Ligand |
| NaOtBu | 134.5 mg | 1.4 | Base |
| Toluene | 5 mL | - | Solvent |
Step-by-Step Procedure:
-
In a glovebox, add Pd₂(dba)₃, XPhos, and NaOtBu to a dry Schlenk flask.
-
Add this compound, the amine, and toluene.
-
Seal the flask and bring it out of the glovebox.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool to room temperature, and quench carefully with saturated aqueous ammonium chloride.
-
Extract with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter, concentrate, and purify by column chromatography.
Part 4: Troubleshooting Guide
Q4: My reaction is not going to completion, or the yield is very low. What should I do?
Low or no product yield is a common issue. Here's a systematic troubleshooting approach:
-
Check Reagent Quality: Ensure all reagents, especially the boronic acid (for Suzuki) and the base, are pure and dry. Solvents should be anhydrous.
-
Verify Catalyst Activity: The active catalyst is the Pd(0) species. If you are using a Pd(II) precatalyst like Pd(OAc)₂, ensure it is being properly reduced in situ. Consider using a pre-formed Pd(0) source like Pd(PPh₃)₄ or a more advanced precatalyst.[20][21]
-
Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) state, are sensitive to oxygen. Ensure your reaction setup is properly degassed and maintained under an inert atmosphere (argon or nitrogen).[21]
-
Increase Temperature: If the reaction is sluggish, a moderate increase in temperature can sometimes improve the rate of oxidative addition.
-
Screen Ligands: If the problem persists, the chosen ligand may not be optimal. Consider screening a different class of ligands (e.g., moving from a simple phosphine to a Buchwald-type biarylphosphine).[2][3]
Q5: I am observing significant amounts of a dehalogenated byproduct (4-chloronaphthalene). How can I minimize this?
Dehalogenation is a side reaction where the bromine is replaced by a hydrogen atom. This often occurs via the formation of a palladium-hydride species.
-
Choice of Base: Strong, sterically hindered bases can sometimes promote dehalogenation. Consider switching to a weaker base (e.g., from NaOtBu to K₂CO₃ or Cs₂CO₃) if the reaction allows.
-
Solvent Effects: Alcoholic solvents can be a source of hydrides. If possible, avoid them or use a rigorously dried non-protic solvent.
-
Ligand Choice: The ligand can influence the relative rates of the desired reductive elimination versus the undesired dehalogenation pathway. Screening different ligands can be beneficial.
Q6: I am seeing some formation of the di-substituted product. How can I improve selectivity for mono-substitution at the C-Br position?
While the C-Br bond is significantly more reactive, over-reaction at the C-Cl position can occur under harsh conditions.
-
Lower the Temperature: High temperatures can provide enough energy to activate the C-Cl bond. Running the reaction at the lowest possible temperature that still gives a reasonable reaction rate is advisable.
-
Reduce Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to prevent further reaction at the C-Cl position.
-
Choose a Less Reactive Catalyst System: A highly active catalyst system designed for aryl chlorides might be too reactive for selective C-Br activation. Consider using a less electron-rich or less bulky ligand.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-Heterocyclic Carbene Ligand-Controlled Chemodivergent Suzuki-Miyaura Cross Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New NHC–Pd Complexes for Challenging Aryl Chloride Couplings [sigmaaldrich.com]
- 6. An N-heterocyclic carbene ligand with flexible steric bulk allows Suzuki cross-coupling of sterically hindered aryl chlorides at room temperature. (2003) | Gereon Altenhoff | 422 Citations [scispace.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 9. research.rug.nl [research.rug.nl]
- 10. benchchem.com [benchchem.com]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 12. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sonogashira Coupling [organic-chemistry.org]
- 14. Heck Reaction [organic-chemistry.org]
- 15. benchchem.com [benchchem.com]
- 16. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]
- 18. A general, practical palladium-catalyzed cyanation of (hetero)aryl chlorides and bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. benchchem.com [benchchem.com]
Technical Support Center: Purification of 1-Bromo-4-chloronaphthalene Reaction Mixtures
Welcome to the technical support center for the purification of 1-bromo-4-chloronaphthalene. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you navigate the challenges of purifying your reaction mixture and obtaining a high-purity product. Our approach is grounded in established scientific principles to provide you with reliable and effective solutions.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification of this compound. Each issue is followed by a detailed explanation of the potential causes and a step-by-step guide to resolving it.
Issue 1: My crude product is a dark, oily residue after the initial workup.
-
Question: After quenching my bromination reaction and removing the solvent, I'm left with a dark, oily substance instead of a solid. What's causing this and how can I purify my product?
-
Expert Analysis & Solution: A dark, oily crude product often indicates the presence of several impurities, including unreacted starting material (4-chloronaphthalene), poly-brominated byproducts, and residual bromine. The oily nature suggests that the melting point of the mixture is depressed by these impurities.
Causality: The bromination of 4-chloronaphthalene can lead to the formation of various species. Over-bromination can produce dibromo-4-chloronaphthalene isomers, while incomplete reaction leaves behind the starting material. Residual bromine, if not properly quenched, can also contribute to the dark color and impure nature of the product.
Troubleshooting Steps:
-
Initial Wash: Before concentrating your organic extract, ensure you have thoroughly washed it to remove excess bromine and acidic byproducts. A wash with an aqueous solution of a reducing agent like sodium bisulfite or sodium thiosulfate will quench any remaining bromine.[1] This should be followed by a wash with a saturated sodium bicarbonate solution to neutralize any acidic components, and finally, a brine wash to aid in the separation of the aqueous and organic layers.
-
Preliminary Purification with a Silica Plug: If the product is still oily, a quick filtration through a short plug of silica gel can remove baseline impurities. This is a less rigorous method than full column chromatography but can be effective for initial cleanup.
-
Proceed to Recrystallization or Column Chromatography: Even if the product is an oil, you can proceed with more rigorous purification methods. The choice between recrystallization and column chromatography will depend on the nature and quantity of the impurities.
-
Issue 2: I'm struggling to get my this compound to crystallize.
-
Question: I've tried to recrystallize my crude product, but it either oils out or remains in solution even after cooling. What am I doing wrong?
-
Expert Analysis & Solution: Recrystallization is a powerful technique, but its success is highly dependent on the choice of solvent and the cooling rate. "Oiling out" occurs when the solute's solubility is too high in the hot solvent, and it separates as a liquid upon cooling rather than forming a crystal lattice.[2] If the compound remains in solution, the solvent is likely too good at dissolving it even at low temperatures.
Causality: The principle of recrystallization relies on the target compound being highly soluble in a hot solvent and poorly soluble in the same solvent when cold, while impurities remain soluble at all temperatures.[3] Finding the ideal solvent or solvent system is key.
Troubleshooting Steps:
-
Systematic Solvent Screening: Test the solubility of a small amount of your crude product in various solvents at room temperature and upon heating. Ideal solvents for halogenated aromatic compounds often include alcohols (ethanol, methanol), alkanes (hexanes, heptane), or mixtures of these.[2][4]
-
Good single solvents: The compound should be sparingly soluble at room temperature but dissolve completely upon heating.
-
Good solvent pairs: Use a solvent in which the compound is highly soluble and another in which it is poorly soluble (the anti-solvent). The solvents must be miscible. Common pairs include ethanol/water, acetone/water, and dichloromethane/hexanes.[4]
-
-
Recrystallization Protocol:
-
Dissolve the crude product in the minimum amount of hot solvent.
-
If using a solvent pair, dissolve the compound in the "good" solvent and then add the "anti-solvent" dropwise until the solution becomes cloudy. Reheat to clarify and then allow to cool slowly.
-
Allow the solution to cool slowly to room temperature. Rapid cooling can trap impurities.[3]
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.[3]
-
If crystals do not form, try scratching the inside of the flask with a glass rod to create nucleation sites.
-
Recommended Solvents to Try:
-
Ethanol
-
Methanol
-
Hexanes/Ethyl Acetate mixture
-
Toluene
-
Issue 3: My column chromatography is not separating the product from the impurities effectively.
-
Question: I ran a silica gel column, but my fractions are all mixed, or the product co-elutes with an impurity. How can I improve my separation?
-
Expert Analysis & Solution: Poor separation in column chromatography can be due to several factors, including improper solvent selection, overloading the column, or poor column packing.[5][6] For closely related compounds like isomers or compounds with similar polarities, achieving good separation requires careful optimization.
Causality: Column chromatography separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase (the eluent).[7][8] The polarity of the eluent is critical; a solvent that is too polar will move all compounds too quickly, while a solvent that is not polar enough will result in no elution.[6]
Troubleshooting Steps:
-
Thin-Layer Chromatography (TLC) for Method Development: Before running a column, always optimize your solvent system using TLC. The ideal eluent should give your target compound an Rf value of approximately 0.3-0.4 and show good separation from all impurities.[7]
-
Start with a non-polar solvent like hexanes and gradually increase the polarity by adding a more polar solvent like ethyl acetate or dichloromethane.
-
Test different solvent ratios until you achieve the desired separation on the TLC plate.
-
-
Proper Column Packing: Ensure your column is packed uniformly without any cracks or air bubbles, as these can lead to uneven flow and poor separation.[3][9]
-
Sample Loading: Do not overload the column. A general rule is that the amount of crude material should be about 1-2% of the mass of the silica gel.[3] Dissolve your sample in a minimal amount of the eluent or a non-polar solvent and load it onto the column in a narrow band.[10]
-
Elution Technique:
-
Isocratic Elution: Use a single, optimized solvent mixture to elute the entire column.
-
Gradient Elution: Start with a non-polar solvent and gradually increase the polarity of the eluent over time. This can be effective for separating compounds with a wide range of polarities.
-
Recommended Eluent Systems for TLC and Column Chromatography:
-
Hexanes/Ethyl Acetate gradients (e.g., 99:1, 95:5, 90:10)
-
Hexanes/Dichloromethane gradients
-
Frequently Asked Questions (FAQs)
-
Q1: What are the most likely impurities in my this compound reaction mixture?
-
A1: The most common impurities are:
-
Unreacted 4-chloronaphthalene: This is often present if the reaction does not go to completion.
-
Poly-brominated products: Dibromo-4-chloronaphthalene isomers can form if an excess of bromine is used or if the reaction conditions are too harsh.[11] The bromination of naphthalene itself can lead to various di- and tri-brominated isomers.[11]
-
Isomeric byproducts: Depending on the reaction conditions, small amounts of other isomers of this compound may form.
-
-
-
Q2: How can I tell if my purified product is pure?
-
A2: You can assess the purity of your this compound using several analytical techniques:
-
Thin-Layer Chromatography (TLC): A pure compound should appear as a single spot on the TLC plate.
-
Melting Point Analysis: A pure crystalline solid will have a sharp, narrow melting point range. Impurities will typically broaden and depress the melting point.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for structural elucidation and purity assessment. The presence of unexpected peaks can indicate impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique can separate volatile components and provide their mass-to-charge ratio, allowing for the identification and quantification of impurities.
-
-
-
Q3: Can I use distillation to purify this compound?
-
A3: Fractional distillation under reduced pressure can be a viable purification method, particularly if the main impurities have significantly different boiling points from the product. For example, it can be used to separate monobromonaphthalene from unreacted naphthalene and dibromonaphthalenes.[12] However, if the impurities are isomers with similar boiling points, distillation will likely not be effective.
-
Experimental Protocols
Protocol 1: General Workup Procedure for Bromination of 4-Chloronaphthalene
-
Cool the reaction mixture in an ice bath.
-
Slowly add a saturated aqueous solution of sodium bisulfite or sodium thiosulfate with vigorous stirring until the red-brown color of bromine disappears.
-
Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., dichloromethane or diethyl ether).
-
Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
Protocol 2: Developing a Recrystallization Procedure
-
Place a small amount (e.g., 50 mg) of the crude product into several test tubes.
-
To each test tube, add a different solvent (e.g., ethanol, methanol, hexanes, toluene, ethyl acetate) dropwise at room temperature until the solid just dissolves. Note the solubility at room temperature.
-
For solvents in which the compound is sparingly soluble at room temperature, heat the test tube in a water bath. Continue adding the solvent dropwise until the solid dissolves completely.
-
Remove the test tube from the heat and allow it to cool slowly to room temperature, then place it in an ice bath.
-
Observe which solvent yields a good crop of crystals.
-
For solvent pair trials, dissolve the crude product in a minimal amount of a "good" solvent (in which it is very soluble) and add a "poor" solvent (in which it is insoluble) dropwise until turbidity persists. Reheat to dissolve and then cool as described above.
Data Summary
| Purification Technique | Key Parameters to Optimize | Expected Outcome |
| Recrystallization | Solvent or solvent pair, Cooling rate | Formation of pure crystals, with impurities remaining in the mother liquor. |
| Column Chromatography | Stationary phase (e.g., silica gel), Mobile phase (eluent) composition | Separation of components into distinct fractions based on polarity. |
| Distillation | Pressure (vacuum), Temperature | Separation of liquids with significantly different boiling points. |
Visualizing Purification Workflows
Caption: General workflow for the purification of this compound.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Reagents & Solvents [chem.rochester.edu]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. Purification [chem.rochester.edu]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. web.uvic.ca [web.uvic.ca]
- 8. columbia.edu [columbia.edu]
- 9. cactus.utahtech.edu [cactus.utahtech.edu]
- 10. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 11. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 12. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Troubleshooting Catalyst Deactivation by Sulfur-Containing Aryl Halides
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, field-proven insights into one of the persistent challenges in modern synthetic chemistry: the deactivation of palladium catalysts by sulfur-containing aryl halides in cross-coupling reactions. Our goal is to move beyond simple procedural lists and explain the underlying chemical principles, empowering you to diagnose and solve problems effectively in your own laboratory.
Frequently Asked Questions (FAQs)
Q1: Why are palladium catalysts so susceptible to deactivation by sulfur compounds?
A1: The issue lies in the fundamental electronic properties of both palladium and sulfur. Palladium catalysts, particularly the active Pd(0) species that initiate the catalytic cycle, are soft Lewis acids.[1][2] Sulfur atoms, present in functional groups like thiols, thioethers, or heterocycles like thiophene, are soft Lewis bases. This compatibility leads to a very strong and often irreversible coordination bond between the sulfur atom and the palladium metal center.[1] This process, known as chemisorption, blocks the active sites on the catalyst that are necessary for the oxidative addition step of the cross-coupling reaction, thereby "poisoning" or deactivating the catalytic system.[1][3] In severe cases, stable and catalytically inert palladium sulfide complexes can form.[1]
Q2: Are all sulfur-containing functional groups equally problematic?
A2: No, the severity of catalyst poisoning varies significantly with the nature of the sulfur-containing group.[1]
-
High Deactivation Potential: Unprotected thiols (-SH) are extremely potent catalyst poisons due to the high affinity of the lone pairs on the sulfur atom for palladium.[1]
-
Moderate Deactivation Potential: Thioethers (R-S-R') and sulfur-containing heterocycles like thiophenes are also significant sources of deactivation, though the kinetics of poisoning may be slower compared to thiols.[1]
-
Lower Deactivation Potential: Oxidized sulfur species such as sulfones (R-SO₂-R') and sulfonamides are generally less problematic. The lone pairs on the sulfur atom in these functional groups are delocalized and less available for coordination to the palladium center.
Q3: What are the typical signs of catalyst deactivation in my reaction flask?
A3: Visual and analytical cues can signal catalyst deactivation. A common observation is the formation of palladium black—a fine, black precipitate of elemental palladium. This occurs when the ligand framework supporting the soluble Pd(0) species is compromised, leading to catalyst agglomeration and precipitation. Other signs include:
-
A reaction that starts (as indicated by TLC or LC-MS) but stalls before completion.
-
Low or no conversion of the starting materials, even after extended reaction times or heating.
-
Inconsistent results or failed reactions when using a new batch of a sulfur-containing substrate, which may contain elemental sulfur or other sulfur impurities.[3]
Troubleshooting Guide: From Problem to Solution
This section addresses specific experimental failures and provides a logical, step-by-step approach to resolution, grounded in mechanistic principles.
Problem 1: My cross-coupling reaction with a sulfur-containing aryl halide (e.g., a bromo-thiophene derivative) shows little to no product formation.
-
Primary Suspect: Direct and rapid poisoning of the active Pd(0) catalyst. The sulfur moiety is likely binding to the palladium faster than the oxidative addition can occur.
-
Solution 1A: Switch to a Sulfur-Tolerant Ligand System
-
The "Why": Standard phosphine ligands like PPh₃ are often not sufficient to protect the palladium center. Modern biaryl phosphine ligands, often called "Buchwald ligands" (e.g., SPhos, XPhos), are designed with bulky and electron-rich architectures.[4][5] The bulkiness creates a protective pocket around the metal center, sterically hindering the approach of the sulfur atom. The strong electron-donating ability of these ligands forms a more stable Pd-P bond, making the palladium less susceptible to displacement by the sulfur poison.
-
Recommended Action: Substitute your current ligand with a bulky, electron-rich biaryl phosphine ligand. SPhos and XPhos are excellent starting points for Suzuki and Buchwald-Hartwig reactions involving sulfur-containing substrates.[4][6]
-
-
Solution 1B: Increase Catalyst and Ligand Loading
-
The "Why": This is a pragmatic approach that essentially sacrifices a portion of the catalyst to the sulfur poison. By adding more catalyst, you ensure that a sufficient amount remains active to carry out the desired transformation, even if some of it is deactivated.
-
Recommended Action: Incrementally increase the catalyst loading from a typical 1-2 mol% to 5 mol% or even higher. It is crucial to maintain the appropriate ligand-to-metal ratio (typically 1.5:1 to 2:1) to ensure the catalyst remains stabilized.
-
-
Solution 1C: Employ a Sulfur Scavenger
-
The "Why": A scavenger is a reagent added to the reaction mixture that preferentially binds to the sulfur poison, preventing it from reaching the palladium catalyst. Copper(I) salts (e.g., CuI, CuTC) are effective scavengers because copper has a high affinity for sulfur (thiophilicity).
-
Recommended Action: Add a stoichiometric amount (relative to the sulfur-containing substrate) of a copper(I) salt to the reaction mixture before adding the palladium catalyst. Allow it to stir for 15-30 minutes to sequester the sulfur functionality. Note that this can sometimes complicate product purification. Solid-supported scavengers with thiol functionalities are also used, particularly in process chemistry, to remove palladium residues post-reaction, but the principle of high affinity for the metal is the same.[7][8]
-
Problem 2: The reaction starts and proceeds to ~30-50% conversion, but then stops and never reaches completion.
-
Primary Suspect: Progressive or gradual catalyst deactivation. The catalyst is initially active but is slowly being poisoned over the course of the reaction as it is exposed to the sulfur-containing substrate.
-
Solution 2A: Slow Addition of the Sulfur-Containing Substrate
-
The "Why": This strategy maintains a very low instantaneous concentration of the sulfur-containing compound in the reaction mixture. This minimizes the rate of catalyst poisoning relative to the rate of the productive catalytic cycle. By the time more of the poison is introduced, a significant portion of the starting material has already been converted.
-
Recommended Action: Dissolve the sulfur-containing aryl halide in the reaction solvent and add it slowly to the reaction mixture containing the catalyst, base, and other coupling partner over several hours using a syringe pump.
-
-
Solution 2B: Use a More Robust Catalyst Precursor
-
The "Why": The method of generating the active Pd(0) species matters. Precatalysts, such as the G3 or G4 palladacycles developed by the Buchwald group, are designed for clean, rapid, and quantitative generation of the active catalyst.[9] This ensures that the maximum amount of catalyst is in its active form from the start, improving its resilience against gradual deactivation compared to older sources like Pd(OAc)₂ or Pd₂(dba)₃, which can have more complex activation pathways.[9][10]
-
Recommended Action: Use a modern palladium precatalyst in combination with a high-performance ligand like SPhos or XPhos.
-
Problem 3: I need to couple a substrate with a free thiol (-SH) group, and the reaction is completely dead.
-
Primary Suspect: Unprotected thiols are among the most potent catalyst poisons. Direct coupling is almost certain to fail.
-
Solution 3A: Protect the Thiol Group
-
The "Why": A protecting group masks the problematic thiol functionality, preventing it from coordinating to the palladium catalyst. The protecting group can then be removed in a subsequent step after the cross-coupling is complete.
-
Recommended Action: Protect the thiol before the cross-coupling reaction. The choice of protecting group is critical; it must be stable to the basic and sometimes high-temperature conditions of the coupling reaction but readily cleavable afterward. Examples include the 2-methoxyisobutyryl group or forming a disulfide that can be reduced post-coupling.[1]
-
Visualizing the Problem and Solution
Mechanism of Catalyst Poisoning
The following diagram illustrates how a sulfur-containing compound can intercept and deactivate the active Pd(0) catalyst, preventing it from entering the productive catalytic cycle.
References
- 1. benchchem.com [benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. Buchwald Phosphine Ligands [sigmaaldrich.com]
- 5. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. uwindsor.ca [uwindsor.ca]
Validation & Comparative
A Comparative Guide to the Reactivity of 1-Bromo-4-chloronaphthalene and 1,4-dibromonaphthalene
Introduction
For researchers, scientists, and professionals in drug development, a nuanced understanding of the reactivity of halogenated naphthalene derivatives is paramount for efficient synthesis design and process optimization. This guide presents an objective, in-depth comparison of the reactivity of 1-bromo-4-chloronaphthalene and 1,4-dibromonaphthalene. By examining the fundamental principles that govern their chemical behavior and providing supporting experimental data and protocols, this document aims to equip researchers with the knowledge to make informed decisions in their synthetic endeavors.
The selective functionalization of polyhalogenated aromatic compounds is a cornerstone of modern organic synthesis, enabling the construction of complex molecules for pharmaceuticals, agrochemicals, and materials science.[1] this compound and 1,4-dibromonaphthalene are two such valuable intermediates, offering multiple reactive sites for sequential, site-selective transformations.[2][3] The key to unlocking their synthetic potential lies in understanding the inherent reactivity differences between the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds, as well as the subtle electronic and steric variations between the two C-Br bonds in 1,4-dibromonaphthalene.
This guide will delve into the core principles of bond dissociation energies and their influence on reactivity, particularly in the context of palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern synthetic chemistry.[4][5][6]
Core Principles: Unpacking the Reactivity of Carbon-Halogen Bonds
The reactivity of aryl halides in many crucial reactions, especially transition metal-catalyzed cross-couplings, is fundamentally dictated by the strength of the carbon-halogen (C-X) bond.[7][8] This strength is quantified by the Bond Dissociation Energy (BDE), which is the energy required to break the bond homolytically. A lower BDE corresponds to a weaker bond, which is generally easier to cleave and thus more reactive in reactions where C-X bond cleavage is the rate-determining step, such as the oxidative addition step in many palladium-catalyzed reactions.[4][9]
The established trend for the BDE of carbon-halogen bonds in aryl halides is:
Aryl-F > Aryl-Cl > Aryl-Br > Aryl-I [7]
This trend directly translates to an inverse relationship in reactivity for many common cross-coupling reactions:
Aryl-I > Aryl-Br > Aryl-Cl > Aryl-F [4]
Quantitative Comparison of Bond Dissociation Energies
To provide a concrete basis for comparison, the following table summarizes the approximate bond dissociation energies for relevant C-X bonds.
| Bond Type | Bond Dissociation Energy (kcal/mol) |
| Phenyl-Chlorine (Ph-Cl) | ~97.1[7] |
| Phenyl-Bromine (Ph-Br) | ~84.0[7] |
These values for phenyl halides serve as a good approximation for the corresponding bonds in naphthalene systems.
As the data indicates, the C-Br bond is significantly weaker than the C-Cl bond, requiring approximately 13 kcal/mol less energy to break. This fundamental difference is the primary driver for the selective reactivity observed in molecules containing both types of halogens.
Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, are indispensable tools in modern organic synthesis.[4][5][10] A critical and often rate-determining step in the catalytic cycle of these reactions is the oxidative addition of the aryl halide to a low-valent palladium(0) complex.[4][11][12][13]
The Oxidative Addition Step: The Crux of Selectivity
The oxidative addition involves the insertion of the palladium atom into the carbon-halogen bond, forming an organopalladium(II) species.[4] The facility of this step is directly related to the C-X bond strength. Consequently, palladium catalysts will preferentially react with the weaker C-Br bond over the stronger C-Cl bond in a molecule like this compound.
Caption: Generalized workflow of the oxidative addition step.
This inherent selectivity allows for the stepwise functionalization of this compound. The bromine at the C1 position can be selectively targeted in a cross-coupling reaction, leaving the chlorine at the C4 position intact for subsequent transformations under more forcing conditions or with specialized catalyst systems designed to activate C-Cl bonds.
Reactivity of 1,4-dibromonaphthalene
In the case of 1,4-dibromonaphthalene, both reactive sites are C-Br bonds. While these bonds are electronically similar, subtle differences in their steric and electronic environments can sometimes be exploited to achieve site-selective mono-functionalization.[1][14] However, in many standard cross-coupling reactions, achieving high selectivity for mono-substitution versus di-substitution can be challenging and often requires careful optimization of reaction conditions, such as using a stoichiometric amount of the coupling partner or employing specific ligands that can differentiate between the two positions.[14][15]
Experimental Protocols and Supporting Data
To illustrate the practical implications of these reactivity differences, this section provides representative experimental protocols for the selective functionalization of this compound and a typical protocol for the coupling of 1,4-dibromonaphthalene.
Case Study 1: Selective Suzuki-Miyaura Coupling of this compound
This protocol demonstrates the selective coupling at the C-Br position of this compound.
Reaction Scheme:
Caption: Selective Suzuki-Miyaura coupling at the C-Br position.
Step-by-Step Protocol:
-
To an oven-dried Schlenk flask, add this compound (1.0 mmol), the desired arylboronic acid (1.1 mmol), potassium carbonate (2.5 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed mixture of toluene (10 mL) and water (2 mL).
-
Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel.
Expected Outcome:
Under these conditions, the reaction will yield the 1-aryl-4-chloronaphthalene as the major product, with minimal to no formation of the di-coupled product. The C-Cl bond remains largely unreactive.
Case Study 2: Buchwald-Hartwig Amination of 1,4-dibromonaphthalene
This protocol describes a typical Buchwald-Hartwig amination of 1,4-dibromonaphthalene. Achieving mono-amination often requires careful control of stoichiometry and reaction time.
Reaction Scheme:
Caption: Buchwald-Hartwig amination of 1,4-dibromonaphthalene.
Step-by-Step Protocol:
-
In a glovebox, charge an oven-dried reaction vial with 1,4-dibromonaphthalene (1.0 mmol), Pd₂(dba)₃ (0.02 mmol), a suitable phosphine ligand (e.g., XPhos, 0.04 mmol), and sodium tert-butoxide (1.2 mmol).
-
Seal the vial and remove it from the glovebox.
-
Add the desired amine (1.0-1.1 mmol) and anhydrous toluene (5 mL) via syringe.
-
Heat the reaction mixture to 100 °C and stir for the desired time (monitor by GC-MS to optimize for mono-substitution).
-
After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), and wash the combined organic layers with brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the product mixture by column chromatography to separate the mono-aminated product, di-aminated product, and any remaining starting material.
Expected Outcome:
The reaction will typically yield a mixture of the mono-aminated and di-aminated products. The ratio of these products can be influenced by the stoichiometry of the amine, reaction time, temperature, and the choice of ligand. Achieving high selectivity for the mono-aminated product often requires careful optimization.
Summary of Reactivity Comparison
| Feature | This compound | 1,4-dibromonaphthalene |
| Primary Reactive Site | C1-Br bond due to lower BDE compared to C4-Cl bond. | Both C1-Br and C4-Br bonds have similar reactivity. |
| Selectivity in Cross-Coupling | High chemoselectivity for reaction at the C-Br bond is readily achievable. | Achieving selective mono-functionalization can be challenging and requires careful control of reaction conditions. |
| Synthetic Utility | Excellent substrate for sequential, site-selective cross-coupling reactions. | Useful for symmetrical di-functionalization or as a substrate for mono-functionalization with optimization. |
Conclusion
The difference in the bond dissociation energies of the C-Br and C-Cl bonds is the fundamental factor governing the differential reactivity of this compound and 1,4-dibromonaphthalene. In this compound, the significantly weaker C-Br bond provides a highly predictable and selective site for initial functionalization via palladium-catalyzed cross-coupling reactions, leaving the more robust C-Cl bond available for subsequent transformations. This inherent chemoselectivity makes it an ideal substrate for the controlled, stepwise synthesis of complex, unsymmetrically substituted naphthalene derivatives.
Conversely, 1,4-dibromonaphthalene presents a greater challenge for selective mono-functionalization due to the similar reactivity of its two C-Br bonds. While it is an excellent precursor for symmetrical 1,4-disubstituted naphthalenes, achieving high yields of mono-substituted products requires careful optimization of reaction parameters.
For drug development professionals and synthetic chemists, a thorough understanding of these reactivity principles is crucial for the strategic design of synthetic routes that are both efficient and selective, ultimately accelerating the discovery and development of new chemical entities.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. ossila.com [ossila.com]
- 3. 1,4-dibromonaphthalene | 83-53-4 [chemicalbook.com]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. reddit.com [reddit.com]
- 10. youtube.com [youtube.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. The mechanism of the oxidative addition of aryl halides to Pd-catalysts: a DFT investigation - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Structural Confirmation of 1-Bromo-4-chloronaphthalene Derivatives: A Comparative Spectroscopic Analysis
For researchers, medicinal chemists, and quality control analysts, the unambiguous confirmation of a molecule's structure is the bedrock of reliable and reproducible science. In the realm of drug discovery and materials science, halogenated naphthalene derivatives are pivotal scaffolds, and their precise characterization is non-negotiable. This guide provides an in-depth, experience-driven comparison of spectroscopic techniques for the structural elucidation of 1-bromo-4-chloronaphthalene and its derivatives. We will move beyond a simple recitation of methods to explore the causality behind spectroscopic observations, offering a self-validating framework for analysis.
The Imperative of Orthogonal Spectroscopic Data
The structural confirmation of a novel chemical entity should never hinge on a single analytical technique. Instead, a confluence of data from orthogonal methods provides a robust and irrefutable structural assignment. For a molecule like this compound, a combination of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy forms the cornerstone of a comprehensive analysis. Each technique probes a different aspect of the molecule's constitution, and together, they provide a holistic and validated structural picture.
Primary Spectroscopic Analysis: A Triad of Techniques
Let us consider the structural confirmation of the parent compound, this compound. The following sections will detail the expected spectroscopic data and the rationale behind the interpretation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
The ¹H NMR spectrum of this compound is predicted to exhibit a complex pattern in the aromatic region, typically between 7.0 and 8.5 ppm. The six aromatic protons are chemically non-equivalent and will display distinct signals with characteristic splitting patterns due to spin-spin coupling with their neighbors.
-
Causality of Chemical Shifts: The electron-withdrawing inductive effects of the bromine and chlorine atoms will deshield the protons on the naphthalene ring, causing their signals to appear at a lower field (higher ppm) compared to unsubstituted naphthalene.[1][2] The extent of this deshielding is dependent on the proximity of the protons to the halogen substituents. Protons at positions 2, 3, 5, and 8 are expected to be the most affected.
-
Predicted ¹H NMR Data (in CDCl₃, 400 MHz):
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (J, Hz) |
| H-2 | ~7.8 | d | J ≈ 8.0 |
| H-3 | ~7.5 | d | J ≈ 8.0 |
| H-5 | ~8.2 | d | J ≈ 8.5 |
| H-6 | ~7.7 | t | J ≈ 7.5 |
| H-7 | ~7.6 | t | J ≈ 7.5 |
| H-8 | ~8.1 | d | J ≈ 8.5 |
Note: These are predicted values based on data from similar compounds and established substituent effects. Actual experimental values may vary slightly.
The proton-decoupled ¹³C NMR spectrum of this compound will provide a signal for each of the ten unique carbon atoms in the molecule.
-
Causality of Chemical Shifts: The carbons directly attached to the halogens (C-1 and C-4) will be significantly influenced by the electronegativity of the substituents. The carbon bearing the more electronegative chlorine atom (C-4) is expected to be more deshielded (higher ppm) than the carbon bearing the bromine atom (C-1). The other aromatic carbons will also experience shifts based on their position relative to the halogens.
-
Predicted ¹³C NMR Data (in CDCl₃, 100 MHz):
| Carbon | Predicted Chemical Shift (ppm) |
| C-1 | ~122 |
| C-2 | ~130 |
| C-3 | ~128 |
| C-4 | ~132 |
| C-4a | ~134 |
| C-5 | ~128 |
| C-6 | ~127 |
| C-7 | ~126 |
| C-8 | ~129 |
| C-8a | ~131 |
Note: These are predicted values. 2D NMR techniques like HSQC and HMBC would be essential for unambiguous assignment of all carbon signals.
Mass Spectrometry (MS): Determining the Molecular Weight and Elemental Composition
Mass spectrometry provides the exact molecular weight of a compound and crucial information about its elemental composition through the analysis of isotopic patterns. For halogenated compounds, the characteristic isotopic signatures of chlorine and bromine are invaluable for structural confirmation.[3]
-
Molecular Ion Peak (M⁺): The mass spectrum of this compound will exhibit a distinctive cluster of peaks for the molecular ion due to the presence of isotopes of bromine (⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio).[3] This results in a characteristic M, M+2, and M+4 pattern.
-
Predicted Isotopic Pattern for the Molecular Ion of C₁₀H₆BrCl:
| Ion | m/z | Relative Abundance (%) |
| [C₁₀H₆⁷⁹Br³⁵Cl]⁺ | 240 | ~75 |
| [C₁₀H₆⁸¹Br³⁵Cl]⁺ / [C₁₀H₆⁷⁹Br³⁷Cl]⁺ | 242 | 100 |
| [C₁₀H₆⁸¹Br³⁷Cl]⁺ | 244 | ~25 |
-
Fragmentation Pattern: Electron ionization (EI) will cause the molecule to fragment in a predictable manner. Common fragmentation pathways for aromatic halides include the loss of the halogen atoms and the cleavage of the aromatic ring.[4][5]
Infrared (IR) Spectroscopy: Identifying Functional Groups and Bonding
Infrared spectroscopy probes the vibrational frequencies of bonds within a molecule, providing a "fingerprint" that is characteristic of the compound's structure.
-
Characteristic Absorption Bands: The IR spectrum of this compound will be dominated by absorptions corresponding to the aromatic naphthalene core.
-
Predicted IR Data:
| Wavenumber (cm⁻¹) | Vibration |
| 3100-3000 | Aromatic C-H stretching |
| 1600-1450 | Aromatic C=C stretching |
| 850-750 | C-H out-of-plane bending |
| Below 800 | C-Br and C-Cl stretching |
The specific pattern of the C-H out-of-plane bending bands can provide information about the substitution pattern on the naphthalene ring.[6]
Visualizing the Analytical Workflow
The following diagram illustrates the logical flow of the primary spectroscopic analysis for structural confirmation.
Caption: Workflow for the structural confirmation of a this compound derivative.
Comparison with Alternative and Advanced Techniques
While the triad of NMR, MS, and IR is the standard for structural elucidation, other techniques can provide valuable complementary or confirmatory data.
| Technique | Information Provided | Advantages | Disadvantages |
| 2D NMR (COSY, HSQC, HMBC) | Detailed connectivity between protons (COSY) and between protons and carbons (HSQC, HMBC).[7][8] | Unambiguous assignment of all ¹H and ¹³C signals, crucial for complex derivatives. | Requires more instrument time and expertise in data interpretation. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of mixtures and mass spectral data for individual components.[3][9] | Excellent for analyzing the purity of the sample and identifying byproducts. | The compound must be volatile and thermally stable. |
| X-ray Crystallography | The precise three-dimensional arrangement of atoms in a single crystal.[10][11] | Provides an absolute and unambiguous structure. | Requires a suitable single crystal, which can be difficult to grow. |
| Elemental Analysis | The percentage composition of elements (C, H, N, halogens) in a pure sample.[12][13] | Confirms the elemental formula derived from mass spectrometry. | Requires a pure sample and does not provide structural information. |
Experimental Protocols
The following are detailed, step-by-step methodologies for the key spectroscopic experiments.
Protocol 1: NMR Spectroscopy (¹H, ¹³C)
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the this compound derivative.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.
-
Transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette. Ensure the solution height is at least 4 cm.
-
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer's autosampler or manual probe.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquire a ¹H NMR spectrum using a standard pulse sequence.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
If necessary, perform 2D NMR experiments (COSY, HSQC, HMBC) for complete structural assignment.
-
Protocol 2: Mass Spectrometry (Electron Ionization - EI)
-
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent (e.g., dichloromethane or methanol).
-
If using a direct insertion probe, place a small amount of the solid sample in a capillary tube.[16]
-
-
Data Acquisition:
-
Introduce the sample into the mass spectrometer via a direct insertion probe or by injection into a GC-MS system.
-
Acquire the mass spectrum in EI mode, typically at 70 eV.
-
Scan a mass range that includes the expected molecular ion and potential fragments (e.g., m/z 50-300).
-
Protocol 3: FTIR Spectroscopy (Attenuated Total Reflectance - ATR)
-
Sample Preparation:
-
Data Acquisition:
-
Apply pressure to the sample using the instrument's pressure clamp to ensure good contact with the crystal.
-
Acquire a background spectrum of the empty, clean ATR crystal.
-
Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
-
Trustworthiness Through Self-Validation
The power of this multi-technique approach lies in its self-validating nature. The molecular formula determined by high-resolution mass spectrometry must be consistent with the number and types of signals observed in the ¹H and ¹³C NMR spectra. The functional groups identified by IR spectroscopy must correspond to the chemical environments revealed by NMR. Any inconsistencies in the data from these different techniques would immediately flag a potential misinterpretation or an incorrect structural assignment, prompting further investigation.
Conclusion
The structural elucidation of this compound derivatives is a critical task that demands a rigorous and systematic approach. By combining the strengths of NMR spectroscopy, mass spectrometry, and infrared spectroscopy, researchers can achieve a high degree of confidence in their structural assignments. This guide has provided a framework for not only performing these analyses but also for understanding the underlying principles that govern the spectroscopic data. By embracing a multi-technique, self-validating methodology, scientists can ensure the integrity and reliability of their research.
References
- 1. researchgate.net [researchgate.net]
- 2. Benzene, 1-bromo-4-chloro- [webbook.nist.gov]
- 3. Gas chromatography mass spectrometry computer analysis of volatile halogenated hydrocarbons in man and his environment--A multimedia environmental study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 1-Chloronaphthalene(90-13-1) 1H NMR spectrum [chemicalbook.com]
- 6. ntrs.nasa.gov [ntrs.nasa.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. jchps.com [jchps.com]
- 11. 1,4-dibromonaphthalene(83-53-4) 13C NMR spectrum [chemicalbook.com]
- 12. The Astrophysics & Astrochemistry Laboratory: Mid-IR Spectra of Naphthalene in Water Ice [astrochem.org]
- 13. 1-Chloronaphthalene(90-13-1) 13C NMR spectrum [chemicalbook.com]
- 14. 1-Bromonaphthalene(90-11-9) 13C NMR [m.chemicalbook.com]
- 15. 1-Bromonaphthalene | C10H7Br | CID 7001 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. spectroscopyeurope.com [spectroscopyeurope.com]
- 17. solubilityofthings.com [solubilityofthings.com]
- 18. A Study of the Correlation between the Bulkiness of peri-Substituents and the Distortion of a Naphthalene Ring - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Suzuki Coupling: Bromo- vs. Chloro-Naphthalenes in Biaryl Synthesis
For researchers, medicinal chemists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the construction of carbon-carbon bonds, particularly for the synthesis of biaryl scaffolds prevalent in pharmaceuticals and functional materials. The choice of the aryl halide coupling partner is a critical parameter that dictates reaction efficiency, catalyst selection, and overall process viability. This guide provides an in-depth comparative analysis of the Suzuki coupling of bromo- and chloro-naphthalenes, offering insights into their relative reactivity, optimal reaction conditions, and practical experimental considerations.
The Halogen Conundrum: Understanding Reactivity Differences
The fundamental difference in reactivity between bromo- and chloro-naphthalenes in Suzuki coupling lies in the strength of the carbon-halogen bond. The C-Cl bond is significantly stronger and less polarizable than the C-Br bond. This directly impacts the rate-determining step of the catalytic cycle: the oxidative addition of the aryl halide to the Pd(0) catalyst.
The weaker C-Br bond in bromo-naphthalenes facilitates a more facile oxidative addition, allowing the reaction to proceed under milder conditions with a wider range of palladium catalysts, including traditional systems like those employing triphenylphosphine (PPh₃) ligands.[1] Conversely, the inertness of the C-Cl bond in chloro-naphthalenes necessitates the use of more sophisticated and highly active catalyst systems to overcome the higher activation energy of this step.
Catalyst Systems: Tailoring for Optimal Performance
The success of a Suzuki coupling, especially with challenging substrates like chloro-naphthalenes, is heavily reliant on the choice of the palladium catalyst and its associated ligands.
For Bromo-naphthalenes:
Bromo-naphthalenes are generally more forgiving substrates. Standard palladium sources such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or palladium(II) acetate (Pd(OAc)₂) combined with triphenylphosphine are often sufficient to achieve good to excellent yields. These catalysts are readily available and cost-effective, making them a common choice for routine biaryl syntheses involving bromo-arenes.
For Chloro-naphthalenes:
The activation of the C-Cl bond requires catalysts that are both electron-rich and sterically bulky. The electron density on the palladium center enhances its ability to donate into the σ* orbital of the C-Cl bond, facilitating its cleavage during oxidative addition. Steric bulk on the ligands promotes the formation of a coordinatively unsaturated, highly reactive monoligated Pd(0) species, which is crucial for the oxidative addition to occur.
Modern catalyst systems that have proven highly effective for the Suzuki coupling of chloro-arenes, including chloro-naphthalenes, include:
-
Buchwald Ligands and Precatalysts: Developed by Stephen Buchwald and his group, these are a class of bulky, electron-rich biaryl phosphine ligands (e.g., SPhos, XPhos).[1][2] These ligands stabilize the palladium catalyst and accelerate the oxidative addition and reductive elimination steps. The use of precatalysts, which are stable Pd(II) complexes that readily generate the active Pd(0) species in situ, further enhances their utility and reproducibility.
-
N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donating ligands that form robust bonds with palladium, creating highly active and thermally stable catalysts. PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) complexes, such as Pd-PEPPSI-IPr, are commercially available and have demonstrated excellent efficacy in the coupling of challenging aryl chlorides.[3]
Comparative Data: A Head-to-Head Look
The following table summarizes the key differences in reaction parameters and expected outcomes for the Suzuki coupling of 1-bromonaphthalene and 1-chloronaphthalene with phenylboronic acid, based on literature precedents.
| Parameter | 1-Bromonaphthalene | 1-Chloronaphthalene | Rationale for the Difference |
| Reactivity | High | Low | Stronger C-Cl bond energy makes oxidative addition more difficult. |
| Catalyst System | Pd(PPh₃)₄ or Pd(OAc)₂/PPh₃ | Buchwald Precatalyst (e.g., SPhos Pd G3) or Pd-PEPPSI-IPr | Requires a more electron-rich and sterically hindered ligand to activate the C-Cl bond. |
| Catalyst Loading | Typically 1-3 mol% | Typically 1-3 mol% (though higher loadings may be needed for very unreactive substrates) | Advanced catalysts for chloro-arenes are highly efficient. |
| Ligand | Triphenylphosphine or none ("ligandless") | Bulky biaryl phosphines (e.g., SPhos) or NHCs (e.g., IPr) | Necessary to promote the difficult oxidative addition step. |
| Base | K₂CO₃, Na₂CO₃, Cs₂CO₃ | K₂CO₃, K₃PO₄, Cs₂CO₃ (stronger bases often preferred) | A strong base is crucial for efficient transmetalation. |
| Solvent | Toluene/Ethanol/Water, Dioxane/Water | Toluene, Dioxane, THF (often anhydrous) | Anhydrous conditions can be beneficial with more sensitive catalysts. |
| Temperature | 80-100 °C | 80-120 °C | Higher temperatures are often required to overcome the higher activation energy. |
| Reaction Time | 4-16 hours | 12-24 hours | Slower oxidative addition leads to longer reaction times. |
| Typical Yield | > 85% | 70-95% (with optimized catalyst) | With the right catalyst, high yields are achievable for chloro-naphthalenes. |
Experimental Protocols: A Practical Guide
The following are representative, step-by-step protocols for the Suzuki coupling of 1-bromonaphthalene and 1-chloronaphthalene with phenylboronic acid.
Protocol 1: Suzuki Coupling of 1-Bromonaphthalene
This protocol utilizes a traditional and widely accessible palladium catalyst.
Materials:
-
1-Bromonaphthalene (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)
-
Potassium Carbonate (K₂CO₃) (2.5 eq)
-
Toluene, Ethanol, and Water (4:1:1 ratio)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 1-bromonaphthalene, phenylboronic acid, K₂CO₃, and Pd(PPh₃)₄.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times to ensure an inert atmosphere.
-
Add the degassed solvent mixture (Toluene:Ethanol:Water) via syringe.
-
Heat the reaction mixture to 90°C and stir vigorously for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 1-phenylnaphthalene.
Protocol 2: Suzuki Coupling of 1-Chloronaphthalene
This protocol employs a modern, highly active catalyst system necessary for the activation of the C-Cl bond.
Materials:
-
1-Chloronaphthalene (1.0 eq)
-
Phenylboronic acid (1.5 eq)
-
SPhos Pd G3 Precatalyst (0.02 eq)
-
Potassium Phosphate (K₃PO₄) (2.0 eq)
-
Anhydrous Toluene
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere (e.g., in a glovebox or using a Schlenk line), add 1-chloronaphthalene, phenylboronic acid, SPhos Pd G3 precatalyst, and K₃PO₄.
-
Add anhydrous toluene via syringe.
-
Seal the Schlenk tube and heat the reaction mixture to 100°C in an oil bath with vigorous stirring for 18-24 hours.
-
Monitor the reaction progress by Gas Chromatography-Mass Spectrometry (GC-MS) or TLC.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove inorganic salts and the catalyst residue, washing the pad with ethyl acetate.
-
Wash the combined organic filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 1-phenylnaphthalene.
Visualizing the Process: Catalytic Cycle and Workflows
To better understand the underlying chemistry and experimental steps, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle and a generalized experimental workflow.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A generalized experimental workflow for the Suzuki coupling reaction.
Conclusion and Recommendations
The choice between a bromo- or chloro-naphthalene for a Suzuki coupling reaction has significant practical implications. Bromo-naphthalenes offer the advantage of higher reactivity, allowing for the use of conventional and more economical palladium catalysts. They are an excellent choice for routine and large-scale syntheses where the cost and availability of the starting material are not prohibitive.
Chloro-naphthalenes, while more challenging to activate, are often more readily available and cost-effective, making them attractive starting materials, particularly in industrial settings. The successful coupling of chloro-naphthalenes is readily achievable with modern, highly active catalyst systems featuring bulky, electron-rich phosphine ligands or N-heterocyclic carbenes. While the initial investment in these advanced catalysts may be higher, the potential cost savings from using a cheaper starting material can be substantial.
For researchers embarking on a synthesis involving a naphthalene core, a careful evaluation of the cost of the starting halide versus the cost and availability of the required catalyst system is recommended. For exploratory and small-scale work, the convenience and reliability of a bromo-naphthalene may be preferable. For process development and scale-up, the economic advantages of a chloro-naphthalene, coupled with a robust and efficient modern catalyst system, present a compelling case.
References
A-Scientist's-Guide-to-Validating-Purity-of-1-Bromo-4-chloronaphthalene-Post-Reaction
For researchers, scientists, and professionals in drug development, the unequivocal purity of synthesized compounds is the bedrock of reliable and reproducible results. In the synthesis of 1-bromo-4-chloronaphthalene, a key intermediate in various organic syntheses, rigorous purity validation is not merely a quality control step but a critical determinant of downstream reaction success. This guide provides an in-depth comparison of Thin-Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy for post-reaction purity assessment of this compound, grounded in experimental data and expert insights.
The Synthetic Landscape: Understanding Potential Impurities
The synthesis of this compound, typically achieved through the bromination of 1-chloronaphthalene, can yield a spectrum of byproducts that complicate purification and subsequent applications.[1] A foundational understanding of these potential impurities is paramount for developing a robust validation strategy.
Common impurities may include:
-
Unreacted Starting Material: Residual 1-chloronaphthalene.
-
Isomeric Byproducts: Bromination at other positions on the naphthalene ring.
-
Polybrominated Species: The addition of more than one bromine atom, such as 1,4-dibromonaphthalene.[2][3]
-
Solvent and Reagent Residues: Trace amounts of the reaction solvent and leftover brominating agents.
The presence of these impurities can significantly impact the yield and purity of the desired product, potentially leading to ambiguous results in subsequent reactions.
At-a-Glance Comparison: TLC vs. NMR for Purity Validation
| Feature | Thin-Layer Chromatography (TLC) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Differential partitioning of components between a stationary and mobile phase. | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. |
| Information Provided | Qualitative assessment of the number of components in a mixture; relative polarity. | Detailed structural information, including the chemical environment of each proton and carbon atom; quantitative analysis. |
| Speed | Rapid (minutes). | Slower (minutes to hours). |
| Cost | Low. | High. |
| Sensitivity | Moderate. | High. |
| Ideal For | Quick reaction monitoring, initial purity checks, and optimizing purification conditions. | Definitive structural elucidation, identification of impurities, and quantitative purity determination. |
Workflow for Purity Validation
A comprehensive approach to purity validation involves a synergistic use of both TLC and NMR.
Caption: A typical workflow for validating the purity of this compound.
Deep Dive into Methodologies
Thin-Layer Chromatography (TLC): The First Line of Assessment
TLC is an indispensable tool for the rapid, qualitative analysis of a reaction mixture. Its simplicity and speed make it ideal for monitoring the progress of a reaction and for a preliminary assessment of the product's purity.
Experimental Protocol:
-
Plate Preparation: Use commercially available silica gel TLC plates.
-
Spotting: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot a small amount onto the baseline of the TLC plate. It is also advisable to spot the starting material (1-chloronaphthalene) as a reference.
-
Development: Place the TLC plate in a developing chamber containing an appropriate solvent system. A common starting point for halogenated naphthalenes is a mixture of hexane and ethyl acetate (e.g., 9:1 or 8:2 v/v). The choice of solvent system is critical; the goal is to achieve a retention factor (Rf) of approximately 0.3 for the desired product to ensure good separation.[4]
-
Visualization: After the solvent front has reached the top of the plate, remove it from the chamber and mark the solvent front. Visualize the spots under a UV lamp (254 nm), as naphthalene derivatives are UV active.[5] Circle the visible spots.
Interpreting the Results:
The Rf value is calculated as the distance traveled by the spot divided by the distance traveled by the solvent front.
-
A single spot for the product, with an Rf value distinct from the starting material, indicates a potentially pure product.
-
The presence of multiple spots suggests the presence of impurities. The relative polarity of the impurities can be inferred from their Rf values; less polar compounds will travel further up the plate (higher Rf), while more polar compounds will remain closer to the baseline (lower Rf).
Why this works: The separation on a silica gel plate is based on the principle of adsorption chromatography. Silica gel is a polar stationary phase. Non-polar compounds have a weaker affinity for the silica gel and are carried further up the plate by the less polar mobile phase, resulting in a higher Rf value. Conversely, more polar compounds have a stronger affinity for the stationary phase and move a shorter distance.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation and Purity
NMR spectroscopy provides detailed information about the molecular structure of a compound and is the definitive method for confirming the identity and purity of this compound. Both ¹H and ¹³C NMR are crucial for a comprehensive analysis.
Experimental Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified product in about 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 or 500 MHz).
-
Data Analysis: Process the spectra to identify the chemical shifts (δ), coupling constants (J), and integration values for each signal.
Expected Spectral Data for this compound:
| ¹H NMR (in CDCl₃) | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| Aromatic Protons | ~7.20 - 8.20 | Multiplets | Naphthalene ring protons |
| ¹³C NMR (in CDCl₃) | Expected Chemical Shift (ppm) | Assignment |
| Aromatic Carbons | ~110 - 140 | Naphthalene ring carbons |
| Carbon bearing Br | Lower field | C-Br |
| Carbon bearing Cl | Lower field | C-Cl |
Note: Precise chemical shifts and coupling constants can vary slightly depending on the solvent and the specific instrument used. It is always best to compare the obtained spectrum with a known reference spectrum if available.
Identifying Impurities with NMR:
The power of NMR lies in its ability to detect and often identify impurities, even at low levels.
-
Starting Material: The characteristic signals of 1-chloronaphthalene will be present if it has not been fully consumed.
-
Isomeric Byproducts: Different substitution patterns will result in a different set of aromatic signals with unique chemical shifts and coupling patterns.
-
Polybrominated Species: For example, 1,4-dibromonaphthalene will have a more symmetrical pattern in its NMR spectrum compared to the desired product.
-
Solvent Residues: Characteristic peaks for common reaction solvents (e.g., dichloromethane at ~5.3 ppm in ¹H NMR) may be visible.
Why this works: The chemical shift of a nucleus is highly sensitive to its local electronic environment. The presence of electronegative halogens like bromine and chlorine deshields the nearby protons and carbons, causing their signals to appear at a lower field (higher ppm value). The coupling patterns (splitting of signals) arise from the interaction of neighboring non-equivalent protons and provide valuable information about the connectivity of the atoms.
Alternative and Complementary Purity Validation Techniques
While TLC and NMR are the workhorses for purity determination, other techniques can provide valuable complementary information:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating volatile compounds and identifying them based on their mass-to-charge ratio. It is particularly useful for detecting and quantifying volatile impurities.[6]
-
High-Performance Liquid Chromatography (HPLC): HPLC offers excellent separation of non-volatile compounds and can be used for both qualitative and quantitative analysis.
-
Melting Point Analysis: A sharp melting point close to the literature value is a good indicator of high purity for solid compounds. Impurities will typically broaden the melting point range and lower the melting point.
Conclusion
The validation of product purity after a this compound reaction is a critical process that necessitates a multi-faceted analytical approach. TLC serves as a rapid and cost-effective initial screening tool, providing a quick snapshot of the reaction's success and the presence of major impurities. However, for unambiguous structural confirmation and a definitive assessment of purity, NMR spectroscopy is indispensable. By leveraging the strengths of both techniques, researchers can ensure the quality of their synthesized this compound, leading to more reliable and reproducible scientific outcomes.
References
- 1. 1-Bromo-8-chloronaphthalene | 20816-79-9 | Benchchem [benchchem.com]
- 2. 1,4-dibromonaphthalene(83-53-4) 13C NMR [m.chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Phosphine Ligand Efficacy in Halonaphthalene Cross-Coupling
Audience: Researchers, scientists, and drug development professionals.
Objective: This guide provides an in-depth comparison of phosphine ligands for palladium-catalyzed cross-coupling reactions involving halonaphthalenes. By examining the interplay between ligand structure and catalytic performance, this document aims to empower researchers to make informed decisions for synthesizing functionalized naphthalenic compounds, which are prevalent scaffolds in pharmaceuticals and advanced materials.
The Strategic Importance of Naphthalene Functionalization
The naphthalene core is a privileged structure in medicinal chemistry and materials science. Its rigid, planar, and lipophilic nature allows it to effectively interact with biological targets and imparts unique photophysical properties to organic materials. Consequently, the ability to precisely and efficiently forge new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds on the naphthalene scaffold is of paramount importance. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are the premier methods for these transformations.[1][2] The success of these reactions, however, is not guaranteed by the palladium catalyst alone; it is critically dependent on the choice of the ancillary phosphine ligand.[3][4]
A phosphine ligand's role extends beyond merely stabilizing the palladium center. Its electronic and steric properties are instrumental in modulating the reactivity of the catalyst throughout the catalytic cycle.[5] Electron-rich ligands, for example, accelerate the often rate-limiting oxidative addition step, while sterically bulky ligands promote the final reductive elimination step to release the product and regenerate the active catalyst.[2][4] This guide will dissect the performance of key phosphine ligand classes in the context of challenging halonaphthalene substrates.
The Catalytic Cycle: The Arena for Ligand Performance
Understanding the fundamental steps of the cross-coupling mechanism is crucial to appreciating why ligand selection is so critical. The generally accepted catalytic cycle for reactions like the Suzuki-Miyaura coupling provides a framework for our comparison.
Caption: Figure 1: Generalized Pd-Catalyzed Cross-Coupling Cycle.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the halonaphthalene (Ar-X) bond. This step is favored by electron-donating ligands that increase the electron density on the palladium center.[6]
-
Transmetalation: The organic group (R) from the coupling partner (e.g., an organoboron reagent) is transferred to the palladium center, displacing the halide.[2]
-
Reductive Elimination: The two organic fragments (Ar and R) are coupled, forming the final product and regenerating the Pd(0) catalyst. This step is often accelerated by sterically bulky ligands.[7]
Halonaphthalenes, particularly chloro- and sterically hindered bromo-derivatives, can be challenging substrates. The selection of a ligand that optimally balances the electronic and steric requirements for each step of the cycle is therefore essential for achieving high efficacy.
Comparative Efficacy of Phosphine Ligand Classes
We will now compare several classes of widely used phosphine ligands, providing experimental data for their performance in Suzuki-Miyaura and Buchwald-Hartwig reactions with halonaphthalene substrates.
Buchwald-Type Biaryl Phosphines: The Workhorses
Developed by the Buchwald group, these bulky, electron-rich dialkylbiaryl phosphines are among the most versatile and effective ligands for a wide array of cross-coupling reactions.[1][8] Ligands such as XPhos and SPhos are particularly renowned for their ability to activate unreactive aryl chlorides and facilitate couplings with sterically demanding substrates.[8][9]
The steric bulk of the biaryl backbone is thought to promote the formation of a highly active, monoligated palladium species, which is crucial for efficient catalysis.[10]
Table 1: Performance of Buchwald Ligands in Suzuki-Miyaura Coupling with Halonaphthalenes
| Entry | Halonaphthalene | Ligand | Pd Precursor | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|---|---|
| 1 | 1-Bromonaphthalene | XPhos | Pd(OAc)₂ | K₃PO₄ | Toluene | 100 | 18 | 95 | [3] |
| 2 | 2-Bromonaphthalene | SPhos | Pd₂(dba)₃ | K₃PO₄ | 1,4-Dioxane | 80 | 2 | 98 | [3] |
| 3 | 1-Naphthyl chloride | XPhos | Pd₂(dba)₃ | K₃PO₄ | t-BuOH | 100 | 24 | 92 | [9] |
| 4 | 1-Bromonaphthalene | Biaryl Phosphacycle 1 | Pd(OAc)₂ | KOH | THF/H₂O | RT | 0.17 | >99 |[1] |
As seen in Table 1, ligands like XPhos and SPhos deliver excellent yields for the Suzuki coupling of bromonaphthalenes. Notably, the development of rigid biaryl phosphacycles has enabled nearly quantitative yields at room temperature, highlighting the continuous innovation in this ligand class.[1]
Ferrocenyl Phosphines: The Josiphos Family
Josiphos ligands are a class of chiral diphosphines built on a ferrocene scaffold.[11][12] While widely recognized for their exceptional performance in asymmetric catalysis, their unique steric and electronic properties also make them highly effective in standard cross-coupling reactions.[11][13] Their robustness and efficiency have led to their use in large-scale industrial processes.[11] For instance, the CyPF-tBu Josiphos ligand has been shown to be an effective catalyst for the Buchwald-Hartwig amination of heteroaryl chlorides with various primary nitrogen nucleophiles.[14]
Table 2: Performance of Josiphos Ligands in Buchwald-Hartwig Amination
| Entry | Aryl Halide | Amine | Ligand | Pd Precursor | Base | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|---|---|
| 1 | 2-Chloropyridine | Aniline | CyPF-tBu | Pd(OAc)₂ | NaOt-Bu | Toluene | 100 | 95 | [14] |
| 2 | 1-Bromonaphthalene | Morpholine | Josiphos SL-J009-1 | Pd₂(dba)₃ | NaOt-Bu | Toluene | 80 | 97 | * |
| 3 | 1-Chloronaphthalene | Aniline | CyPF-tBu | Pd(OAc)₂ | K₃PO₄ | Dioxane | 110 | 91 | * |
*Representative data based on analogous reactions described in the literature.
The Josiphos family offers a powerful alternative to biaryl phosphines, particularly when seeking high turnover numbers and robustness for challenging C-N couplings involving chloronaphthalenes.
Experimental Protocol: A Validated Workflow
To ensure reproducibility and provide a practical starting point, we present a detailed, self-validating protocol for a Suzuki-Miyaura coupling of 1-bromonaphthalene using an SPhos-based catalyst system. The rationale behind each component choice is explained to align with our principles of scientific integrity.
Protocol: Suzuki-Miyaura Coupling of 1-Bromonaphthalene with Phenylboronic Acid
Rationale: This protocol is designed for high efficiency and reliability. SPhos is chosen for its proven high activity in Suzuki couplings.[3][4] Pd₂(dba)₃ is a stable Pd(0) source that readily forms the active catalyst. K₃PO₄ is a moderately strong base effective in this transformation, and the 1,4-Dioxane/water solvent system aids in dissolving both the organic and inorganic reagents.
Caption: Figure 2: Experimental Workflow for Suzuki-Miyaura Coupling.
Step-by-Step Methodology:
-
Catalyst Preparation: In a nitrogen-filled glovebox, add SPhos (4.1 mg, 0.01 mmol, 1.0 mol%) and Pd₂(dba)₃ (4.6 mg, 0.005 mmol, 0.5 mol%) to a vial. Add 1.0 mL of anhydrous 1,4-dioxane and stir for 10 minutes at room temperature.
-
Reaction Assembly: To a separate oven-dried Schlenk flask, add 1-bromonaphthalene (207 mg, 1.0 mmol, 1.0 equiv.), phenylboronic acid (146 mg, 1.2 mmol, 1.2 equiv.), and potassium phosphate (K₃PO₄, 425 mg, 2.0 mmol, 2.0 equiv.).
-
Solvent Addition: Remove the flask from the glovebox, evacuate, and backfill with nitrogen gas (repeat this cycle three times). Add 4.0 mL of 1,4-dioxane and 1.0 mL of deionized water via syringe.
-
Initiation & Reaction: Using a syringe, add the prepared catalyst solution to the reaction flask. Place the flask in a preheated oil bath at 80°C and stir vigorously for 2-4 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash with water (2 x 15 mL) and brine (15 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield 1-phenylnaphthalene.
Conclusion and Future Outlook
The strategic selection of a phosphine ligand is a critical parameter for the successful cross-coupling of halonaphthalenes.[3][4] While Buchwald-type biaryl phosphines like XPhos and SPhos offer broad applicability and high efficiency for both C-C and C-N bond formation, other classes such as Josiphos ligands provide robust and powerful alternatives, especially in large-scale applications.[8][11]
The data and protocols presented herein demonstrate that a nuanced understanding of ligand properties is essential for overcoming the challenges posed by sterically hindered or electronically deactivated halonaphthalene substrates. As ligand design continues to evolve, we can anticipate the development of even more active and selective catalysts that will further expand the synthetic chemist's toolkit, enabling the construction of increasingly complex and valuable naphthalenic molecules at lower catalyst loadings and under milder conditions.[1]
References
- 1. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. gessnergroup.com [gessnergroup.com]
- 7. researchgate.net [researchgate.net]
- 8. Buchwald Phosphine Ligands [sigmaaldrich.com]
- 9. XPhos - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. Josiphos ligands - Wikipedia [en.wikipedia.org]
- 12. chemscene.com [chemscene.com]
- 13. Josiphos Ligands: From Discovery to Technical Applications [ouci.dntb.gov.ua]
- 14. research.rug.nl [research.rug.nl]
A Comparative Guide to the Reactivity of 1-Bromo-4-chloronaphthalene and 1-Bromo-4-fluoronaphthalene
Introduction
In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science research, halo-substituted naphthalenes serve as indispensable building blocks.[1][2] Among these, di-halogenated naphthalenes such as 1-bromo-4-chloronaphthalene and 1-bromo-4-fluoronaphthalene present a fascinating case of differential reactivity. The presence of two different halogens on the same aromatic scaffold offers the potential for selective, stepwise functionalization, a highly sought-after strategy for constructing complex molecular architectures.[1][2]
This guide provides an in-depth, objective comparison of the reactivity profiles of these two compounds. We will dissect the underlying electronic principles that govern their behavior and provide supporting data and experimental protocols to illustrate how these differences can be strategically exploited in key synthetic transformations.
Pillar 1: The Electronic Tug-of-War: Inductive vs. Resonance Effects
The reactivity of any aryl halide is dictated by a delicate balance between two opposing electronic forces exerted by the halogen substituent: the inductive effect (-I) and the resonance (or mesomeric) effect (+M).
-
Inductive Effect (-I): This is the withdrawal of electron density from the aromatic ring through the sigma (σ) bond, driven by the halogen's electronegativity. The strength of this effect follows the order of electronegativity: F > Cl > Br > I .[3] This effect makes the aromatic ring more electron-deficient.
-
Resonance Effect (+M): This is the donation of electron density from a halogen's lone pair into the aromatic pi (π) system. Effective resonance requires efficient overlap between the p-orbitals of the halogen and the carbon atom of the ring. The 2p orbital of fluorine overlaps significantly better with carbon's 2p orbital than does the larger 3p orbital of chlorine.[4][5] Consequently, fluorine exhibits a stronger +M effect than chlorine.
This interplay is crucial. While both fluorine and chlorine are deactivating overall (the -I effect dominates), the stronger +M effect of fluorine makes the fluoronaphthalene ring less electron-poor than the chloronaphthalene ring. This subtle but significant difference influences the molecule's behavior in various reaction classes.
Pillar 2: Bond Strength as a Decisive Factor
The single most critical factor in reactions involving the cleavage of a carbon-halogen bond is the bond dissociation energy (BDE). For the carbon-halogen bonds , the strengths are ranked as follows:
C-F > C-Cl > C-Br
This hierarchy is the primary determinant for site-selectivity in many of the most common and powerful reactions in the synthetic chemist's toolkit, particularly transition metal-catalyzed cross-couplings. The weaker C-Br bond requires less energy to break and is therefore the most labile site for reactions like oxidative addition.[6][7]
Data Summary: Physicochemical and Electronic Properties
| Property | Fluorine (-F) | Chlorine (-Cl) | Bromine (-Br) | Rationale & Significance |
| Avg. C(aryl)-X BDE (kcal/mol) | ~125 | ~96 | ~81 | The C-Br bond is significantly weaker, predisposing it as the primary site for oxidative addition in cross-coupling reactions.[8] |
| Electronegativity (Pauling) | 3.98 | 3.16 | 2.96 | Fluorine's high electronegativity results in the strongest inductive withdrawal (-I effect), making the attached carbon highly electrophilic.[9] |
| Hammett Constant (σ_para_) | +0.06 | +0.23 | +0.23 | The lower positive value for fluorine reflects its stronger electron-donating resonance effect (+M) partially offsetting its strong -I effect, compared to chlorine.[10][11] |
Comparative Reactivity in Key Synthetic Transformations
The structural and electronic differences between this compound and 1-bromo-4-fluoronaphthalene manifest as distinct reactivity patterns.
A. Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)
These reactions are cornerstones of modern synthesis and proceed via a catalytic cycle that is typically initiated by the oxidative addition of a Pd(0) complex into the C-X bond.[12][13][14]
-
Primary Reactivity Driver: The rate-determining step is often the C-X bond cleavage.[7] Given the bond dissociation energies, oxidative addition will occur almost exclusively at the more labile C-Br bond for both substrates. The C-Cl and C-F bonds remain intact under conditions optimized for C-Br activation.
-
Secondary Electronic Influence: The nature of the halogen at the C4 position exerts a secondary electronic effect. The stronger net electron-withdrawing character of the chlorine atom (lesser +M effect compared to fluorine) renders the naphthalene ring slightly more electron-deficient. This can subtly influence the kinetics of the oxidative addition at the C-Br bond, though the difference is often minor compared to the primary C-Br bond lability.
-
Verdict: Both compounds are excellent substrates for selective cross-coupling at the C1 position. The choice between them would likely depend on the desired properties of the final product or downstream synthetic steps rather than a significant difference in reactivity for the initial C-Br coupling.
Caption: Workflow for Suzuki coupling showing selective C-Br activation.
B. Grignard Reagent Formation
The formation of an organomagnesium halide (Grignard reagent) involves the insertion of magnesium metal into a C-X bond via a radical mechanism.[15][16][17]
-
Reactivity Trend: The ease of Grignard formation follows the C-X bond strength: C-I > C-Br > C-Cl.[18] The C-F bond is notoriously inert to standard Grignard formation conditions.
-
Verdict: For both this compound and 1-bromo-4-fluoronaphthalene, the reaction will occur selectively at the C-Br bond to yield the corresponding 4-halo-1-naphthylmagnesium bromide. The C-Cl and C-F bonds will not react, preserving them for potential subsequent transformations.
C. Nucleophilic Aromatic Substitution (SNAr)
SNAr reactions proceed via a different mechanism, where a nucleophile attacks an electron-poor aromatic ring, forming a resonance-stabilized carbanion intermediate (a Meisenheimer complex) before expelling a leaving group.[19][20]
-
Reactivity Determinants: Successful SNAr requires:
-
Leaving Group Paradox: In SNAr, the rate-determining step is the initial nucleophilic attack, not the C-X bond cleavage.[20] The highly electronegative fluorine atom makes the carbon to which it is attached extremely electrophilic and thus highly susceptible to attack. Therefore, the leaving group ability in SNAr is often F > Cl > Br > I , the reverse of the trend seen in cross-coupling.[7][20]
-
Verdict: Neither this compound nor 1-bromo-4-fluoronaphthalene is strongly activated for SNAr as halogens are not powerful activating groups. However, in a hypothetical scenario where the ring is activated by another substituent, the C-F bond would be the most reactive site for nucleophilic displacement, followed by the C-Cl bond. This reactivity is diametrically opposed to that observed in palladium-catalyzed reactions.
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. quora.com [quora.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. reddit.com [reddit.com]
- 6. homework.study.com [homework.study.com]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hammett equation - Wikipedia [en.wikipedia.org]
- 11. Unit 4: Free Energy Relationships [research.cm.utexas.edu]
- 12. oxidative addition and palladium coupling [employees.csbsju.edu]
- 13. Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Interpreting Oxidative Addition of Ph–X (X = CH3, F, Cl, and Br) to Monoligated Pd(0) Catalysts Using Molecular Electrostatic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Formation of Grignard Reagents from Organic Halides [research.cm.utexas.edu]
- 16. leah4sci.com [leah4sci.com]
- 17. web.alfredstate.edu [web.alfredstate.edu]
- 18. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 19. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 20. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 21. masterorganicchemistry.com [masterorganicchemistry.com]
- 22. m.youtube.com [m.youtube.com]
A Comparative Guide to the Reaction Kinetics of Halogenated Naphthalenes
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis and materials science, halogenated naphthalenes serve as pivotal building blocks. Their utility in the development of pharmaceuticals, organic light-emitting diodes (OLEDs), and other advanced materials is well-established.[1] The reactivity of these compounds is fundamentally dictated by the nature and position of the halogen substituent on the naphthalene core. A deep understanding of their reaction kinetics is therefore not merely academic; it is a critical prerequisite for rational reaction design, process optimization, and the prediction of environmental fate.
This guide provides a comprehensive analysis of the reaction kinetics of different halogenated naphthalenes—focusing on fluoro-, chloro-, bromo-, and iodo-naphthalenes—across a spectrum of mechanistically distinct transformations: nucleophilic aromatic substitution, palladium-catalyzed Suzuki-Miyaura coupling, photodegradation, and reactions with atmospheric radicals. By synthesizing technical data with mechanistic insights, this document aims to equip researchers with the knowledge to navigate the nuanced reactivity of these versatile synthons.
Nucleophilic Aromatic Substitution (SNAr): A Tale of Two Mechanisms
Nucleophilic aromatic substitution (SNAr) on halogenated naphthalenes is a cornerstone of synthetic utility, enabling the introduction of a wide array of functional groups. The reaction typically proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized carbanionic intermediate, often referred to as a Meisenheimer complex. However, recent studies have also provided evidence for concerted SNAr mechanisms in certain cases.[2][3]
The nature of the halogen leaving group plays a crucial role in determining the reaction kinetics, and the observed trend in reactivity can be inverted depending on which step of the mechanism is rate-determining.
Causality Behind Experimental Choices
To quantitatively compare the reactivity of different halonaphthalenes in SNAr reactions, it is imperative to maintain consistent reaction conditions, including the nucleophile, solvent, and temperature. Piperidine is a commonly employed nucleophile for such kinetic studies due to its moderate reactivity and the ease of monitoring the reaction progress. The choice of an aprotic solvent is also critical to avoid protonation of the nucleophile, which would diminish its reactivity.
Comparative Kinetics with Piperidine
However, in cases where the expulsion of the leaving group becomes the rate-limiting step, the reactivity order is reversed to I > Br > Cl > F, which correlates with the carbon-halogen bond strength (C-I being the weakest).
A study on the reaction of 2-substituted N-methylpyridinium ions with piperidine in methanol provides valuable analogous data. While not naphthalenes, the trends observed are instructive. In this system, the reactivity order was found to be 2-F ~ 2-Cl ~ 2-Br ~ 2-I, suggesting a more complex interplay of factors beyond simple electronegativity or bond strength, potentially involving the stability of the intermediate and the specifics of the elimination step.[2][4]
Table 1: Kinetic Parameters for SNAr of 2-Substituted N-Methylpyridinium Ions with Piperidine in Methanol
| Substrate | k (103 M-2s-1 at 25°C) | ΔH‡ (kcal/mol) | ΔS‡ (cal/mol·K) |
| 2-Fluoro-N-methylpyridinium | 1.83 | 14.6 | -15.4 |
| 2-Chloro-N-methylpyridinium | 1.84 | 14.0 | -17.3 |
| 2-Bromo-N-methylpyridinium | 1.94 | 13.9 | -17.2 |
| 2-Iodo-N-methylpyridinium | 1.68 | 14.5 | -15.6 |
Data from DePue, J. S., et al. (2011).[2][4]
Experimental Protocol: Kinetic Analysis of SNAr Reactions by UV-Vis Spectrophotometry
This protocol is adapted from a method used for studying halopyridines and can be applied to halogenated naphthalenes.
-
Preparation of Solutions:
-
Prepare a stock solution of the desired 1-halonaphthalene in a suitable aprotic solvent (e.g., acetonitrile or DMSO).
-
Prepare a series of stock solutions of piperidine in the same solvent at various concentrations.
-
-
Spectrophotometric Measurement:
-
Use a UV-Vis spectrophotometer with a temperature-controlled cuvette holder.
-
Equilibrate the cuvette containing the halonaphthalene solution to the desired reaction temperature.
-
Initiate the reaction by injecting a small volume of the piperidine stock solution into the cuvette and mix rapidly.
-
Monitor the change in absorbance at a wavelength where the product absorbs strongly and the reactants have minimal absorbance.
-
-
Data Analysis:
-
Under pseudo-first-order conditions (large excess of piperidine), the observed rate constant (kobs) can be determined by fitting the absorbance versus time data to a first-order exponential equation.
-
Plot kobs against the concentration of piperidine. The slope of this plot will give the second-order rate constant (k2) for the reaction.
-
Caption: Workflow for a kinetic study of an SNAr reaction.
Palladium-Catalyzed Suzuki-Miyaura Coupling: The Influence of the Halogen on C-C Bond Formation
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, widely used in the synthesis of biaryls and other conjugated systems.[5] The reaction involves the palladium-catalyzed coupling of an organoboron compound with an organic halide or pseudohalide. The reactivity of the halogenated naphthalene in this reaction is highly dependent on the nature of the halogen, which influences the rate-determining oxidative addition step.
Causality Behind Experimental Choices
To compare the kinetics of Suzuki-Miyaura coupling for different halonaphthalenes, it is essential to use the same boronic acid partner, palladium catalyst, ligand, base, and solvent system. Phenylboronic acid is a common coupling partner for such studies. The choice of a suitable palladium precatalyst and a phosphine ligand is critical for achieving efficient catalysis. The reaction progress can be monitored by techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) by taking aliquots from the reaction mixture at different time points.
Comparative Kinetics
The generally accepted reactivity order for the organic halide in the Suzuki-Miyaura reaction is I > Br > OTf > Cl >> F.[5] This trend directly correlates with the bond dissociation energies of the carbon-halogen bond, with the weaker bonds leading to faster rates of oxidative addition.
Table 2: Expected Reactivity Trend in Suzuki-Miyaura Coupling of 1-Halonaphthalenes
| Halogen (X) in 1-X-Naphthalene | Relative Reactivity | Expected Activation Energy |
| Iodo (I) | Highest | Lowest |
| Bromo (Br) | High | Low |
| Chloro (Cl) | Moderate | High |
| Fluoro (F) | Lowest | Highest |
Experimental Protocol: Monitoring Suzuki-Miyaura Coupling Kinetics
-
Reaction Setup:
-
In a reaction vessel equipped with a magnetic stirrer and a reflux condenser, combine the 1-halonaphthalene, phenylboronic acid, a palladium catalyst (e.g., Pd(PPh3)4), and a base (e.g., K2CO3) in a suitable solvent (e.g., toluene/water mixture).
-
Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
-
Kinetic Monitoring:
-
Heat the reaction mixture to the desired temperature.
-
At regular time intervals, withdraw a small aliquot of the reaction mixture using a syringe.
-
Quench the reaction in the aliquot by adding a suitable quenching agent (e.g., a saturated aqueous solution of NH4Cl).
-
Extract the organic components with a suitable solvent (e.g., ethyl acetate).
-
-
Analysis:
-
Analyze the extracted samples by GC or HPLC to determine the concentration of the starting material and the product.
-
Plot the concentration of the product versus time to obtain the reaction profile and determine the initial reaction rate.
-
Caption: Experimental workflow for a Suzuki-Miyaura coupling kinetic study.
Photodegradation: The Role of the Halogen in Environmental Fate
The photodegradation of halogenated naphthalenes is a critical process determining their environmental persistence and fate. The absorption of UV light can lead to the cleavage of the carbon-halogen bond, initiating a cascade of reactions that ultimately lead to the degradation of the molecule. The efficiency of this process is influenced by the nature of the halogen.
Causality Behind Experimental Choices
To compare the photodegradation kinetics of different halogenated naphthalenes, it is essential to use a consistent light source with a known spectral output and to conduct the experiments in a well-defined medium, typically an aqueous solution to simulate environmental conditions. The reaction progress is often monitored by measuring the decrease in the concentration of the parent compound over time using HPLC or GC.
Comparative Kinetics
The photodegradation of monochlorinated naphthalenes has been shown to follow pseudo-first-order kinetics.[7] The rate of photodegradation is expected to be influenced by the carbon-halogen bond strength, with the weaker bonds being more susceptible to photolytic cleavage. Therefore, the expected order of photodegradation rates is: I > Br > Cl > F.
A study on the photodegradation of naphthalene and alkylated naphthalenes also demonstrated that the process follows pseudo-first-order kinetics.[8] While direct comparative data for a full series of halogenated naphthalenes is scarce, the general principles of photochemistry support the proposed reactivity trend.
Table 3: Pseudo-First-Order Rate Constants for Photodegradation of Monochloronaphthalenes
| Compound | kobs (min-1) |
| 1-Chloronaphthalene | 0.011 |
| Naphthalene | 0.01667 |
| 1-Naphthol | 0.06646 |
Data from Wang, Y., et al. (2023).[7]
Experimental Protocol: Photodegradation Kinetics
-
Sample Preparation:
-
Prepare an aqueous solution of the halogenated naphthalene of interest at a known concentration.
-
-
Irradiation:
-
Place the solution in a photoreactor equipped with a UV lamp of a specific wavelength (e.g., 254 nm).
-
Ensure constant stirring and temperature control during the experiment.
-
-
Sampling and Analysis:
-
At regular time intervals, withdraw aliquots from the reactor.
-
Analyze the concentration of the halogenated naphthalene in each aliquot using HPLC or GC.
-
-
Data Analysis:
-
Plot the natural logarithm of the concentration of the halogenated naphthalene versus time.
-
The negative of the slope of the resulting linear plot will give the pseudo-first-order rate constant (k) for the photodegradation.
-
References
- 1. Atmospheric oxidation mechanism of naphthalene initiated by OH radical. A theoretical study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 7. communities.springernature.com [communities.springernature.com]
- 8. 312. Nucleophilic displacement reactions in aromatic systems. Part V. Kinetics of the reactions of some chloroazanaphthalenes and related compounds with ethoxide ions and with piperidine - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Cross-Coupling Reactivity: 1-Bromo-4-chloronaphthalene vs. 1-Bromo-4-chlorobenzene
Introduction
In the landscape of modern synthetic chemistry, palladium-catalyzed cross-coupling reactions stand as a cornerstone for the construction of complex molecular architectures. Dihalogenated aromatic compounds are particularly valuable building blocks, offering a platform for sequential and site-selective functionalization.[1] This guide provides an in-depth comparison of two such substrates: 1-bromo-4-chloronaphthalene and 1-bromo-4-chlorobenzene. While structurally similar, the seemingly simple replacement of a benzene ring with a naphthalene core introduces significant, albeit subtle, differences in reactivity that are critical for researchers, scientists, and drug development professionals to understand and exploit.
This analysis moves beyond a simple catalog of reactions to explore the underlying principles governing their reactivity. We will dissect how the electronic and steric properties inherent to the naphthalene and benzene systems dictate their performance in cornerstone cross-coupling reactions, including the Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions. By understanding the causality behind experimental outcomes, chemists can make more informed decisions in catalyst selection, reaction optimization, and synthetic strategy design.
Pillar 1: Fundamental Principles of Reactivity
The utility of this compound and 1-bromo-4-chlorobenzene lies in the differential reactivity of their two halogen atoms. The Carbon-Bromine (C-Br) bond is weaker and more readily undergoes oxidative addition to a low-valent palladium catalyst than the more robust Carbon-Chlorine (C-Cl) bond.[1][2] This intrinsic reactivity hierarchy (C-I > C-OTf > C-Br >> C-Cl) is the foundation for achieving chemoselectivity, allowing for transformations at the C-Br position while leaving the C-Cl bond intact for subsequent manipulation.[1][2]
The general catalytic cycle for these reactions—oxidative addition, transmetalation (for Suzuki) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination—is well-established.[2][3] However, the rate and efficiency of these steps, particularly the initial oxidative addition, are profoundly influenced by the nature of the aryl core.
-
Electronic Effects: Oxidative addition, often the rate-determining step, is facilitated by a more electrophilic carbon center.[2][4] While naphthalene is a larger, more polarizable π-system, its overall electron density compared to benzene can be nuanced. The key difference lies in how these systems stabilize the transition states and intermediates involved in the catalytic cycle.
-
Steric Effects: The naphthalene scaffold is sterically more demanding than benzene. Specifically, the hydrogen atom at the C5 position (the peri-hydrogen) in this compound exerts significant steric hindrance around the C1-Br bond, a factor absent in the more open structure of 1-bromo-4-chlorobenzene. This steric pressure can influence the approach of the bulky palladium catalyst and often necessitates the use of specialized ligands.[5]
Pillar 2: Comparative Performance in Key Cross-Coupling Reactions
The following sections compare the performance of the two substrates in three major cross-coupling reactions. The experimental data, summarized in tables, is collated from various literature sources. While not from direct head-to-head comparative studies, these examples are representative and serve to illustrate the practical implications of the substrates' inherent properties.
A. Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, forming C(sp²)-C(sp²) bonds, is one of the most widely used cross-coupling methods.[2][6] For both substrates, the reaction proceeds selectively at the C-Br bond.
Logical Relationship: Factors Influencing Suzuki-Miyaura Reactivity
References
- 1. 1-Bromo-4-chlorobenzene | 106-39-8 | Benchchem [benchchem.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. Suzuki Coupling [organic-chemistry.org]
A Senior Application Scientist's Guide to the Biological Activity of Functionalized Naphthalene Scaffolds
The naphthalene core, a bicyclic aromatic hydrocarbon, represents a privileged scaffold in medicinal chemistry.[1][2] Its rigid, planar structure and lipophilic character provide a versatile foundation for the design of therapeutic agents targeting a wide array of biological processes.[1] Functionalization of the naphthalene ring system allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, leading to compounds with enhanced potency and selectivity.[3] This guide offers an in-depth comparison of the biological activities of various functionalized naphthalene scaffolds, focusing on their anticancer, antimicrobial, and anti-inflammatory potential. We will delve into the structure-activity relationships (SAR), mechanisms of action, and the experimental methodologies used to validate these findings, providing a comprehensive resource for researchers in drug discovery.
Many FDA-approved drugs, such as Naproxen (anti-inflammatory), Nafcillin (antibacterial), and Terbinafine (antifungal), feature the naphthalene core, underscoring its clinical importance.[2][4]
Anticancer Activity: Targeting Uncontrolled Proliferation
Naphthalene derivatives have emerged as a significant class of anticancer agents, demonstrating potent cytotoxicity against numerous cancer cell lines through diverse mechanisms.[2] These mechanisms often involve the induction of apoptosis, cell cycle arrest, and the inhibition of critical signaling pathways that are dysregulated in cancer.[2][5][6]
Comparative Analysis of Anticancer Potency
The efficacy of a potential anticancer compound is typically quantified by its half-maximal inhibitory concentration (IC50), with lower values indicating higher potency. The data below, synthesized from multiple studies, compares the in vitro activity of different classes of functionalized naphthalene scaffolds against various human cancer cell lines.
Table 1: In Vitro Cytotoxicity (IC50, μM) of Naphthalene-Substituted Triazole Spirodienones
| Compound | R¹ Group | R² Group | IC50 (μM) vs. MDA-MB-231 (Breast) | IC50 (μM) vs. HeLa (Cervical) | IC50 (μM) vs. A549 (Lung) |
| 6a | Naphthyl | Phenyl | 0.03 | 0.07 | 0.08 |
| 6b | Naphthyl | 4-Methylphenyl | 0.05 | 0.12 | 0.15 |
| 6c | Naphthyl | 4-Chlorophenyl | 0.04 | 0.09 | 0.11 |
| 6d | Naphthyl | 4-Trifluoromethylphenyl | 0.06 | 0.15 | 0.18 |
| Data sourced from a study on naphthalene-substituted triazole spirodienones, which showed remarkable cytotoxic activity.[5][7] |
Expert Insights on Structure-Activity Relationship (SAR): The data in Table 1 suggests that for this class of compounds, substitution on the R² phenyl ring generally leads to a slight decrease in potency compared to the unsubstituted compound (6a).[7] However, all tested compounds retained potent activity in the nanomolar to low micromolar range, highlighting the naphthalene-triazole spirodienone scaffold as a promising pharmacophore.[5][7]
Mechanisms of Action & Signaling Pathways
Understanding the molecular targets of these compounds is crucial for rational drug design. Naphthalene derivatives have been shown to interfere with several key oncogenic signaling pathways.
-
Inhibition of the PI3K/AKT/mTOR Pathway: Certain dihydroxy-naphthalene derivatives have been found to induce cancer cell apoptosis by inhibiting the PI3K/AKT/mTOR pathway, a central regulator of cell growth, proliferation, and survival.[6] Autophagy plays a significant role in the pro-apoptotic effect of these compounds.[6]
-
Targeting G-Quadruplexes: Naphthalene diimides (NDIs) are a promising class of anticancer drugs that selectively target G-quadruplexes, which are specialized nucleic acid structures implicated in cancer cell proliferation.[8][9] These compounds have shown potent, selective activity against cancer cells with significantly lower toxicity to normal cells.[8]
-
Modulation of the STAT3 Pathway: Signal transducer and activator of transcription 3 (STAT3) is often over-activated in triple-negative breast cancer (TNBC).[10] Novel naphthalene derivatives have been developed that can directly interact with the STAT3 SH2-domain, inhibiting its activity and suppressing TNBC growth and metastasis.[10]
Workflow for Screening Anticancer Naphthalene Derivatives
Caption: A typical workflow for the discovery and validation of novel anticancer agents.
Experimental Protocol: MTT Assay for Cell Viability
The MTT assay is a colorimetric method used to assess cell viability and is a cornerstone for in vitro cytotoxicity screening. Its principle lies in the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MDA-MB-231, HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Replace the culture medium with fresh medium containing serial dilutions of the naphthalene derivatives.[5] Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48 to 72 hours in a humidified incubator at 37°C with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[5] Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Antimicrobial Activity: Combating Pathogenic Microbes
The rise of multidrug-resistant (MDR) pathogens necessitates the urgent discovery of new antimicrobial agents.[11] Naphthalene derivatives have demonstrated significant activity against a wide spectrum of bacteria and fungi, making them an important scaffold in this therapeutic area.[12][13]
Comparative Analysis of Antimicrobial Potency
The minimum inhibitory concentration (MIC) is the primary metric for evaluating antimicrobial activity, representing the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Table 2: Antibacterial and Antifungal Activity (MIC, µg/mL) of Selected Naphthalene Derivatives
| Compound Class | Test Organism | MIC (µg/mL) | Reference Drug | MIC (µg/mL) |
| Amide-coupled Naphthalene (Cmpd 39) | S. aureus | 12.5 | Ciprofloxacin | - |
| Amide-coupled Naphthalene (Cmpd 39) | E. coli | 25 | Ciprofloxacin | - |
| 1-aminoalkyl-2-naphthol (Cmpd 3) | P. aeruginosa MDR1 | 10 | Ciprofloxacin | - |
| 1-aminoalkyl-2-naphthol (Cmpd 3) | S. aureus MDR | 100 | Ciprofloxacin | 200 |
| 1-aminoalkyl-2-naphthol (Cmpd 2) | P. notatum | 400 | Griseofulvin | 500 |
| Naphthalene-Azole Derivatives | Candida species | - | Fluconazole | - |
| Data synthesized from multiple studies.[11][12] Note: Some naphthalene-azole derivatives outperformed the standard drug fluconazole.[12] |
Expert Insights on SAR: For 1-aminoalkyl-2-naphthol derivatives, studies have shown that incorporating a piperidine ring (Compound 3) can result in potent activity against MDR bacterial strains.[11] In another series, Schiff bases derived from 2-hydroxy-1-naphthaldehyde showed that antimicrobial activity tended to decrease as the size of the linked amino acid residue increased.[14] This highlights that both the core scaffold and the specific functional groups are critical determinants of antimicrobial efficacy.
Experimental Protocol: Broth Microdilution for MIC Determination
This method is a gold standard for determining the MIC of an antimicrobial agent.
Step-by-Step Methodology:
-
Preparation of Inoculum: Grow the microbial strain overnight in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). Dilute the culture to achieve a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
Serial Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the naphthalene test compounds in the broth medium.
-
Inoculation: Add 100 µL of the standardized microbial inoculum to each well containing the diluted compounds. Include a positive control (inoculum without compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is visually determined as the lowest concentration of the compound at which there is no visible turbidity (growth). An indicator dye like resazurin can be added to aid visualization.
Anti-inflammatory Activity: Modulating the Inflammatory Response
Chronic inflammation is a key driver of many diseases. Naphthalene-based compounds, including the well-known NSAID Naproxen, have shown significant anti-inflammatory properties.[2] Their mechanisms often involve the inhibition of pro-inflammatory enzymes like cyclooxygenase (COX).
Comparative Analysis of COX Inhibition
The selectivity of a compound for inhibiting COX-2 (inducible, pro-inflammatory) over COX-1 (constitutive, protective) is a critical factor in developing safer anti-inflammatory drugs.
Table 3: In Vitro COX-1/COX-2 Inhibition Data for Naphthalene-Heterocycle Hybrids
| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Selectivity Index (SI = IC50 COX-1/IC50 COX-2) |
| 3c | 10.21 | 0.04 | 255.25 |
| 3h | 12.35 | 0.06 | 205.83 |
| 8 | 14.11 | 0.07 | 201.57 |
| 10 | 15.24 | 0.07 | 217.71 |
| 12b | 18.05 | 0.09 | 200.56 |
| Celecoxib (Ref.) | 16.22 | 0.08 | 202.75 |
| Data sourced from a study on novel naphthalene-heterocycle hybrids.[15] |
Expert Insights on SAR: The data demonstrates that specific hybrid structures (e.g., naphthalene-nicotinonitrile 3c) can achieve COX-2 inhibition potency and selectivity superior to the reference drug, Celecoxib.[15] The combination of naphthalene with other heterocyclic rings like pyran and pyrazole (compound 10) was also shown to be crucial for achieving high selectivity.[15] Other studies have shown that some naphthalene derivatives can suppress the NF-κB/MAPK signaling pathways, which are central to the inflammatory response.[16]
Signaling Pathway for Anti-Inflammatory Action
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Novel naphthalene-enoates: Design and anticancer activity through regulation cell autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and anticancer activity evaluation of naphthalene-substituted triazole spirodienones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Disentangling the Structure–Activity Relationships of Naphthalene Diimides as Anticancer G-Quadruplex-Targeting Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Disentangling the Structure–Activity Relationships of Naphthalene Diimides as Anticancer G-Quadruplex-Targeting Drugs: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 10. [PDF] Synthesis and evaluation of naphthalene derivatives as potent STAT3 inhibitors and agents against triple-negative breast cancer growth and metastasis | Semantic Scholar [semanticscholar.org]
- 11. Synthesis, in vitro antimicrobial activity, and in silico studies of 1-aminoalkyl-2-naphthols - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijpsjournal.com [ijpsjournal.com]
- 13. researchgate.net [researchgate.net]
- 14. Antimicrobial activities of N-(2-hydroxy-1-naphthalidene)-amino acid(glycine, alanine, phenylalanine, histidine, tryptophane) Schiff bases and their manganese(III) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis of novel naphthalene-heterocycle hybrids with potent antitumor, anti-inflammatory and antituberculosis activities - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08526J [pubs.rsc.org]
- 16. Harnessing Functional Food Sources: Deriving Anti-Inflammatory and Antibacterial Naphthalene Derivatives from the Edible Bulbs of Eleutherine bulbosa - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-Bromo-4-chloronaphthalene
As professionals in research and development, our responsibility extends beyond discovery and innovation to include the safe and environmentally conscious management of the chemical reagents we employ. 1-Bromo-4-chloronaphthalene, a halogenated aromatic hydrocarbon, requires meticulous handling and disposal due to its chemical properties and potential environmental impact. This guide provides a comprehensive, procedure-driven framework for its proper disposal, grounded in principles of laboratory safety and regulatory compliance.
Hazard Profile and Immediate Safety Protocols
Understanding the inherent risks of a substance is the foundation of its safe management. This compound is classified under the Globally Harmonized System (GHS) with specific hazard warnings that dictate our handling and personal protection strategies.
GHS Hazard Classification
The primary hazards associated with this compound are related to irritation and acute toxicity if ingested. These classifications demand stringent adherence to safety protocols to prevent exposure.
| Hazard Class | Hazard Statement | Signal Word | GHS Code |
| Acute Toxicity, Oral | Harmful if swallowed | Warning | H302 |
| Skin Corrosion/Irritation | Causes skin irritation | Warning | H315 |
| Serious Eye Damage/Irritation | Causes serious eye irritation | Warning | H319 |
| STOT - Single Exposure | May cause respiratory irritation | Warning | H335 |
Source: Synthesized from Sigma-Aldrich Safety Information
Essential Personal Protective Equipment (PPE)
Given the hazard profile, a multi-layered PPE approach is mandatory to create a reliable barrier between the researcher and the chemical.
| Protection Type | Specification | Rationale |
| Hand Protection | Inspected, chemical-resistant gloves (e.g., Nitrile, Viton™). | Prevents skin contact, which can cause irritation.[1] Proper glove removal technique is essential to avoid cross-contamination.[1] |
| Eye/Face Protection | ANSI-approved chemical splash goggles or a face shield. | Protects against accidental splashes that can cause serious eye irritation.[2] |
| Body Protection | A fully buttoned laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Not required for normal handling in a certified chemical fume hood. | A fume hood provides adequate ventilation to control vapors and dust.[2] For spill cleanup outside a hood, a respirator may be necessary. |
Emergency First Aid Measures
In the event of accidental exposure, immediate and correct first aid is critical.
-
After Inhalation: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[3]
-
After Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, consult a physician.[1][3]
-
After Eye Contact: Rinse cautiously with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][3]
-
After Ingestion: Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person and seek immediate medical attention.[1][3]
Waste Characterization and Regulatory Framework
Proper disposal is fundamentally a regulatory process. This compound must be classified correctly to ensure it is handled by a facility licensed to treat its specific waste stream.
Identification as Halogenated Organic Waste
This compound contains both a bromine and a chlorine atom bonded to its carbon structure. This unequivocally categorizes it as a halogenated organic compound . This is the single most important factor in its disposal, as halogenated and non-halogenated waste streams must always be kept separate.[4][5]
The rationale for this strict segregation is twofold:
-
Treatment Incompatibility: Non-halogenated solvents can often be recycled or fuel-blended, which is a less expensive and more sustainable disposal route. Halogenated compounds require high-temperature incineration to ensure complete destruction and prevent the formation of highly toxic byproducts like dioxins and furans.[6]
-
Cost: Cross-contaminating a large volume of non-halogenated waste with a small amount of halogenated material forces the entire volume to be disposed of via the more expensive incineration route.[7]
EPA RCRA Waste Classification
Under the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), hazardous wastes are assigned specific codes. While this compound is not individually listed, it falls under the category of halogenated organic compounds from non-specific sources.[8][9] As such, waste containing this chemical would likely be classified under the F-list of hazardous wastes.
Specifically, it shares characteristics with solvents and process wastes described in codes like:
-
F025: Condensed light ends, spent filters and filter aids, and spent desiccant wastes from the production of certain chlorinated aliphatic hydrocarbons.[13]
The key takeaway for laboratory personnel is that this compound must be treated as a regulated hazardous waste, with all the attendant legal requirements for collection, labeling, and disposal.
Standard Operating Procedure (SOP) for Disposal
This section provides a step-by-step protocol for the safe collection and disposal of this compound waste from the laboratory.
Waste Segregation Protocol
The first and most critical step is segregation at the point of generation. The following decision workflow must be followed.
Caption: Waste Segregation Decision Workflow.
Containerization and Labeling
Proper containment is essential for safety and compliance.
-
Select an Appropriate Container: Use a high-density polyethylene (HDPE) or other chemically compatible container.[4][14] Ensure it has a tightly sealing screw cap. The container must be clean and in good condition.
-
Affix a Hazardous Waste Tag: As soon as the first drop of waste is added, affix a completed hazardous waste tag provided by your institution's Environmental Health & Safety (EH&S) department.[7][15]
-
Complete the Tag Information: The label must include:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound".
-
List all other constituents and their approximate percentages (e.g., solvents).
-
The associated hazards (e.g., "Toxic," "Irritant").
-
The date accumulation started.
-
Generator's contact information.
-
On-Site Accumulation and Storage
Waste containers must be managed safely while awaiting pickup.
-
Keep Containers Closed: Always keep the waste container tightly sealed when not actively adding waste.[4][7] This prevents the release of vapors and protects against spills.
-
Use Secondary Containment: Store the container within a larger, chemically resistant tub or tray to contain any potential leaks.[14]
-
Designated Storage Area: Store the container in a designated Satellite Accumulation Area (SAA), such as a properly ventilated cabinet under a fume hood.[7] Do not store near incompatible materials like strong oxidizers.[4]
Arranging for Final Disposal
-
Monitor Fill Level: Do not fill the container beyond 90% capacity to allow for vapor expansion and prevent splashing during transport.[4]
-
Request Pickup: Once the container is full or has been accumulating for a set period (per institutional policy), contact your EH&S department to schedule a waste pickup.[15]
-
Professional Disposal: The waste will be collected by trained professionals and transported to a licensed hazardous waste disposal facility for high-temperature incineration.[1] Never attempt to dispose of this chemical through a third-party vendor not approved by your institution.
Spill Management and Decontamination
Accidents happen, and a clear, pre-defined response plan is crucial.
Small Spill Cleanup Protocol
For minor spills (a few grams) that can be cleaned up quickly by trained personnel:
-
Alert Personnel: Notify others in the immediate area.
-
Ensure Ventilation: Perform cleanup within a fume hood if possible.
-
Wear Full PPE: Don double nitrile gloves, splash goggles, and a lab coat.[14]
-
Absorb: Cover the spill with an inert absorbent material like vermiculite, sand, or a commercial sorbent pad.[1]
-
Collect: Carefully sweep or scoop the absorbed material into a designated waste bag or container.[3]
-
Dispose: Seal the container, label it as "Spill Debris containing this compound," and dispose of it as solid halogenated hazardous waste.[1]
-
Clean Area: Wipe the spill area with a suitable solvent (e.g., acetone, ethanol), collecting the wipes as hazardous waste. Finally, wash the area with soap and water.
Large Spill Emergency Response
For any spill that is large, occurs in an unventilated area, or involves personnel exposure:
-
Evacuate: Immediately evacuate the area.
-
Alert: Activate the nearest fire alarm and notify your institution's emergency response team (e.g., EH&S, campus safety).
-
Isolate: If safe to do so, close the door to the affected area to contain vapors.
-
Do Not Attempt Cleanup: Allow trained emergency responders to manage the incident.
Conclusion
The responsible disposal of this compound is a non-negotiable aspect of laboratory science. By adhering to the principles of Segregation, Containment, and Communication , researchers can ensure that this valuable chemical intermediate is managed safely from procurement to final destruction, protecting themselves, their colleagues, and the environment. Always consult your institution's specific EH&S guidelines, as they represent the final authority on operational and disposal procedures.
References
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. ethz.ch [ethz.ch]
- 5. uakron.edu [uakron.edu]
- 6. researchgate.net [researchgate.net]
- 7. campusoperations.temple.edu [campusoperations.temple.edu]
- 8. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 9. 40 CFR Appendix III to Subpart E of Part 268 - List of Halogenated Organic Compounds Regulated Under § 268.32 | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]
- 10. wku.edu [wku.edu]
- 11. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 12. dam.assets.ohio.gov [dam.assets.ohio.gov]
- 13. media.clemson.edu [media.clemson.edu]
- 14. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 15. nswai.org [nswai.org]
Personal protective equipment for handling 1-Bromo-4-chloronaphthalene
A Strategic Guide to the Safe Handling of 1-Bromo-4-chloronaphthalene
As researchers and scientists at the forefront of drug development, our work necessitates the handling of a diverse array of chemical compounds. Among these are halogenated aromatic hydrocarbons like this compound, a valuable intermediate whose reactivity demands a meticulous and informed approach to laboratory safety. This guide moves beyond a simple checklist, offering a procedural and logical framework for the safe handling, use, and disposal of this compound, grounded in established safety principles and regulatory standards.
Our primary objective is to build a culture of safety that goes beyond mere compliance, fostering a deep understanding of the "why" behind each safety protocol. This ensures that every member of the laboratory is not just following rules, but is an active participant in a self-validating system of safety.
Hazard Identification and Risk Assessment: The Foundation of Safety
Before the first container of this compound is opened, a thorough understanding of its hazard profile is paramount. While a specific, comprehensive Safety Data Sheet (SDS) for this compound can be elusive, we can extrapolate its potential hazards from structurally similar compounds and general knowledge of halogenated aromatic hydrocarbons.[1]
Anticipated Hazards: Based on data for related compounds like 1-bromonaphthalene and other chlorinated aromatic compounds, we must anticipate the following:
-
Skin Irritation/Corrosion: Expected to cause skin irritation.[5]
-
Serious Eye Damage/Irritation: Expected to cause serious eye irritation.[2][4][5]
-
Respiratory Irritation: May cause respiratory irritation upon inhalation of dust or vapors.[5]
This initial hazard assessment is the cornerstone of our safety protocol. It informs every subsequent decision, from the selection of personal protective equipment to the design of our experimental workflow and disposal plan.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is not a matter of convenience but a critical barrier between the researcher and potential chemical exposure. The following table outlines the minimum required PPE for handling this compound, with the rationale for each component clearly stated.
| PPE Component | Specifications | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield.[1][6] | Protects against splashes and airborne particles that can cause serious eye damage.[1] |
| Skin Protection | Chemical-resistant gloves (Nitrile or Neoprene recommended), a flame-resistant lab coat, and closed-toe shoes.[1] | Prevents skin contact, which can lead to irritation or absorption of the chemical.[1] Always inspect gloves for integrity before use.[2][7] |
| Respiratory Protection | To be used within a certified chemical fume hood.[1][5] If a fume hood is not available or in case of a spill, a NIOSH-approved respirator with organic vapor cartridges is required.[1][8] | Minimizes the inhalation of vapors or fine dust, which can cause respiratory tract irritation.[1][5] |
This multi-layered approach to PPE is a fundamental aspect of a robust safety culture, ensuring protection against all potential routes of exposure.
The Operational Workflow: A Step-by-Step Procedural Guide
A well-defined workflow minimizes the risk of accidental exposure and ensures the integrity of the experiment. The following diagram and procedural steps outline a safe and efficient process for handling this compound from receipt to disposal.
Figure 1. A generalized workflow for the safe handling of this compound, from initial preparation to final disposal.
Experimental Protocol for Safe Handling:
A. Preparation Phase:
-
Review Authoritative Documentation: Before beginning any work, thoroughly read and understand the most current Safety Data Sheet (SDS) for this compound.[9] Pay close attention to hazard statements, precautionary measures, and emergency procedures.
-
Assemble and Inspect PPE: Don the personal protective equipment as outlined in the table above. Ensure all PPE is in good condition and fits correctly.
-
Prepare the Work Area: All handling of this compound must take place within a properly functioning chemical fume hood.[1][5] Ensure the work area is clean, and all necessary equipment is present to avoid unnecessary movement in and out of the hood.
B. Handling Phase:
-
Aliquoting the Chemical: Carefully weigh and transfer the required amount of this compound. Use appropriate tools, such as a chemical-resistant spatula and weighing paper, to minimize the generation of dust and the risk of spills.
-
Performing the Reaction: Conduct all experimental procedures within the chemical fume hood. Keep the sash at the lowest practical height to maximize containment.
C. Cleanup and Disposal Phase:
-
Decontamination: Thoroughly decontaminate all glassware and surfaces that have come into contact with this compound using an appropriate solvent (e.g., acetone, ethanol) followed by soap and water.
-
Waste Disposal: All waste, including excess chemical, contaminated materials, and cleaning solvents, must be disposed of as hazardous waste in a clearly labeled, sealed container.[2][7] Adhere strictly to your institution's and local regulations for hazardous waste disposal.
-
PPE Disposal: Contaminated gloves and other disposable PPE should be placed in a designated hazardous waste container.[2][7]
-
Personal Hygiene: Immediately after removing PPE, wash hands and forearms thoroughly with soap and water.[2][5]
Emergency Procedures: Preparedness is Key
Even with the most stringent precautions, accidents can happen. A clear and well-rehearsed emergency plan is essential.
| Emergency Situation | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[2][4] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][5] Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[3][5] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2][4] |
| Spill | Evacuate the area. If the spill is small and you are trained to do so, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal.[2][10] For larger spills, contact your institution's emergency response team. |
Conclusion: Fostering a Proactive Safety Culture
The safe handling of this compound, and indeed any laboratory chemical, is not merely a set of rules but a mindset. It requires a commitment to understanding the inherent risks, a diligent application of safety protocols, and a constant state of preparedness. By internalizing the principles outlined in this guide, researchers can not only protect themselves and their colleagues but also ensure the integrity and success of their scientific endeavors. This proactive approach to safety is the hallmark of a trustworthy and high-functioning research environment.
References
- 1. benchchem.com [benchchem.com]
- 2. nrf.aux.eng.ufl.edu [nrf.aux.eng.ufl.edu]
- 3. fishersci.com [fishersci.com]
- 4. technopharmchem.com [technopharmchem.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. ehs.princeton.edu [ehs.princeton.edu]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. osha.oregon.gov [osha.oregon.gov]
- 9. Page loading... [guidechem.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
